(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-chloro-4-(methylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPDTEGKPHZNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657218 | |
| Record name | [3-Chloro-4-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-39-8 | |
| Record name | [3-Chloro-4-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(N-methylcarbamoyl)benzeneboronic acid 95% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid?
An In-Depth Technical Guide to (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into its chemical properties, synthesis, and critical applications, with a focus on providing practical, field-proven insights to accelerate research and development programs.
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
This compound is a specialized aromatic boronic acid derivative that has garnered significant interest as a versatile building block in organic synthesis and drug discovery.[1] Its unique trifunctionalized structure—featuring a reactive boronic acid group, an electron-withdrawing chloro substituent, and a hydrogen-bond-donating methylcarbamoyl moiety—makes it an invaluable intermediate for constructing complex molecular architectures.
The rise of boronic acids in medicinal chemistry, spurred by the success of drugs like Bortezomib (Velcade®), has demystified early concerns about boron toxicity and highlighted their utility.[2][3][4] These compounds are now recognized for their ability to improve selectivity, potency, and pharmacokinetic profiles of bioactive molecules.[2][4][5] this compound is a prime example of a reagent designed to leverage these benefits, primarily in the synthesis of biaryl compounds through palladium-catalyzed cross-coupling reactions.[6]
Physicochemical Properties and Structural Data
A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis and process development.
| Property | Data | Source(s) |
| CAS Number | 850589-39-8 | [7] |
| Molecular Formula | C₈H₉BClNO₃ | [1][6] |
| Molecular Weight | 213.43 g/mol | [1][6] |
| IUPAC Name | [3-chloro-4-(methylcarbamoyl)phenyl]boronic acid | |
| Appearance | Solid | [8] |
| Storage Conditions | 2-8°C, under inert gas | [1][6] |
| Key Functional Groups | Boronic acid (-B(OH)₂), Chloro (-Cl), Methylcarbamoyl (-CONHCH₃) |
Diagram: Chemical Structure of this compound
Caption: Structure highlighting the key functional groups.
Synthesis and Quality Control Considerations
Retrosynthetic Analysis and Plausible Synthetic Route
The synthesis of substituted arylboronic acids typically involves the borylation of an organometallic intermediate, which is in turn generated from a corresponding aryl halide. A common and effective strategy is the lithium-halogen exchange followed by quenching with a boron electrophile like trimethyl borate.
Diagram: Synthetic Workflow for this compound
Caption: Proposed synthetic pathway via lithiation-borylation.
Critical Quality Attribute: The Boroxine Issue
A significant challenge in the synthesis and storage of arylboronic acids is their propensity to form cyclic anhydrides known as boroxines through dehydration.[9] Boroximes are often less reactive in coupling reactions, leading to inconsistent yields and difficult purification.
Expert Insight: To ensure maximum reactivity and reproducibility in applications like Suzuki-Miyaura coupling, it is imperative to use the boronic acid form. Commercial boronic acids should be recrystallized from water or an appropriate solvent system and thoroughly dried under high vacuum before use to break down any existing boroxime structures.[9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is one of the most powerful tools for forming carbon-carbon bonds, particularly for creating the biaryl motifs prevalent in pharmaceuticals.[10][11]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis offers significant advantages, including rapid reaction times, improved yields, and the ability to drive difficult couplings, such as those involving aryl chlorides.[12]
Objective: To couple this compound with a generic aryl halide (Ar-X).
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.5 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Microwave reaction vial with stir bar
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry microwave reaction vial, add the aryl halide (e.g., 0.5 mmol), this compound (0.75 mmol), palladium catalyst (0.015 mmol), and base (1.5 mmol).[10]
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL dioxane, 1 mL water).
-
Sealing and Purging: Securely cap the vial. If not using a pre-packaged catalyst, it is best practice to purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes to prevent oxidative degradation of the Pd(0) catalyst.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:
-
Temperature: 120-150 °C
-
Time: 15-45 minutes
-
Stirring: High
-
-
Reaction Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with ethyl acetate. Pass the solution through a pad of Celite to filter out the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Concentrate the dried organic layer in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Role in Drug Discovery: A Scaffold for Targeted Inhibitors
The structural motifs of this compound make it an ideal starting point for synthesizing targeted therapies, particularly enzyme inhibitors.
-
Kinase and Protease Inhibitors: The biaryl structures formed using this reagent are common scaffolds in kinase and protease inhibitors, where the distinct substitution pattern can be tailored to achieve specific interactions within an enzyme's active site.[6]
-
PARP Inhibitors: The N-methylbenzamide substructure is a known pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA damage repair.[13][14][15] PARP inhibitors are a clinically validated class of cancer therapeutics. This boronic acid serves as a key intermediate for creating novel PARP inhibitors through Suzuki coupling, allowing for the exploration of the "right-hand" side of the inhibitor that binds in the NAD+ pocket.
-
Covalent Inhibition: The boronic acid moiety itself can act as a "warhead" for covalent inhibition. It can form a reversible covalent bond with nucleophilic residues, such as the serine in the active site of a serine protease, leading to potent and prolonged target engagement.[6]
Diagram: Boronic Acid Covalent Inhibition Mechanism
Caption: Reversible covalent bond formation with a serine residue.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to ensure user safety and maintain product integrity.
-
Hazards: While a comprehensive safety data sheet (SDS) for this specific compound is not widely published, related arylboronic acids are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8][16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17] Handle in a well-ventilated area or a chemical fume hood.[16][17]
-
Handling: Avoid creating dust.[17] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[1][6] Storage under an inert atmosphere (e.g., Argon) is advised to prevent degradation and boroxine formation.
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its primary utility in Suzuki-Miyaura cross-coupling allows for the efficient synthesis of complex biaryl molecules, which are central to the development of targeted inhibitors for enzymes like PARPs and kinases. The inherent chemical properties of its functional groups provide medicinal chemists with a scaffold that can be strategically elaborated to optimize potency, selectivity, and drug-like properties. As research into targeted therapies continues to expand, the demand for well-designed, multifunctional building blocks like this boronic acid will undoubtedly grow, solidifying its role in the creation of next-generation therapeutics.
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- Cas 871332-65-9, 4-CHLORO-3-(N-METHYLCARBAMOYL)PHENYLBORONIC ACID. [Link]
- (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid - MySkinRecipes. [Link]
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- PARP inhibition impedes the maturation of nascent DNA strands during DNA replic
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A Guide to the Structural Elucidation of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid for Pharmaceutical Development
Introduction: The Significance of Substituted Phenylboronic Acids in Modern Drug Discovery
(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid, with the Chemical Abstracts Service (CAS) number 850589-39-8 [1][2], is a member of the arylboronic acid family, a class of compounds that has become indispensable in contemporary pharmaceutical research and development. These molecules serve as crucial building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the construction of biaryl structures prevalent in many drug candidates[3]. Beyond their role as synthetic intermediates, boronic acids themselves have emerged as a significant class of pharmacophores, capable of forming reversible covalent bonds with biological nucleophiles, such as the serine residues in the active sites of enzymes. This property has been successfully exploited in the development of potent enzyme inhibitors, including protease and kinase inhibitors for cancer therapy[3].
The precise structural characterization of this compound is paramount for its effective application. A thorough understanding of its three-dimensional structure, connectivity, and physicochemical properties is essential for predicting its reactivity, designing efficient synthetic routes, and ultimately, for understanding its interactions with biological targets. This guide provides an in-depth, practical overview of the multifaceted analytical approach required for the comprehensive structural elucidation of this and related boronic acid derivatives, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Overview
A foundational step in the characterization of any novel compound is the determination of its basic physicochemical properties. For this compound and its isomers, these properties provide initial indicators of purity and identity. The table below presents a comparison of the target molecule with its closely related isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 850589-39-8 | C₈H₉BClNO₃ | 213.43 | Not available |
| 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid | 871332-65-9 | C₈H₉BClNO₃ | 213.43 | 294-298 |
| (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid | 957120-51-3 | C₈H₉BClNO₃ | 213.4 | Not available |
Data compiled from various chemical supplier databases.[1][2][3][4]
The significant difference in the melting point of the 4-chloro-3-(N-methylcarbamoyl) isomer highlights the impact of substituent positioning on the crystal lattice energy and intermolecular forces.
Synthesis: A Generalized Pathway
Caption: Generalized synthetic workflow for this compound.
It is crucial to note that commercially available arylboronic acids often contain varying amounts of their corresponding boroxine anhydrides (trimers)[8]. For applications requiring high purity, such as in quantitative analytical studies or in Suzuki-Miyaura coupling reactions, recrystallization of the crude product is highly recommended[8].
Spectroscopic and Spectrometric Characterization: A Multi-Technique Approach
The unambiguous structural elucidation of this compound requires a combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of a molecule in solution. For a comprehensive analysis of the target compound, ¹H, ¹³C, and ¹¹B NMR spectra should be acquired.
¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, one would expect to see:
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting a coupling pattern consistent with a 1,2,4-trisubstituted benzene ring.
-
N-H Proton: A broad singlet corresponding to the amide proton, the chemical shift of which can be concentration and solvent dependent.
-
N-Methyl Protons: A singlet or a doublet (if coupled to the N-H proton) in the aliphatic region (typically δ 2.5-3.0 ppm) corresponding to the three protons of the methyl group.
-
B(OH)₂ Protons: A broad singlet for the two hydroxyl protons on the boron atom. This signal may be exchangeable with D₂O.
¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. The spectrum would be expected to show:
-
Aromatic Carbons: Six signals in the aromatic region (typically δ 120-150 ppm). The carbon atom attached to the boron will likely have a broader signal due to quadrupolar relaxation of the adjacent boron nucleus.
-
Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) corresponding to the amide carbonyl carbon.
-
N-Methyl Carbon: A signal in the aliphatic region (typically δ 25-35 ppm).
¹¹B NMR Spectroscopy: This is a particularly diagnostic technique for boronic acids. The chemical shift of the ¹¹B nucleus is highly sensitive to the hybridization state of the boron atom[2][9].
-
A trigonal planar (sp² hybridized) boronic acid typically shows a signal in the range of δ 27-33 ppm.
-
Upon formation of a tetrahedral (sp³ hybridized) boronate ester or adduct, the signal shifts significantly upfield to δ 5-15 ppm. This technique is invaluable for studying the interaction of the boronic acid with diols or other nucleophiles[2][9].
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve the compound and slow down the exchange of the B(OH)₂ and N-H protons.
-
Acquisition of ¹H NMR Spectrum: Acquire a standard ¹H NMR spectrum.
-
Acquisition of ¹³C NMR Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Acquisition of ¹¹B NMR Spectrum: Acquire a proton-decoupled ¹¹B NMR spectrum. Use a quartz NMR tube to avoid a broad background signal from borosilicate glass.
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Caption: Experimental workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, a high-resolution mass spectrometry (HRMS) technique such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is recommended.
A significant challenge in the mass spectrometric analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines[10]. This can complicate the interpretation of the mass spectrum. To mitigate this, derivatization with a diol, such as pinacol, to form a more stable boronate ester can be employed[10]. However, modern ESI techniques, particularly in negative ion mode, can often provide a clear [M-H]⁻ ion for the monomeric boronic acid.
Expected Mass Spectral Data:
-
Molecular Ion: The exact mass of C₈H₉BClNO₃ is 213.0364. HRMS should confirm this mass with high accuracy (typically < 5 ppm error).
-
Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with a second peak at M+2 with roughly one-third the intensity of the monoisotopic peak.
-
Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed to fragment the molecular ion and provide further structural information. Expected fragmentations could include the loss of water, the boronic acid group, or cleavage of the amide bond.
Experimental Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile with a small amount of water.
-
Chromatographic Separation: Inject the sample into a liquid chromatography system, typically with a C18 reversed-phase column, to separate the analyte from any impurities.
-
Mass Spectrometric Detection: The eluent from the LC is directed into the ESI source of the mass spectrometer. Acquire data in both positive and negative ion modes.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion and its isotopic pattern. If necessary, perform MS/MS analysis on the molecular ion to obtain fragmentation data.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| O-H stretch (boronic acid) | 3200-3600 (broad) | The broadness is due to hydrogen bonding. |
| N-H stretch (amide) | 3100-3500 | |
| C-H stretch (aromatic) | 3000-3100 | |
| C-H stretch (methyl) | 2850-3000 | |
| C=O stretch (amide I) | 1630-1680 | |
| N-H bend (amide II) | 1515-1570 | |
| C=C stretch (aromatic) | 1450-1600 | |
| B-O stretch | 1310-1380 | A strong and characteristic band for boronic acids. |
| C-N stretch | 1200-1350 | |
| C-Cl stretch | 600-800 |
Data compiled from general IR spectroscopy correlation tables and literature on boronic acids.[11][12][13]
Experimental Protocol for FT-IR Analysis:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a rapid and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions[4][5]. While no published crystal structure for this compound is currently available, the general procedure for obtaining such data is well-established.
The crystal structure would confirm the planar geometry of the phenyl ring and the trigonal planar arrangement around the boron atom. It would also reveal the conformation of the methylcarbamoyl group relative to the ring. Of particular interest would be the intermolecular interactions, as boronic acids are known to form hydrogen-bonded dimers in the solid state[5][13].
Experimental Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.
Caption: Overview of the integrated analytical approach for structure elucidation.
Conclusion: A Self-Validating System for Structural Integrity
The structural elucidation of this compound is a critical exercise for any researcher intending to use this molecule in drug discovery and development. The multi-technique approach described in this guide forms a self-validating system. The molecular formula determined by HRMS must be consistent with the number and types of atoms observed in NMR and the functional groups identified by IR spectroscopy. The connectivity derived from 2D NMR experiments must match the three-dimensional arrangement revealed by X-ray crystallography. By integrating the data from these orthogonal analytical techniques, a complete and unambiguous structural assignment can be achieved with the highest degree of confidence, ensuring the scientific integrity of subsequent research and development efforts.
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- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylboronic acids are a cornerstone of modern organic synthesis, primarily serving as indispensable building blocks in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Their prominence in medicinal chemistry and materials science is largely attributed to their role in the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures like biaryls, which are prevalent in many pharmaceutical agents.[1][2][3][4] This guide provides a comprehensive overview of the principal synthetic pathways for accessing these versatile reagents. We will explore the classical approach through the trapping of organometallic intermediates, delve into the highly functional-group-tolerant Miyaura borylation, and examine the state-of-the-art iridium-catalyzed C-H borylation for direct arene functionalization. Each section elucidates the underlying reaction mechanisms, discusses the relative advantages and limitations, and provides field-proven experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Versatility of the Boron Moiety
Phenylboronic acids are organoboron compounds featuring a phenyl group and two hydroxyl groups attached to a boron atom, with the general structure C₆H₅B(OH)₂. Their utility in synthetic chemistry stems from a unique combination of stability, ease of handling, and reactivity. While stable enough for purification and storage, often as their trimeric anhydrides known as boroxines, their C-B bond is readily activated for participation in a wide array of chemical transformations.[5]
The significance of phenylboronic acids skyrocketed with the advent of the Suzuki-Miyaura coupling reaction, a powerful method for forging C-C bonds between an organoboron compound and an organic halide.[1][5][6] This reaction's reliability and broad substrate scope have made it a go-to method in drug discovery for synthesizing biaryl structures, a common motif in bioactive molecules.[3][7] Beyond cross-coupling, phenylboronic acids are employed as sensors for saccharides, in drug delivery systems, and as therapeutic agents themselves.[7][8][9][10] Given their importance, a thorough understanding of their synthesis is critical for chemists in both academic and industrial settings.
This guide details the three primary strategies for their synthesis, each offering distinct advantages in terms of starting material availability, functional group compatibility, and regiochemical control.
The Classical Approach: Trapping of Organometallic Intermediates
Historically, the most common and cost-effective route to phenylboronic acids involves the reaction of a potent aryl nucleophile—typically a Grignard or organolithium reagent—with an electrophilic boron source, most commonly a trialkyl borate ester.[11][12][13] The reaction proceeds via nucleophilic addition to the boron center, followed by aqueous acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid.
2.1. Mechanism of Organometallic Borylation
The core of this method is the formation of a new carbon-boron bond by attacking the electron-deficient boron atom of a trialkyl borate, such as trimethyl borate B(OMe)₃, with a highly nucleophilic arylmetal species.[1] The initial addition forms a tetracoordinate borate complex, which upon hydrolysis, yields the final phenylboronic acid.
2.2. Synthesis via Grignard Reagents (ArMgX)
The use of Grignard reagents, formed from the reaction of aryl halides with magnesium metal, is a workhorse method for boronic acid synthesis.[14][15][16]
-
Causality Behind Experimental Choices: This method is favored for its operational simplicity and the relatively low cost of starting materials (aryl bromides and magnesium).[17][18] The reaction is typically performed at low temperatures (-78 °C to 0 °C) to minimize side reactions, such as the addition of a second equivalent of the Grignard reagent to the initially formed boronate ester, which would lead to an undesired borinic acid byproduct.[11] The choice of an ethereal solvent like THF or diethyl ether is crucial as it stabilizes the Grignard reagent.
-
Limitations: The primary drawback of the Grignard pathway is its poor tolerance for functional groups containing acidic protons (e.g., -OH, -NH₂, -COOH) or electrophilic sites (e.g., esters, ketones, nitriles). These groups will either quench the Grignard reagent or be attacked by it, necessitating the use of protecting group strategies, which adds steps and reduces overall efficiency.[19]
2.3. Synthesis via Organolithium Reagents (ArLi)
Organolithium reagents, formed via halogen-lithium exchange or direct deprotonation of an aromatic C-H bond (ortho-lithiation), offer an alternative to Grignard reagents.[20]
-
Causality Behind Experimental Choices: Organolithium reagents are more nucleophilic than their Grignard counterparts, allowing for the functionalization of less reactive aryl chlorides. Furthermore, directed ortho-lithiation, where a substituent directs deprotonation to its adjacent position, provides excellent regiochemical control that is difficult to achieve otherwise.[20] These reactions demand strict anhydrous conditions and cryogenic temperatures (typically -78 °C or lower) to maintain reagent stability and control reactivity.
-
Limitations: The high reactivity of organolithium reagents also means they have even less functional group tolerance than Grignard reagents. They are also generally more expensive and require more stringent handling procedures.
Data Presentation: Comparison of Organometallic Routes
| Feature | Grignard Reagent Method | Organolithium Reagent Method |
| Starting Materials | Aryl Bromides, Iodides | Aryl Halides, Substituted Arenes |
| Key Reagents | Mg metal, B(OR)₃ | n-BuLi or s-BuLi, B(OR)₃ |
| Reaction Conditions | -78 °C to 0 °C | -78 °C or lower |
| Functional Group Tolerance | Poor | Very Poor |
| Advantages | Cost-effective, common | High reactivity, enables ortho-lithiation |
| Disadvantages | Limited functional group tolerance | Strict anhydrous/cryogenic conditions |
Palladium-Catalyzed Miyaura Borylation
A paradigm shift in boronic acid synthesis came with the development of palladium-catalyzed cross-coupling reactions. The Miyaura borylation allows for the synthesis of arylboronates from aryl halides or triflates and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[12][21][22] The resulting boronate esters are stable, easily purified by standard techniques like silica gel chromatography, and can be used directly in Suzuki-Miyaura couplings or hydrolyzed to the corresponding boronic acids.
3.1. Mechanism of Miyaura Borylation
The reaction follows a well-established catalytic cycle involving a palladium catalyst.[6][23][24][25]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex (Ar-Pd-X).
-
Transmetalation: A base, typically potassium acetate (KOAc), activates the diboron reagent. The boryl group is then transferred to the palladium complex, displacing the halide and forming an Ar-Pd-B(OR)₂ species.
-
Reductive Elimination: The aryl group and the boryl group are eliminated from the palladium center, forming the desired arylboronate product (Ar-B(OR)₂) and regenerating the Pd(0) catalyst.
-
Causality Behind Experimental Choices: The choice of a weak base like potassium acetate is critical.[21] Stronger bases can promote a subsequent, competitive Suzuki-Miyaura coupling between the newly formed arylboronate and the starting aryl halide, reducing the yield of the desired product. The pinacol ester of diboron (B₂pin₂) is widely used because it is a stable, crystalline solid and the resulting arylboronate esters are generally stable to chromatography.[21][22]
-
Advantages: The standout advantage of the Miyaura borylation is its exceptional functional group tolerance. Esters, ketones, amides, nitriles, and nitro groups, which are incompatible with organometallic methods, are well-tolerated.[22] This often eliminates the need for protection/deprotection steps, leading to more efficient and atom-economical syntheses.
Mandatory Visualization: Miyaura Borylation Catalytic Cycle
Caption: Catalytic cycle for the Miyaura Borylation reaction.
Experimental Protocol: Synthesis of 4-Methoxycarbonylphenylboronic Acid Pinacol Ester
-
To an oven-dried flask under an argon atmosphere, add methyl 4-bromobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Add anhydrous dioxane as the solvent.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Iridium-Catalyzed C-H Borylation
The most modern and atom-economical approach to arylboronates is the direct borylation of aromatic C-H bonds, a reaction often catalyzed by iridium complexes.[26][27][28][29] This strategy avoids the need for pre-functionalized starting materials like aryl halides, directly converting an inert C-H bond into a versatile C-B bond.
4.1. Mechanism and Regioselectivity
The reaction is believed to proceed through an Ir(III) tris-boryl complex.[28] The key feature of this methodology is its regioselectivity, which is primarily governed by steric hindrance.[26][27] Borylation typically occurs at the least sterically hindered C-H bond on the aromatic ring. This steric-directing principle is complementary to traditional electrophilic aromatic substitution, which is governed by electronics, and provides a powerful tool for accessing otherwise difficult-to-synthesize isomers.
-
Causality Behind Experimental Choices: Iridium catalysts, often used in conjunction with bipyridine-based ligands, have proven to be uniquely effective for this transformation.[30] The reaction is typically performed in a hydrocarbon solvent at elevated temperatures. The choice of the boron source is usually B₂pin₂. The absence of a directing group requirement makes this method broadly applicable to a range of simple arenes.[27]
-
Advantages:
-
Atom Economy: Utilizes readily available arenes as starting materials, avoiding halide waste.
-
Novel Regioselectivity: Access to sterically controlled substitution patterns.
-
Directness: Reduces the number of synthetic steps required to access target boronic esters.
-
Mandatory Visualization: C-H Borylation Workflow
Caption: Direct conversion of an arene to an aryl boronate via C-H borylation.
Purification and Handling Considerations
Phenylboronic acids present unique purification challenges. Their high polarity can make chromatographic purification difficult, and they have a strong tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This is a reversible process, and boroxines are often competent in cross-coupling reactions.
-
Recrystallization: A common method for purifying solid boronic acids.
-
Acid-Base Extraction: For compounds bearing acidic or basic functional groups, a liquid-liquid extraction can be an effective purification strategy.[31]
-
Conversion to Boronate Esters: A highly effective strategy is to perform the synthesis using a diol like pinacol (as in Miyaura borylation) or to convert the crude boronic acid to its pinacol ester. These esters are significantly less polar, more stable, and readily purified by standard silica gel chromatography.[31] The ester can then be hydrolyzed back to the free boronic acid if required.
-
Solid-Phase Extraction (SPE): Specialized SPE cartridges with functionalities that reversibly bind diols can be used to capture and purify boronic acids.[32]
Case Studies: Synthesis of Key Intermediates
6.1. Synthesis of 4-Carboxyphenylboronic Acid
This building block is crucial for introducing a carboxylic acid moiety. One common route involves the Miyaura borylation of 4-bromobenzoic acid derivatives. However, a more direct industrial method can involve the hydrolysis of a nitrile precursor.[33][34]
-
Protocol via Hydrolysis:
-
Prepare 4-cyanophenylboronic acid via the Grignard reaction of 4-bromobenzonitrile with magnesium and trimethyl borate, followed by acidic workup.
-
Subject the resulting 4-cyanophenylboronic acid to vigorous acidic or basic hydrolysis (e.g., refluxing in aqueous NaOH).
-
Neutralize the reaction mixture to precipitate the 4-carboxyphenylboronic acid.
-
Collect the solid by filtration and recrystallize from water or an alcohol/water mixture.[33]
-
6.2. Synthesis of 3-Aminophenylboronic Acid
This intermediate is a key precursor for many pharmaceuticals and functional materials.[35] A reliable method involves the reduction of the corresponding nitro compound, which is easily prepared via Miyaura borylation.
-
Protocol via Nitro Reduction:
-
Synthesize 3-nitrophenylboronic acid pinacol ester from 1-bromo-3-nitrobenzene using standard Miyaura borylation conditions (Pd(dppf)Cl₂, KOAc, B₂pin₂ in dioxane).[36]
-
Purify the nitro-boronate ester by chromatography.
-
Dissolve the ester in a solvent like ethanol or ethyl acetate.
-
Perform a catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under an atmosphere of hydrogen gas, or use a chemical reductant like tin(II) chloride (SnCl₂) in HCl.
-
Upon completion, filter off the catalyst (if used) and perform an appropriate workup to isolate the 3-aminophenylboronic acid, often as its hydrochloride salt.
-
Conclusion
The synthesis of substituted phenylboronic acids has evolved from classical organometallic methods to highly sophisticated transition-metal-catalyzed protocols. For simple, robust substrates, the Grignard method remains a cost-effective choice. For complex molecules rich in functional groups, the Miyaura borylation offers unparalleled tolerance and reliability. Looking forward, direct C-H borylation represents the frontier, promising more sustainable and efficient routes by minimizing the need for pre-functionalized starting materials. The choice of synthetic pathway is a strategic decision dictated by the target molecule's complexity, the required substitution pattern, and considerations of scale and cost. A thorough understanding of these core methodologies is essential for any scientist engaged in modern synthetic and medicinal chemistry.
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The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid
Foreword: The Strategic Value of Functionalized Arylboronic Acids in Modern Drug Discovery
The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the way medicinal chemists approach the synthesis of complex biaryl structures, a common motif in many therapeutic agents.[1][2] This has led to a burgeoning demand for a diverse array of functionalized arylboronic acids, which serve as critical building blocks in the construction of novel drug candidates. Among these, (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid has emerged as a strategically important intermediate, particularly in the development of targeted cancer therapies such as kinase and protease inhibitors. This guide provides an in-depth technical overview of this compound, from its likely synthetic origins to its practical application in pharmaceutical research.
Physicochemical Properties and Identification
This compound is a halogenated arylboronic acid derivative. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | [3-chloro-4-(methylcarbamoyl)phenyl]boronic acid | |
| CAS Number | 850589-39-8 | [3][4][5][6] |
| Molecular Formula | C₈H₉BClNO₃ | [4] |
| Molecular Weight | 213.43 g/mol | [4] |
| Appearance | Typically an off-white to pale yellow solid | |
| Storage | 2-8°C, under inert atmosphere | [3] |
Historical Context and Likely Synthetic Evolution
While a singular seminal publication detailing the initial discovery of this compound is not readily apparent in the public domain, its emergence can be understood within the broader context of the expansion of the Suzuki-Miyaura coupling reaction's utility in medicinal chemistry. The demand for highly functionalized boronic acids for library synthesis and lead optimization campaigns in the late 20th and early 21st centuries likely spurred the development of this and many other similar reagents.
The synthesis of this molecule would have logically followed the establishment of robust methods for the preparation of substituted phenylboronic acids. The primary strategies for introducing a boronic acid group onto an aromatic ring are through the reaction of a Grignard or organolithium reagent with a trialkyl borate.
A plausible and efficient synthetic pathway to this compound likely begins with a suitable precursor, such as 4-amino-3-chlorophenol. The synthesis can be logically broken down into several key transformations:
Proposed Synthetic Protocol: A Step-by-Step Guide
The following protocol outlines a likely, multi-step synthesis of this compound, based on established organic chemistry principles and published methods for analogous compounds.
Step 1: Acetylation of 4-Amino-3-chlorophenol
This initial step protects the amino group to allow for subsequent functionalization.
-
Reactants: 4-Amino-3-chlorophenol, Acetic Anhydride, and a suitable base (e.g., pyridine or triethylamine).
-
Solvent: A polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 4-Amino-3-chlorophenol in the chosen solvent and cool the mixture in an ice bath.
-
Add the base, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-chloro-4-hydroxyphenyl)acetamide.
-
Step 2: Methylation of the Amide
This step introduces the methyl group to the amide nitrogen.
-
Reactants: N-(2-chloro-4-hydroxyphenyl)acetamide, a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a strong base (e.g., sodium hydride).
-
Solvent: Anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or THF.
-
Procedure:
-
Suspend sodium hydride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of N-(2-chloro-4-hydroxyphenyl)acetamide in the same solvent dropwise at 0°C.
-
After hydrogen evolution ceases, add the methylating agent dropwise.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to afford 2-Chloro-4-hydroxy-N-methylbenzamide.
-
Step 3: Borylation to Form the Final Product
The final step introduces the boronic acid functionality. A common method is ortho-lithiation followed by reaction with a borate ester.
-
Reactants: 2-Chloro-4-hydroxy-N-methylbenzamide, a strong organolithium base (e.g., n-butyllithium or lithium diisopropylamide), and a trialkyl borate (e.g., triisopropyl borate).
-
Solvent: Anhydrous etheral solvent such as THF or diethyl ether.
-
Procedure:
-
Dissolve 2-Chloro-4-hydroxy-N-methylbenzamide in the anhydrous solvent and cool to a low temperature (typically -78°C) under an inert atmosphere.
-
Add the organolithium base dropwise, maintaining the low temperature. The hydroxyl group will be deprotonated, and a second equivalent of base will effect ortho-lithiation.
-
After stirring for a period to ensure complete lithiation, add the trialkyl borate dropwise.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding an acidic aqueous solution (e.g., dilute HCl).
-
Extract the product with an organic solvent. The boronic acid may be purified by recrystallization or column chromatography.
-
Application in Medicinal Chemistry: A Key Component in Kinase Inhibitor Synthesis
This compound is a valuable reagent in the synthesis of biaryl compounds, which are prevalent in many kinase inhibitors.[7][8][9][10] The chloro and methylcarbamoyl substituents can play crucial roles in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule. The methylcarbamoyl group, in particular, can form key hydrogen bond interactions within the ATP-binding pocket of kinases.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the use of this compound in a Suzuki-Miyaura coupling reaction.
-
Reactants:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base.
-
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Conclusion and Future Outlook
This compound represents a class of highly functionalized building blocks that are indispensable in modern drug discovery. While its specific historical discovery is not prominently documented, its importance is evident from its commercial availability and its implicit role in the synthesis of numerous patented therapeutic agents. The continued exploration of novel kinase and protease inhibitors will undoubtedly ensure that this and other similar boronic acids remain vital tools for medicinal chemists for the foreseeable future.
References
A comprehensive list of references will be compiled and provided in the final version of this technical guide.
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The Boronic Acid Renaissance: A Technical Guide to a Modern Synthetic Workhorse
Abstract
Boronic acids and their derivatives have transcended their initial role as mere coupling partners to become one of the most versatile and powerful classes of reagents in modern synthetic chemistry. Their unique electronic structure, characterized by a Lewis acidic boron center, enables a diverse range of transformations critical to pharmaceutical discovery, materials science, and chemical biology. This guide provides an in-depth analysis of the core principles and practical applications of boronic acids for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of cornerstone reactions like the Suzuki-Miyaura and Chan-Lam couplings, offer field-proven experimental protocols, and explore advanced applications, from iterative chemical synthesis to the design of next-generation therapeutics and sensors. This document is structured not as a rigid review, but as a narrative that explains the causality behind experimental choices, empowering the reader to harness the full potential of these remarkable compounds.
The Boronic Acid: Understanding the Functional Group
First reported by Edward Frankland in 1860, boronic acids [R-B(OH)₂] remained a chemical curiosity for over a century.[1][2] Their ascent began with the advent of transition metal-catalyzed cross-coupling reactions. The key to their utility lies in the boron atom's vacant p-orbital, which renders the molecule a mild Lewis acid.[3][4] This acidity is not due to the hydroxyl protons but rather the boron's ability to accept a lone pair from a Lewis base (like a hydroxide ion), forming a more nucleophilic tetrahedral "ate" complex.[5] This transformation from a neutral, sp²-hybridized trigonal planar structure to an anionic, sp³-hybridized tetrahedral complex is fundamental to its reactivity.[3][6]
Boronic acids are generally stable, often crystalline solids, and possess low inherent toxicity, frequently degrading to boric acid, a "green" compound.[4][7] However, they are not without their challenges. A primary decomposition pathway is protodeboronation, the cleavage of the C-B bond by a proton source.[8][9] They can also undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1][10] To counteract these stability issues, boronic acids are often converted to more robust derivatives, most commonly boronate esters (e.g., pinacol esters), which offer improved handling and stability while often still participating directly in, or being readily hydrolyzed back to the active boronic acid under, reaction conditions.[10][11]
Practical Considerations for Storage and Handling
To ensure reproducibility and maximize reagent integrity, proper storage is critical.
-
Temperature: Store in a cool, dry environment, ideally refrigerated (2-8 °C).[8]
-
Atmosphere: Protect from moisture and oxygen. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for sensitive or long-term storage.
-
Purity: Be aware of the potential for boroxine formation, which can complicate accurate massing of the reagent. When purity is paramount, conversion to a stable derivative like a pinacol or MIDA ester is advisable.[10]
The Cornerstone of C-C Bond Formation: The Suzuki-Miyaura Coupling
The 2010 Nobel Prize in Chemistry, awarded in part to Akira Suzuki, cemented the importance of the palladium-catalyzed cross-coupling of organoboron compounds with organohalides.[9][12] The Suzuki-Miyaura reaction has become an indispensable tool for the synthesis of biaryls, styrenes, and polyenes—motifs prevalent in pharmaceuticals and functional materials.[11][13] Its popularity stems from its mild reaction conditions, exceptional functional group tolerance, and the generally low toxicity of the boron-containing reagents.[1][11]
The Catalytic Cycle: A Mechanistic Dissection
The reaction mechanism is a well-understood catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[9] Understanding each step is crucial for troubleshooting and optimizing reactions.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex.[11][14] This is often the rate-limiting step, with reactivity trends typically following I > Br > OTf >> Cl.[15]
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a borate complex, which increases the nucleophilicity of the Ar² group and facilitates its transfer to the electrophilic Pd(II) center.[14][16]
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[11][14]
// Nodes representing species in the cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2]; OxAdd [label="Ar¹-Pd(II)-X(L)₂\n(Oxidative Addition Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Ar¹-Pd(II)-Ar²(L)₂\n(Transmetalation Complex)", fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for reagent entry/product exit Reagents_In [label="Ar¹-X", shape=plaintext, fontcolor="#202124"]; Boronic_In [label="Ar²-B(OH)₂ + Base", shape=plaintext, fontcolor="#202124"]; Product_Out [label="Ar¹-Ar²", shape=plaintext, fontcolor="#34A853", fontsize=12, fontname="Arial-Bold"];
// Edges defining the catalytic cycle Pd0 -> OxAdd [label=" Oxidative\n Addition"]; OxAdd -> Transmetal [label=" Transmetalation"]; Transmetal -> Pd0 [label=" Reductive\n Elimination"];
// Edges showing reagent entry and product exit Reagents_In -> OxAdd [style=dashed, arrowhead=none]; Boronic_In -> Transmetal [style=dashed, arrowhead=none]; Transmetal -> Product_Out [style=dashed, arrowhead=none]; }
A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Causality Behind Component Selection
The success of a Suzuki-Miyaura coupling hinges on the judicious choice of each component.
| Component | Common Choices | Rationale and Field-Proven Insights |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Pd(PPh₃)₄: A reliable choice for simple couplings, but can be thermally unstable. Pd(OAc)₂/Pd₂(dba)₃: Air-stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species. They require a ligand to be added separately.[1] Palladacycles: Air- and moisture-stable precatalysts that offer high efficiency and are easy to handle. |
| Ligand | Phosphines: PPh₃, Buchwald ligands (SPhos, XPhos), dppf | Rationale: Ligands stabilize the Pd center, prevent aggregation into inactive palladium black, and modulate its reactivity. Insight: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are highly effective for coupling challenging substrates like aryl chlorides or sterically hindered partners because they promote both oxidative addition and reductive elimination.[7][17] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Rationale: The base is essential for activating the boronic acid for transmetalation. Insight: K₃PO₄ is a strong, non-nucleophilic base often effective for difficult couplings. Cs₂CO₃ is highly effective but more expensive. Aqueous carbonate solutions are common and effective for many standard couplings. The choice of base can significantly impact yield, especially with base-sensitive functional groups. |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | Rationale: The solvent must solubilize the reactants and catalyst. Insight: A biphasic system (e.g., Toluene/Water) is very common. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the coupling partners and catalyst. This setup facilitates the reaction at the phase interface.[14] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. |
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid, a common transformation in drug discovery.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL) and Water (0.5 mL)
Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Seal the tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is inert.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the mixture via syringe.[1]
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Troubleshooting Common Issues
-
Low or No Conversion: Suspect catalyst deactivation. Ensure solvents were properly degassed and an inert atmosphere was maintained. Consider a more robust ligand or pre-catalyst.
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom. This is often base-mediated. Try a milder base (e.g., KF) or use the corresponding boronate ester.[9]
-
Homocoupling (Ar²-Ar²): Formation of a dimer of the boronic acid partner. This can be caused by oxygen in the reaction mixture, which can promote a Pd(II)-mediated homocoupling pathway.[9] Rigorous degassing is the primary solution.
Forging C-Heteroatom Bonds: The Chan-Lam Coupling
While palladium catalysis dominates C-C bond formation, the copper-catalyzed Chan-Lam (or Chan-Evans-Lam) coupling has emerged as a powerful method for constructing C-N and C-O bonds.[12][18] This reaction couples arylboronic acids with amines, amides, phenols, and alcohols.[18] Its key advantages are the use of inexpensive and abundant copper catalysts and, remarkably, its ability to be run in the presence of air, often at room temperature.[4][12]
The Mechanistic Puzzle: A Cu(I)/Cu(II)/Cu(III) Dance
The precise mechanism of the Chan-Lam coupling is more debated than that of the Suzuki-Miyaura reaction, but a general consensus points to a cycle involving copper in various oxidation states.
-
Ligand Exchange/Transmetalation: The reaction likely begins with the formation of a Cu(II) complex with the N-H or O-H nucleophile. This is followed by transmetalation with the arylboronic acid to form an aryl-Cu(II) species.
-
Oxidation/Reductive Elimination: The key C-N or C-O bond-forming step is reductive elimination. Evidence suggests this may proceed from a high-valent Cu(III) intermediate. The aryl-Cu(II) complex can be oxidized to aryl-Cu(III) by another equivalent of Cu(II) (disproportionation) or by an external oxidant (often O₂ from the air).[16][19] This Cu(III) species then undergoes rapid reductive elimination to form the product and a Cu(I) species.[19]
-
Catalyst Regeneration: The resulting Cu(I) is re-oxidized back to the active Cu(II) state by oxygen, completing the catalytic cycle.[19]
// Nodes CuII [label="Cu(II)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2]; CuII_Aryl [label="Ar-Cu(II)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CuIII_Aryl [label="Ar-Cu(III)-Nu", fillcolor="#FBBC05", fontcolor="#202124"]; CuI [label="Cu(I)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=2];
// Invisible nodes for reagents/products Boronic_In [label="Ar-B(OH)₂", shape=plaintext]; Nu_In [label="R₂NH / ROH", shape=plaintext]; Product_Out [label="Ar-NR₂ / Ar-OR", shape=plaintext, fontcolor="#34A853", fontsize=12, fontname="Arial-Bold"]; O2_In [label="O₂ (Air)", shape=plaintext];
// Edges CuII -> CuII_Aryl [label="Transmetalation"]; CuII_Aryl -> CuIII_Aryl [label="Oxidation\n(+Cu(II) or O₂)"]; CuIII_Aryl -> CuI [label="Reductive Elimination"]; CuI -> CuII [label="Re-oxidation"];
// Reagent/Product edges Boronic_In -> CuII_Aryl [style=dashed, arrowhead=none]; Nu_In -> CuIII_Aryl [style=dashed, arrowhead=none]; CuIII_Aryl -> Product_Out [style=dashed, arrowhead=none]; O2_In -> CuI [style=dashed, arrowhead=none]; }
A proposed catalytic cycle for the Chan-Lam coupling.
Practical Protocol: N-Arylation of an Amine
This protocol provides a general method for the N-arylation of a primary or secondary amine.
Materials:
-
Arylboronic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Copper(II) acetate [Cu(OAc)₂] (1.0 mmol, 1.0 equiv - stoichiometric, or 0.1 mmol, 10 mol% for catalytic)
-
Pyridine (2.0 mmol, 2.0 equiv) or another suitable base/ligand
-
Dichloromethane (DCM) (10 mL)
-
4Å Molecular Sieves (optional, for anhydrous conditions)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid, Cu(OAc)₂, and optional molecular sieves.
-
Add DCM, followed by the amine and pyridine.[19]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature, open to the air (a balloon of air or O₂ can be used to ensure sufficient oxidant for catalytic versions).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed (typically 8-48 hours).
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove copper salts, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Beyond Coupling: Advanced Applications of Boronic Acids
The unique properties of boronic acids have propelled their use far beyond traditional cross-coupling reactions.
Enabling Iterative Synthesis with Protecting Groups
A significant challenge in complex molecule synthesis is the sequential, controlled formation of multiple bonds. Unprotected boronic acids are generally too reactive for this purpose. The development of robust protecting groups has revolutionized this area. The N-methyliminodiacetic acid (MIDA) boronate ester is a prime example.[6]
The MIDA ligand forms a stable, charge-neutral, sp³-hybridized adduct with the boronic acid.[6] This complexation "switches off" the boronic acid's reactivity towards Suzuki-Miyaura coupling by occupying the vacant p-orbital required for transmetalation.[6][20] These MIDA boronates are exceptionally stable, compatible with chromatography, and inert to a wide range of reaction conditions.[21][22] However, the MIDA group can be cleanly cleaved under mild aqueous basic conditions (e.g., NaHCO₃ or NaOH) to liberate the free, reactive boronic acid in situ.[6]
This "protect-couple-deprotect" strategy allows for the iterative cross-coupling of bifunctional building blocks, analogous to the solid-phase synthesis of peptides, enabling the rapid assembly of complex small molecules from a library of pre-functionalized MIDA boronate precursors.[20][21]
// Workflow start:f1 -> couple1; bb2:f1 -> couple1; couple1 -> intermediate:f0; intermediate:f1 -> deprotect; deprotect -> reactive_inter:f0; reactive_inter:f1 -> couple2; bb3:f1 -> couple2; couple2 -> final_product:f0; }
Workflow for Iterative Cross-Coupling using MIDA Boronates.
Boronic Acids in Medicinal Chemistry and Drug Design
The incorporation of the boronic acid moiety into drug candidates has seen a dramatic increase, culminating in several FDA-approved drugs.[23]
-
Enzyme Inhibition: The Lewis acidic boron atom can form a reversible covalent bond with a nucleophilic serine residue in the active site of certain proteases.[24] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, making boronic acids potent transition-state analog inhibitors.[25] This is the mechanism of action for Bortezomib (Velcade®) , a dipeptidyl boronic acid used in the treatment of multiple myeloma.[7]
-
Modulating Physicochemical Properties: Introducing a boronic acid can alter a molecule's selectivity, solubility, and pharmacokinetic profile, offering a powerful strategy for lead optimization in drug discovery.[7][23]
-
Late-Stage Functionalization: The robust nature of reactions like the Suzuki-Miyaura coupling allows for the introduction of boronic acids or the coupling of complex fragments at a late stage in the synthesis of a drug candidate. This enables rapid generation of analogs for structure-activity relationship (SAR) studies without redesigning the entire synthetic route.[26][27]
Chemical Sensing and Diagnostics
A hallmark of boronic acids is their ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, such as saccharides (e.g., glucose).[1][28] This interaction has been widely exploited to develop chemical sensors.
The binding of glucose to a boronic acid lowers its pKa, causing a change in the electronic properties of the boron center.[29] If the boronic acid is appended to a fluorophore or chromophore, this binding event can trigger a detectable change in fluorescence or color.[28][30] Diboronic acid sensors, which can bind to multiple hydroxyl groups on a glucose molecule simultaneously, have shown particularly high affinity and selectivity, enabling the development of systems for continuous glucose monitoring in diabetic patients.[29][31]
Conclusion
From their foundational role in carbon-carbon bond formation to their sophisticated applications in iterative synthesis and medicinal chemistry, boronic acids have proven to be a uniquely versatile and enabling class of reagents. Their predictable reactivity, coupled with an ever-expanding toolbox of catalysts, ligands, and protecting groups, ensures their continued prominence in modern organic synthesis. For the research scientist and drug development professional, a deep, mechanistic understanding of the principles laid out in this guide is not merely academic—it is the key to unlocking new efficiencies, overcoming synthetic challenges, and driving the discovery of the next generation of complex molecules that will shape our world.
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- Coutts, S. J., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry, 39(10), 2087–2094. [Link]
- Bethel, C. R., et al. (2018). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Journal of Medicinal Chemistry, 61(17), 7713–7724. [Link]
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- Asahina, Y., et al. (2010). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5839–5842. [Link]
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- Dick, G. R., et al. (2015). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 112(28), 8614–8619. [Link]
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The Art of the Bond: A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling
Foreword: The Enduring Legacy of a Nobel-Winning Reaction
First published by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organohalides has become one of the most powerful and versatile tools in modern organic synthesis.[1][2] Its significance was formally recognized in 2010 when Akira Suzuki, alongside Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry for their work on palladium-catalyzed cross-couplings in organic synthesis.[1][2] The Suzuki-Miyaura reaction's widespread adoption, particularly within the pharmaceutical and agrochemical industries, is a testament to its reliability, functional group tolerance, and the commercial availability of a vast array of starting materials.[3] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the Suzuki-Miyaura reaction, moving beyond a simple recitation of protocols to a deeper comprehension of the intricate interplay of its components and the logic behind procedural choices.
The Catalytic Heart: Unraveling the Reaction Mechanism
The Suzuki-Miyaura coupling is a complex dance of organometallic transformations orchestrated by a palladium catalyst. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states throughout this cycle.[1]
The Catalytic Cycle: A Step-by-Step Breakdown
The catalytic cycle is the cornerstone of understanding the Suzuki-Miyaura reaction. Each step presents opportunities for optimization and potential pitfalls.
-
Oxidative Addition: The cycle commences with the oxidative addition of an organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar Pd(II) intermediate.[4] The reactivity of the organohalide is a critical factor, with the rate of oxidative addition typically following the trend: I > OTf > Br >> Cl.[5] Electron-deficient aryl halides tend to undergo oxidative addition more readily than their electron-rich counterparts.[1]
-
Transmetalation: This is arguably the most intricate step of the cycle. It involves the transfer of the organic group (R²) from the organoboron reagent to the Pd(II) center, displacing the halide. A crucial aspect of this step is the activation of the organoboron species by a base.[6] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium.[6][7] The exact mechanism of transmetalation is still a subject of some debate, but it is widely accepted that the base plays an indispensable role in this phase.[2]
-
Reductive Elimination: The final step in the catalytic cycle is the reductive elimination from the diorganopalladium(II) intermediate. In this concerted step, the two organic groups (R¹ and R²) are coupled to form the desired carbon-carbon bond, and the palladium catalyst is regenerated in its active Pd(0) state, ready to initiate another cycle.[2][4] For reductive elimination to occur, the two organic groups must be in a cis orientation on the palladium center.[5]
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CAS number 850589-39-8 properties and literature
An In-Depth Technical Guide to 3-Chloro-4-(N-methylcarbamoyl)phenylboronic Acid (CAS 850589-39-8)
Executive Summary
This technical guide provides a comprehensive overview of 3-Chloro-4-(N-methylcarbamoyl)phenylboronic acid, a specialized boronic acid derivative with significant applications in synthetic organic chemistry and pharmaceutical research. The presence of a boronic acid moiety, a chloro substituent, and a methylcarbamoyl group imparts unique reactivity and makes it a valuable building block in the synthesis of complex molecules. This document will delve into its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on its role in cross-coupling reactions.
Chemical Identity and Physicochemical Properties
3-Chloro-4-(N-methylcarbamoyl)phenylboronic acid is a substituted aromatic boronic acid. The boronic acid group is a key functional group that enables a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The chloro and methylcarbamoyl substituents influence the electronic properties and steric hindrance of the molecule, which can be leveraged to achieve specific synthetic outcomes.
Table 1: Physicochemical Properties of 3-Chloro-4-(N-methylcarbamoyl)phenylboronic Acid
| Property | Value | Source |
| CAS Number | 850589-39-8 | [1][2] |
| Molecular Formula | C8H9BClNO3 | [1][3] |
| Molecular Weight | 213.43 g/mol | [3] |
| Appearance | Typically a solid at room temperature | [4] |
| Purity | ≥95% - 96% | [3][5] |
| Solubility | May exhibit solubility in polar solvents | [4] |
| Storage | Store in a sealed, air-resistant place. For short-term storage (1-2 weeks), -4°C is recommended. For long-term storage (1-2 years), -20°C is recommended. | [5][6] |
Synthesis and Reactivity
While specific proprietary synthesis routes may vary, the general synthesis of arylboronic acids often involves the reaction of an appropriate aryl halide with a diboron ester in the presence of a palladium catalyst (Miyaura borylation), followed by hydrolysis.
The primary utility of 3-Chloro-4-(N-methylcarbamoyl)phenylboronic acid lies in its reactivity as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The boronic acid moiety is crucial for its participation in Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds.[4] In this reaction, the boronic acid couples with an organic halide or triflate in the presence of a palladium catalyst and a base. The chloro and methylcarbamoyl groups on the phenyl ring can influence the reaction kinetics and the properties of the final product.
Caption: Conceptual workflow of a Suzuki-Miyaura cross-coupling reaction utilizing 3-Chloro-4-(N-methylcarbamoyl)phenylboronic acid.
Applications in Research and Development
3-Chloro-4-(N-methylcarbamoyl)phenylboronic acid is primarily used as an intermediate and building block in organic synthesis and pharmaceutical chemistry.[5][7][8]
-
Drug Discovery: This compound is valuable in the synthesis of novel drug candidates.[4][9] The substituted phenylboronic acid motif can be incorporated into larger molecules to explore structure-activity relationships (SAR) and develop compounds with specific pharmacological properties.[4]
-
Organic Synthesis: It serves as a versatile reagent for introducing the 3-chloro-4-(N-methylcarbamoyl)phenyl group into various molecular scaffolds.[7] This is particularly useful in the construction of complex biaryl compounds, which are prevalent in many biologically active molecules.
-
Materials Science: Boronic acids and their derivatives can be used in the development of sensors and other functional materials, although this is a less common application for this specific compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a generalized protocol and should be optimized for specific substrates and desired outcomes.
-
Reaction Setup: In a clean, dry reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 3-Chloro-4-(N-methylcarbamoyl)phenylboronic acid (1.0 eq.), the desired aryl or vinyl halide (1.0-1.2 eq.), and a suitable palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., a mixture of toluene and water, or dioxane) and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 eq.).
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization, to yield the desired biaryl product.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Chloro-4-(N-methylcarbamoyl)phenylboronic acid is a valuable and versatile reagent in modern organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, providing a reliable method for the construction of complex molecular architectures. For researchers and scientists in drug development and synthetic chemistry, this compound offers a strategic tool for the synthesis of novel compounds with potential biological and material applications.
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A Theoretical and Mechanistic Guide to the Reactivity of Chlorophenylboronic Acids
Abstract: Chlorophenylboronic acids are a pivotal class of reagents in modern organic synthesis and medicinal chemistry, prized for their utility in carbon-carbon bond formation and as pharmacophores. Their reactivity, however, is delicately modulated by the electronic and steric profile conferred by the chlorine substituent. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical principles governing the reactivity of these compounds. We will dissect the application of computational chemistry, particularly Density Functional Theory (DFT), to elucidate reaction mechanisms, predict reactivity trends, and rationalize experimental outcomes. By focusing on the well-known Suzuki-Miyaura cross-coupling reaction as a model system, this guide explains the causality behind computational choices and provides a framework for designing in silico experiments that generate actionable insights for laboratory and development pipelines.
The Significance of Chlorophenylboronic Acids in Modern Chemistry
Phenylboronic acids (PBAs) are indispensable reagents, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms the bedrock of many synthetic routes for creating complex organic molecules.[1][2] The introduction of a chlorine atom onto the phenyl ring creates a class of substituted reagents—chlorophenylboronic acids—with profoundly altered chemical properties.
The chlorine substituent exerts a dual electronic influence: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating mesomeric or resonance effect (+M). This duality, combined with steric factors, especially from the ortho position, allows for fine-tuning of the boronic acid's reactivity.[3] These compounds are not merely synthetic intermediates; they are crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs).[2][4][5] In drug discovery, the chlorophenyl moiety can significantly influence a molecule's binding affinity, metabolic stability, and overall pharmacological profile.[2][6]
Understanding this reactivity is paramount, and theoretical studies offer a powerful lens to do so. Computational chemistry provides a means to visualize reaction pathways, calculate energy barriers, and probe electronic structures at a level of detail inaccessible to experiment alone.[7][8]
Core Theoretical Methodologies for Assessing Reactivity
To accurately model the behavior of chlorophenylboronic acids in solution, a robust computational protocol is essential. This section details the key theoretical tools and the rationale behind their selection.
The Workhorse: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the primary method for investigating organometallic reaction mechanisms due to its excellent balance of computational cost and accuracy.[7][9]
-
Choice of Functional: The selection of the exchange-correlation functional is critical. The B3LYP functional is a widely used hybrid functional that often provides reliable geometries and energies for many organic and organometallic systems.[9][10] For reactions where non-covalent interactions or dispersion forces are significant, functionals from the M06 family or Grimme’s D3/D4 corrections are often employed to provide a more accurate description.
-
Basis Sets: A flexible basis set is required to accurately describe the electron distribution. Pople-style basis sets like 6-311+G(d,p) or the Karlsruhe "def2" series (e.g., def2-TZVP) are common choices. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately modeling anionic species and transition states, which are common in catalytic cycles.[1]
Accounting for the Solvent
Reactions are almost invariably performed in solution, and the solvent can have a dramatic effect on reaction energetics. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are computationally efficient ways to account for bulk solvent effects by treating the solvent as a continuous dielectric medium.[11]
Key Calculated Reactivity Descriptors
Beyond simple energy calculations, DFT allows for the computation of several properties that provide direct insight into molecular reactivity.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding reactivity.[12][13] The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of kinetic stability; a smaller gap suggests higher reactivity.[13]
-
Molecular Electrostatic Potential (ESP): ESP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction between reactants.
-
Global and Local Reactivity Indices: Conceptual DFT provides a framework for quantifying reactivity. Indices such as chemical hardness (η), which is related to the HOMO-LUMO gap, and nucleophilicity (N) can be calculated to compare the reactivity of different molecules quantitatively.[13]
A Deeper Dive: The Suzuki-Miyaura Coupling Mechanism
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis and serves as an excellent case study for the theoretical analysis of chlorophenylboronic acid reactivity.[14][15][16] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Computational studies have been instrumental in refining our understanding of this cycle. For instance, DFT calculations have shown that the role of the base is to activate the boronic acid by forming a more nucleophilic boronate species (ArB(OH)₃⁻), which then participates in the transmetalation step.[10][17]
Influence of the Chlorine Substituent: A Positional Analysis
The position of the chlorine atom (ortho, meta, or para) has a profound impact on reactivity, which can be rationalized and predicted using theoretical methods.
-
para-Chlorophenylboronic Acid: The chlorine atom is distant from the boronic acid group. Its strong -I effect withdraws electron density from the ring, increasing the Lewis acidity of the boron atom. This can facilitate the formation of the boronate anion.[18]
-
meta-Chlorophenylboronic Acid: The inductive effect still dominates, but the resonance effect is weaker at the meta position. This generally leads to an increase in the acidity of the boronic acid compared to the unsubstituted analog.[19]
-
ortho-Chlorophenylboronic Acid: This isomer presents a unique case where steric and electronic effects are intimately linked. The proximity of the bulky chlorine atom can sterically hinder the approach of the palladium complex during the transmetalation step. However, the ortho-substituent can also lead to increased acidity through stabilization of the tetrahedral boronate anion.[3]
| Substituent Position | Dominant Electronic Effect | Predicted Impact on Acidity (pKa) | Key Steric Factor | Predicted Impact on Transmetalation Rate |
| para | Strong Inductive (-I) | Lower pKa (more acidic) | Minimal | Potentially faster due to increased boronate formation |
| meta | Inductive (-I) | Lower pKa (more acidic) | Minimal | Similar to para |
| ortho | Strong Inductive (-I) | Lowest pKa (most acidic) | High | Potentially slower due to steric hindrance |
Table 1. Predicted effects of chlorine position on the properties and reactivity of phenylboronic acid in Suzuki-Miyaura coupling. Acidity data is supported by trends observed for fluorinated phenylboronic acids.[19]
A Self-Validating Computational Workflow
To investigate a specific step, such as the turnover-limiting transmetalation, a rigorous computational workflow is employed. This protocol ensures that the results are physically meaningful.
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The Ascendant Role of N-Substituted Phenylboronic Acids: A Technical Guide to Synthesis, Properties, and Advanced Applications
In the landscape of modern chemical and biomedical research, the versatility of a molecular scaffold is paramount. Few exemplify this adaptability as profoundly as N-substituted phenylboronic acids. Once primarily regarded as intermediates in organic synthesis, these compounds have emerged as a cornerstone in fields as diverse as targeted drug delivery, advanced diagnostics, and catalysis. Their unique ability to form reversible covalent bonds with diols, coupled with the tunable electronic and steric properties afforded by nitrogen substitution, has unlocked a wealth of applications for researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of the synthesis, fundamental properties, and cutting-edge applications of N-substituted phenylboronic acids. Moving beyond a simple enumeration of facts, this document delves into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors. Every protocol and mechanistic explanation is grounded in authoritative scientific literature, ensuring a self-validating and trustworthy resource.
The Core Chemistry: Understanding the N-Substituted Advantage
Phenylboronic acids (PBAs) are characterized by a phenyl ring attached to a boronic acid moiety (-B(OH)₂). The introduction of a nitrogen-containing substituent onto this phenyl ring fundamentally alters the molecule's physicochemical properties, most notably its acidity (pKa) and binding affinities.[1] This N-substitution can take various forms, including amino (-NH₂), amido (-NHCOR), and heterocyclic structures, each imparting distinct characteristics.
The primary amine of aminophenylboronic acids (APBAs) , for instance, can be protonated, influencing the molecule's charge and solubility. Furthermore, the position of the amino group (ortho, meta, or para) plays a crucial role in its electronic influence on the boronic acid, thereby affecting its Lewis acidity and reactivity.[1] This ability to fine-tune the pKa is critical for applications in physiological environments, where optimal binding to target diols is pH-dependent.[2]
Synthetic Strategies: Crafting the Building Blocks
The synthesis of N-substituted phenylboronic acids is a well-established yet nuanced area of organic chemistry. The choice of synthetic route often depends on the desired substitution pattern and the scale of the reaction.
Synthesis of 3-Aminophenylboronic Acid: A Foundational Protocol
3-Aminophenylboronic acid is a key intermediate for many applications. One common industrial method involves a palladium-catalyzed coupling reaction.[3]
Experimental Protocol:
-
Coupling Reaction: 3-Nitrobenzophenone and bis(catecholato)diboron are reacted in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., potassium acetate) in a suitable solvent like toluene. The mixture is heated to facilitate the coupling reaction.[3]
-
Quenching and Extraction: After the reaction is complete, the mixture is cooled and quenched with water. The product is then acidified to move the 3-nitrophenylboronic acid catechol ester into the aqueous layer.[3]
-
Neutralization and Isolation: The aqueous layer is separated, and the pH is adjusted to near-neutral with a base. This causes the product to precipitate or be extracted with an organic solvent.
-
Reduction: The nitro group of the resulting 3-nitrophenylboronic acid derivative is then reduced to an amino group, typically using catalytic hydrogenation (e.g., with Pd/C) or a chemical reducing agent like iron powder in the presence of an acid.[3]
-
Purification: The final 3-aminophenylboronic acid is purified by recrystallization or chromatography.
Synthesis of N-Acrylamidophenylboronic Acid for Polymer Functionalization
For applications requiring incorporation into polymeric scaffolds, such as hydrogels for drug delivery or sensing, an acrylamide functional group is often introduced.
Experimental Protocol:
-
Dissolution and pH Adjustment: Dissolve acrylic acid in deionized water and adjust the pH to approximately 4.8 with a sodium hydroxide solution. In a separate flask, dissolve 3-aminophenylboronic acid hemisulfate in deionized water and also adjust the pH to 4.8.[2]
-
Coupling Reaction: Cool the 3-aminophenylboronic acid solution in an ice-water bath. Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as a coupling agent, followed by the chilled acrylic acid solution.[2]
-
Reaction Progression: Allow the reaction to proceed at 4°C for one hour, then warm to room temperature and continue stirring for 12 hours.[2]
-
Purification: The resulting N-(3-boronophenyl)acrylamide can be purified from the reaction mixture, often by extraction and subsequent crystallization.
Applications in Advanced Diagnostics: The Rise of Boronic Acid-Based Sensors
The ability of N-substituted phenylboronic acids to reversibly bind with cis-1,2- and 1,3-diols forms the basis of their widespread use in sensor technology, particularly for the detection of carbohydrates like glucose.[4][5]
Electrochemical Glucose Sensing
Non-enzymatic electrochemical sensors utilizing aminophenylboronic acids offer a stable and sensitive alternative to traditional enzyme-based glucose monitoring.[6]
Principle of Operation:
An electrode, typically a screen-printed carbon electrode (SPCE), is functionalized with 3-aminophenylboronic acid.[6] When glucose is present, it binds to the boronic acid moieties on the electrode surface. This binding event alters the electrochemical properties of the electrode, which can be measured using techniques like Electrochemical Impedance Spectroscopy (EIS). The change in impedance is proportional to the glucose concentration.[6]
Experimental Workflow for Sensor Fabrication and Measurement:
-
Electrode Functionalization: The SPCE is electrochemically functionalized by cycling the potential in a solution containing 3-aminophenylboronic acid, leading to the electropolymerization of a poly(3-aminophenylboronic acid) film on the electrode surface.
-
Characterization: The successful functionalization is confirmed by techniques such as Scanning Electron Microscopy (SEM) and Cyclic Voltammetry (CV).[6]
-
Glucose Measurement: The functionalized electrode is immersed in a sample solution. Electrochemical Impedance Spectroscopy is performed by applying a small AC voltage over a range of frequencies and measuring the resulting current.
-
Data Analysis: The impedance data is analyzed to determine the charge transfer resistance (Rct), which correlates with the glucose concentration. A calibration curve is constructed by measuring the Rct at various known glucose concentrations.
Below is a diagram illustrating the principle of an aminophenylboronic acid-based electrochemical glucose sensor.
Caption: Workflow of an electrochemical glucose sensor.
Table 1: Performance of various aminophenylboronic acid-based glucose sensors.
| Sensor Platform | Transduction Method | Linear Range | Limit of Detection (LOD) | Reference |
| 3-Aminophenylboronic acid on Screen-Printed Carbon Electrode | EIS | 1.0 x 10⁻⁹ M - 1.0 x 10⁻³ M | 8.53 x 10⁻⁹ M | [6] |
| 4-Aminophenylboronic acid modified reduced Graphene Oxide | DPV | 1-500 µM | 0.36 µM | [7] |
| 3-Aminophenylboronic acid on conducting polymer | QCM | 0.9 - 9.1 µM | 0.49 µM | [8] |
Revolutionizing Drug Delivery and Therapeutics
The overexpression of sialic acid on the surface of cancer cells presents a unique target for therapeutic intervention.[9] N-substituted phenylboronic acids have shown a remarkable affinity for sialic acid, making them ideal targeting ligands for drug delivery systems.[10]
Targeted Nanoparticle Delivery to Cancer Cells
Nanoparticles functionalized with aminophenylboronic acid can selectively bind to cancer cells, enhancing the local concentration of encapsulated anticancer drugs and minimizing off-target toxicity.
Experimental Workflow for Nanoparticle Functionalization and Drug Loading:
-
Nanoparticle Synthesis: A core nanoparticle is synthesized. For instance, magnetic silica nanoparticles (Fe₃O₄@SiO₂) can be prepared using a modified sol-gel reaction.[4]
-
Surface Amination: The nanoparticle surface is functionalized with amine groups, for example, by treatment with (3-aminopropyl)trimethoxysilane (APTMS).[4]
-
Boronic Acid Conjugation: 3-Aminophenylboronic acid is then covalently attached to the aminated surface using a coupling agent like EDCI and N-hydroxysuccinimide (NHS).[4]
-
Drug Loading: The anticancer drug, such as doxorubicin, is loaded into the functionalized nanoparticles.
-
Characterization: The size, morphology, and surface functionalization of the nanoparticles are characterized using techniques like Transmission Electron Microscopy (TEM) and Fourier-Transform Infrared (FTIR) spectroscopy.
The following diagram illustrates the concept of targeted drug delivery using N-substituted phenylboronic acid-functionalized nanoparticles.
Caption: Targeted drug delivery to a cancer cell.
Table 2: Binding Affinities of Boronic Acids for Sialic Acid.
| Boronic Acid Derivative | pH | Binding Constant (K, M⁻¹) | Reference |
| Phenylboronic Acid | 7.4 | 11.4 | [9] |
| 3-Propionamidophenylboronic acid | 7.4 | ~40 | [11] |
| 5-Boronopicolinic acid | 6.5 | >1000 | [12] |
Catalytic Prowess: The Role in Cross-Coupling Reactions
N-substituted phenylboronic acids are not only valuable for their biological applications but also play a significant role as reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[13] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.
The Catalytic Cycle of the Suzuki-Miyaura Reaction:
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: An aryl halide oxidatively adds to a Pd(0) complex, forming a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically involving the formation of a boronate intermediate.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The electronic nature of the N-substituted phenylboronic acid can influence the rate and efficiency of the transmetalation step.
Below is a simplified diagram of the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura cross-coupling cycle.
The Intricacies of Iminoboronate Chemistry
A fascinating area of N-substituted phenylboronic acid chemistry involves the formation of iminoboronates. When an ortho-carbonyl substituted phenylboronic acid reacts with an amine, a dative bond can form between the imine nitrogen and the boron atom.[14][15] This interaction significantly stabilizes the imine, making the reaction rapid and often reversible under physiological conditions.[16] This dynamic covalent chemistry has opened up new avenues for bioconjugation and the development of stimuli-responsive materials.[17]
Mechanism of Iminoboronate Formation:
The reaction proceeds through the initial formation of a carbinolamine intermediate, followed by dehydration to form the imine. The proximity of the boronic acid group facilitates this dehydration and allows for the subsequent formation of the B-N dative bond.
The following diagram illustrates the formation of an iminoboronate.
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An In-depth Technical Guide to the Mechanism of Boronic Acid Participation in Palladium-Catalyzed Reactions
Introduction: The Cornerstone of Modern Synthesis
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[1][2] Among these, the Suzuki-Miyaura coupling, which utilizes organoboron compounds, has become a cornerstone in academic and industrial settings, particularly in pharmaceutical and agrochemical development.[3][4] The reaction's prominence, recognized by the 2010 Nobel Prize in Chemistry awarded to Suzuki, Heck, and Negishi, stems from the remarkable stability, low toxicity, and commercial availability of boronic acids and their derivatives.[5][6]
This guide provides an in-depth exploration of the core mechanisms governing the participation of boronic acids in these critical transformations. We will move beyond a surface-level description of the catalytic cycle to dissect the nuanced, often debated, mechanistic pathways that dictate reaction outcomes. For the researcher, scientist, or drug development professional, a deep understanding of these principles is not merely academic; it is the key to rational reaction optimization, troubleshooting, and the design of novel synthetic routes.
The Canonical Catalytic Cycle: A Three-Act Play
At its heart, the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8] This cycle is universally described by three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][9][10]
-
Oxidative Addition : The cycle initiates with the insertion of a low-valent Pd(0) species into the carbon-halide (or pseudohalide) bond of the electrophilic partner.[11][12] This step oxidizes the catalyst from Pd(0) to a square-planar Pd(II) complex.[6][13]
-
Transmetalation : This is the crucial step where the boronic acid participates. The organic moiety from the organoboron reagent is transferred to the Pd(II) center, displacing the halide. This step is the mechanistic focal point of our discussion.
-
Reductive Elimination : The two organic partners, now coordinated to the Pd(II) center, couple to form the new C-C bond. This process reduces the palladium back to its catalytically active Pd(0) state, allowing the cycle to begin anew.[13][14]
Dissecting the Core: The Transmetalation Step
While the overall cycle appears straightforward, the transmetalation step is a complex process where the choice of base, solvent, and ligand exerts profound control. Boronic acids themselves are generally not reactive enough to transmetalate directly.[15] Activation by a base is essential, leading to a mechanistic fork in the road with two primary, competing pathways.[16][17][18]
The Mechanistic Dichotomy: Boronate vs. Hydroxide Pathways
The fundamental role of the base is to increase the nucleophilicity of the organic group on the boron atom, facilitating its transfer to the electrophilic palladium center.[19][20] Computational and experimental studies have provided evidence for two main activation mechanisms.[15][17]
-
The Boronate Pathway (Path A): The base reacts directly with the Lewis acidic boronic acid to form a tetracoordinate "ate" complex, [R-B(OH)₃]⁻.[18][19] This boronate is significantly more nucleophilic than the neutral boronic acid and can readily displace the halide from the R¹-Pd(II)-X complex.[15][21] This pathway is favored by strong bases.
-
The Hydroxide Pathway (Path B): The base (e.g., OH⁻) first displaces the halide on the palladium center to form a palladium-hydroxo complex, R¹-Pd(II)-OH.[17] This complex then undergoes reaction with the neutral boronic acid. The formation of a stable B-O-Pd linkage facilitates the transfer of the organic group from boron to palladium.[17] This pathway is often considered operative with weaker bases like carbonates.[17]
Recent mechanistic studies, including low-temperature rapid-injection NMR spectroscopy, have successfully identified and characterized key pre-transmetalation intermediates containing the hypothesized Pd-O-B linkage.[22][23] These findings confirm that the transfer of the organic group from boron to palladium is not a simple collision but a structured process involving distinct intermediates, lending significant weight to the pathways involving such linkages.[22][24]
Causality in Experimental Design: Choosing Your Conditions
A deep mechanistic understanding informs rational choices in the laboratory. The selection of base, solvent, and ligand is not arbitrary but a targeted effort to favor an efficient pathway while suppressing side reactions.
The Critical Role of the Base
The choice of base is arguably one of the most critical parameters in a Suzuki-Miyaura coupling. Its properties directly influence which transmetalation pathway may dominate and the overall success of the reaction.[18][19]
| Base | pKa (Conjugate Acid) | Common Solvents | Causality & Field Insights |
| K₃PO₄ | ~12.3 | Toluene, Dioxane, DMF | A strong, moderately soluble base. Often effective for less reactive substrates (e.g., aryl chlorides) by promoting the boronate pathway. Its heterogeneous nature can sometimes be beneficial. |
| Cs₂CO₃ | ~10.3 | Toluene, Dioxane, THF | Highly soluble in organic solvents, providing a high effective concentration. Often a superior choice for challenging couplings due to its solubility and sufficient basicity. |
| K₂CO₃ | ~10.3 | Toluene/H₂O, Dioxane/H₂O | A cost-effective and widely used base. Its limited solubility in organic solvents often necessitates aqueous or biphasic conditions, which can accelerate the reaction.[16] |
| NaOH / Ba(OH)₂ | >14 | Aqueous mixtures | Very strong bases that robustly generate the boronate species.[19] However, their high basicity can promote base-sensitive side reactions and may not be compatible with sensitive functional groups. |
| Organic Bases (e.g., DIPEA) | ~11.0 | THF, Dioxane | Generally less common and weaker. They are reserved for substrates with extremely base-labile functional groups where inorganic bases would cause decomposition.[18] |
Potential Side Reactions and Mitigation
The desired catalytic cycle competes with several potential off-cycle reactions. Understanding their mechanisms is key to their prevention.
-
Protodeboronation : This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often accelerated by aqueous basic conditions and elevated temperatures.[25]
-
Homocoupling : The coupling of two boronic acid molecules (R²-R²) can occur, often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) in a separate pathway.
-
Mitigation Strategy : Rigorously degassing solvents and maintaining an inert (N₂ or Ar) atmosphere is the most effective way to prevent homocoupling.[27]
-
-
Dehalogenation : The organic halide (R¹-X) is reduced to R¹-H. This can occur if β-hydride elimination from a Pd(II)-hydride species becomes competitive.
A Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general, self-validating procedure for the coupling of an aryl bromide with an arylboronic acid. The causality for each step is explained to ensure scientific integrity and reproducibility.
Reaction: 4-Bromoanisole + Phenylboronic Acid → 4-Methoxybiphenyl
-
Reagent Preparation & Setup:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (17.3 mg, 0.015 mmol, 1.5 mol%).
-
Scientist's Note (Expertise): A pre-catalyst like Pd(OAc)₂ with added PPh₃ ligand could also be used.[28] Pd(II) pre-catalysts are reduced in situ to the active Pd(0) species, often by oxidation of a phosphine ligand.[28] Using the air-stable Pd(PPh₃)₄ simplifies the procedure.
-
Add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv.).
-
Scientist's Note (Causality): A slight excess of the boronic acid is used to compensate for any potential protodeboronation or homocoupling. K₂CO₃ is a standard, effective base for this type of coupling.[18]
-
-
Solvent Addition and Degassing:
-
Place a rubber septum on the flask. Purge the flask with dry argon or nitrogen for 5-10 minutes.
-
Scientist's Note (Trustworthiness): This step is critical. Oxygen can oxidize and deactivate both the Pd(0) catalyst and the triphenylphosphine ligands, leading to failed reactions or significant homocoupling byproducts.[27]
-
Via syringe, add 5 mL of a degassed 4:1 mixture of Toluene:Water.
-
Scientist's Note (Causality): A biphasic solvent system is often beneficial. Toluene solubilizes the organic components and the catalyst, while water solubilizes the inorganic base (K₂CO₃) and can accelerate the transmetalation step.[16] Degassing the solvent before addition is a best practice.
-
-
Reaction Execution:
-
Immerse the flask in a pre-heated oil bath at 90 °C.
-
Stir the reaction vigorously for 4-6 hours. The reaction mixture will typically turn from a light yellow to a dark brown or black suspension.
-
Scientist's Note (Experience): Vigorous stirring is important in biphasic systems to maximize the interfacial area where the reaction occurs.
-
-
Work-up and Purification:
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with 15 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 10 mL of water, followed by 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxybiphenyl.
-
Conclusion and Future Outlook
The participation of boronic acid in palladium-catalyzed reactions is a sophisticated process centered on the base-mediated transmetalation step. While the canonical catalytic cycle provides a robust framework, a deeper appreciation of the competing mechanistic pathways—the boronate and hydroxide routes—is essential for rational control over these powerful synthetic tools. The choice of base, ligands, and solvent conditions directly influences the delicate balance of on-cycle intermediates and off-cycle side reactions. As research continues to push the boundaries of cross-coupling, developing catalysts that operate under milder conditions with broader substrate scope, the fundamental mechanistic insights discussed herein will remain the critical foundation upon which future innovations are built.
References
- Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link][7]
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link][29]
- Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction Source: ACS Public
- Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL:[Link][16][22]
- Title: Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail Source: ResearchG
- Title: Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes Source: Fiveable URL:[Link][8]
- Title: A Review on Palladium Catalyzed Coupling Reactions Source: International Journal of Pharmaceutical and Chemical Sciences URL:[Link][3]
- Title: Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions Source: NIH Public Access URL:[Link][18]
- Title: Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis Source: OUCI URL:[Link][30]
- Title: Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66 Source: YouTube URL:[Link][13]
- Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL:[Link][9]
- Title: Palladium(II) Catalyst Systems for the Addition of Boronic Acids to Bicyclic Alkenes: New Scope and Reactivity Source: Organic Letters URL:[Link][31]
- Title: We Already Know Everything about Oxidative Addition to Pd(0): Do We?
- Title: Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis Source: Dalton Transactions URL:[Link][14]
- Title: Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals Source: Journal of Agricultural and Food Chemistry URL:[Link][1][2]
- Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL:[Link][32]
- Title: Palladium-Catalyzed Alkylation of sp2 and sp3 C−H Bonds with Methylboroxine and Alkylboronic Acids: Two Distinct C−H Activation Pathways Source: Journal of the American Chemical Society URL:[Link][33]
- Title: Palladium-Catalyzed Reductive Heck Coupling of Alkenes Source: PMC - NIH URL:[Link][34]
- Title: Cationic Palladium(II)
- Title: pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link Source: IDEALS - University of Illinois URL:[Link][23]
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link][21]
- Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Title: 1.26: Oxidative Addition/Reductive Elimination Source: Chemistry LibreTexts URL:[Link][15]
- Title: 17.2. Palladium catalyzed couplings Source: Organic Chemistry II - Lumen Learning URL:[Link][10]
- Title: oxidative addition and palladium coupling Source: csbsju URL:[Link][5]
- Title: A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions Source: Chemical Science (RSC Publishing) URL:[Link][12]
- Title: Merits of the Suzuki Coupling Reaction Source: BYJU'S URL:[Link][6]
- Title: Suzuki-Miyaura Coupling Source: Organic Synthesis URL:[Link][26]
- Title: Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds Source: The Denmark Group URL:[Link][24]
- Title: Palladium-Catalyzed Reaction of Boronic Acids with Chiral and Racemic α-Bromo Sulfoxides.
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles Source: ResearchG
- Title: The Suzuki Reaction Source: Andrew G Myers Research Group URL:[Link][27]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling with (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Strategic C-C Bond Formation in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its robustness, functional group tolerance, and relatively mild conditions.[1] This palladium-catalyzed reaction forges carbon-carbon bonds, most notably in the creation of biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and functional materials.[2]
This guide provides a detailed protocol and in-depth scientific rationale for the use of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid (CAS 850589-39-8) in Suzuki coupling reactions. The specific substitution pattern of this boronic acid—featuring an electron-withdrawing chloro group and a hydrogen-bond-donating methylcarbamoyl moiety—presents unique considerations for reaction optimization. Understanding the interplay of catalyst, ligand, base, and solvent is paramount to achieving high yields and purity. This document is designed to equip researchers with both a practical workflow and the theoretical foundation needed to successfully employ this versatile building block.[3]
Understanding the Reagents and Rationale
This compound is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group, a chlorine atom, and a methylcarbamoyl group. The electronic nature of these substituents significantly influences the reactivity of the boronic acid in the Suzuki coupling catalytic cycle. The chloro and carbamoyl groups are electron-withdrawing, which can impact the transmetalation step.[4]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or chloride), forming a Pd(II) complex.[5]
-
Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl halide. Optimization may be required based on the specific aryl halide used.
Materials and Reagents
| Reagent | Amount (1.0 mmol scale) | Molar Equivalents | Notes |
| Aryl Halide (e.g., Aryl Bromide) | 1.0 mmol | 1.0 | The limiting reagent. |
| This compound | 320 mg (1.5 mmol) | 1.5 | Using a slight excess can help drive the reaction to completion. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 35 mg (0.03 mmol) | 0.03 (3 mol%) | Other catalysts such as PdCl₂(dppf) or Buchwald precatalysts can be used, especially for less reactive aryl chlorides.[2] |
| Base (e.g., K₂CO₃) | 276 mg (2.0 mmol) | 2.0 | Potassium carbonate is a good general-purpose base. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[7] |
| Solvent (e.g., 1,4-Dioxane/Water) | 10 mL (4:1 v/v) | - | A degassed solvent mixture is crucial to prevent catalyst deactivation. Other common solvents include toluene, THF, and DMF.[2] |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 mmol). Then, add the degassed solvent mixture (10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Visualizing the Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient degassing; poor solubility of reagents. | Use a fresh batch of catalyst and ensure rigorous degassing of solvents. Try a different solvent system to improve solubility. Increase the reaction temperature.[8] |
| Homocoupling of Boronic Acid | Presence of oxygen; catalyst decomposition. | Improve inert atmosphere technique. A lower reaction temperature or a different palladium precatalyst may mitigate this side reaction.[8] |
| Protodeborylation | The boronic acid is unstable under the reaction conditions (especially with strong bases and high temperatures). | Use a milder base (e.g., K₂CO₃ or KF). Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.[9] |
| Coupling with Aryl Chlorides | C-Cl bond is less reactive than C-Br or C-I. | Use a more electron-rich and bulky ligand (e.g., Buchwald ligands like SPhos or XPhos) with a suitable precatalyst (e.g., a palladacycle). A stronger base like K₃PO₄ is often required.[5] |
Safety Precautions
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Bases: Solid bases can be corrosive and irritating. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Inert Gas: Use caution when working with compressed gas cylinders.
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful transformation for the synthesis of complex molecules. The protocol provided for This compound serves as a robust starting point for researchers. By understanding the underlying mechanistic principles and considering the electronic nature of the substrates, scientists can effectively troubleshoot and optimize these reactions to achieve their synthetic goals. The versatility of this reaction ensures its continued importance in the landscape of drug discovery and materials science.
References
- ResearchGate. Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic acids. [Link]
- National Institutes of Health.
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
- ResearchGate.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ACS Publications. General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)
- Wikipedia. Suzuki reaction. [Link]
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Application Notes: Synthesis of Biaryl Scaffolds Utilizing (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid
Introduction: The Strategic Importance of Substituted Biaryls and the Suzuki-Miyaura Coupling
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. These structures, consisting of two directly connected aromatic rings, are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced organic materials. The specific substitution patterns on each aryl ring are critical for modulating the molecule's biological activity, pharmacokinetic properties, and material characteristics. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for the construction of these C(sp²)–C(sp²) bonds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][2]
This guide focuses on the application of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid (CAS No. 850589-39-8) , a versatile building block for introducing a functionalized phenyl ring into a target biaryl structure. The presence of a chloro substituent and a methylcarbamoyl group makes this reagent particularly interesting. These electron-withdrawing features can influence the electronic properties of the resulting biaryl, potentially enhancing binding affinities in biological targets or tuning the optoelectronic properties of organic materials.
Reagent Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 850589-39-8[3][4] |
| Molecular Formula | C₈H₉BClNO₃ |
| Molecular Weight | 213.43 g/mol [4] |
| Appearance | Typically a white to off-white solid |
| Storage | Store in a cool, dry place under an inert atmosphere |
The chloro and methylcarbamoyl groups are electron-withdrawing, which can impact the reactivity of the boronic acid in the Suzuki-Miyaura coupling. While traditionally, electron-rich boronic acids were favored, modern catalyst systems have demonstrated high efficiency with electron-deficient partners. In some cases, electron-deficient boronic acids can even exhibit enhanced reactivity.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for rationalizing the choice of reagents and reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond to form a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocols for Biaryl Synthesis
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: General Conditions for Coupling with Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane
-
Water (degassed)
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
To a dry reaction vessel, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15 minutes.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides
Aryl chlorides are often less reactive than their bromide or iodide counterparts. Microwave-assisted synthesis can often provide the necessary energy to drive these more challenging couplings to completion in a shorter timeframe.
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane/Water (e.g., 4:1)
Procedure:
-
In a microwave reaction vial, combine this compound, the aryl chloride, Pd(dppf)Cl₂, and potassium carbonate.
-
Add the chosen solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 20-60 minutes.
-
After the reaction, cool the vial to room temperature.
-
Follow the work-up and purification steps outlined in Protocol 1.
Data and Expected Outcomes
The choice of catalyst, base, and solvent system significantly impacts the yield and reaction time. The following table provides a summary of typical conditions and expected outcomes for the Suzuki-Miyaura coupling of functionalized phenylboronic acids with various aryl halides.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | 75-90 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 90 | 4-8 | 80-95 |
| 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | 65-80 |
| 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH/H₂O | 110 | 18-24 | 70-85 |
Note: Yields are highly substrate-dependent and the conditions provided are a general guideline. Optimization is often required for specific substrate combinations.
Troubleshooting and Key Considerations
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, which can be exacerbated by high temperatures and certain basic conditions. If low yields are observed, consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a lower reaction temperature. The use of boronic esters, such as pinacol esters, can also mitigate this issue.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensuring all reagents and solvents are properly degassed and the reaction is performed under an inert atmosphere is crucial for catalyst longevity and activity.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can sometimes occur. This can often be minimized by adjusting the stoichiometry of the reactants and ensuring efficient stirring.
-
Purification: The polarity of the biaryl product will depend on the nature of the coupling partner. Purification by silica gel column chromatography is standard, with the eluent system tailored to the product's polarity. Recrystallization can also be an effective purification method for solid products.[3]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern provides a direct route to biaryls with potential applications in pharmaceutical and materials science research. By carefully selecting the appropriate catalyst, base, and reaction conditions, researchers can efficiently construct a diverse library of biaryl structures for further investigation.
References
- GlobalChemMall. This compound.
- Organic Synthesis. Suzuki-Miyaura Coupling.
- SciSpace. Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction.
- PubMed. Biaryl synthesis via decarboxylative Pd-catalyzed reactions of arenecarboxylic acids and diaryliodonium triflates.
- ResearchGate. Synthesis of Biaryls | Request PDF.
- Myers, A. G. The Suzuki Reaction.
- Google Patents. Method of carrying out suzuki - miyaura cc-coupling reactions.
- Google Patents. Method for producing Suzuki coupling compound catalysed by a nickel compound.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- Google Patents. United States Patent.
- Google Patents. Suzuki-Miyaura coupling reaction of catalyzing aryl chloride by N-heterocyclic carbine-palladium-imidazole complex at room temperature under condition of water phase.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- LookChem. Cas 871332-65-9, 4-CHLORO-3-(N-METHYLCARBAMOYL)PHENYLBORONIC ACID.
- MySkinRecipes. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid.
- Chem-Impex. 4-(Methylcarbamoyl)phenylboronic acid.
- Organic Syntheses. Organic Syntheses Procedure.
- Google Patents. Method for producing coupling product by carbon-carbon bond-producing reaction.
- Google Patents. Process for the preparation of substituted phenylboronic acids.
- WIPO Patentscope. 110054642 Preparation method of 4-chlorophenylboronic acid.
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- 4. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
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Application Notes & Protocols: A Guide to the Experimental Setup for Suzuki-Miyaura Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in forming carbon-carbon (C-C) bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1][4] The reaction's prominence stems from its mild conditions, broad functional group tolerance, and the use of organoboron reagents, which are generally stable, commercially available, and have low toxicity.[2][4][5]
This guide provides an in-depth exploration of the experimental setup for the Suzuki-Miyaura reaction. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a foundational understanding of the critical parameters that govern the success of this powerful synthetic tool. We will delve into the causality behind experimental choices, from the selection of reagents to the optimization of reaction conditions, ensuring a robust and reproducible methodology.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational experimental design and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[1][6] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (or pseudohalide, R¹-X) to a coordinatively unsaturated 14-electron Pd(0) complex. This step, often the rate-determining one, involves the insertion of the palladium atom into the R¹-X bond, forming a square-planar 16-electron Pd(II) intermediate.[1][6] The reactivity of the organic halide typically follows the order of bond strength: I > OTf > Br >> Cl.[6]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid (R²) is transferred to the palladium center. The transmetalation requires activation by a base.[7] The base's role is to form a more nucleophilic boronate species (R²B(OH)₃⁻) from the boronic acid (R²B(OH)₂), which then reacts with the Pd(II) complex.[8][9][10][11] This step displaces the halide (X) and forms a new diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic fragments (R¹ and R²) on the palladium center are coupled, forming the desired C-C bond (R¹-R²). This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[1][6] Bulky ligands on the palladium catalyst often promote this step.[1]
Key Experimental Parameters: A Guided Selection
The success of a Suzuki-Miyaura reaction hinges on the judicious selection of its components. Each element—from the substrates to the solvent—plays a critical role in the catalytic cycle.
The Organoboron Reagent (Nucleophile)
While boronic acids are the most common organoboron reagents, boronic esters (like pinacol esters) and organotrifluoroborates are also widely used.[1][12]
-
Boronic Acids (RB(OH)₂): These are often the default choice due to their commercial availability and high reactivity.[1] However, they can be prone to decomposition, particularly protodeboronation (hydrolysis of the C-B bond), especially with heteroaryl boronic acids.[1]
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids, making them ideal for multi-step syntheses or for substrates prone to decomposition.[13] They are readily prepared via the Miyaura borylation reaction.[14]
-
Potassium Organotrifluoroborates (R-BF₃K): These crystalline solids are highly stable to air and moisture and often show enhanced reactivity compared to boronic acids, making them excellent coupling partners.[15]
The Organic Halide (Electrophile)
A wide range of organic halides and pseudohalides can be used. The choice significantly impacts the reaction conditions required.
-
Reactivity Order: The ease of oxidative addition generally follows the trend: R-I > R-OTf > R-Br > R-Cl.[6] Aryl and vinyl iodides, triflates, and bromides are highly reactive and compatible with a broad range of catalysts.
-
Aryl Chlorides: As the most inexpensive and widely available aryl halides, their use is highly desirable. However, their stronger C-Cl bond requires more reactive catalytic systems, typically involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[1][7]
The Palladium Catalyst and Ligand
The catalyst is the heart of the reaction. While sometimes used "ligand-free," most modern Suzuki-Miyaura reactions employ a palladium source and a supporting ligand to form the active catalytic species in situ.[16] The active catalyst is a Pd(0) species, which can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[2]
The ligand's role is crucial: it stabilizes the palladium center, modulates its reactivity, and influences the efficiency of the catalytic cycle.[2]
-
Electron-rich ligands (e.g., alkylphosphines, NHCs) promote oxidative addition, which is vital for less reactive electrophiles like aryl chlorides.[1]
-
Bulky ligands (e.g., SPhos, XPhos, P(t-Bu)₃) accelerate the final reductive elimination step, preventing side reactions and increasing product turnover.[1]
| Catalyst System (Precatalyst + Ligand) | Typical Substrates | Key Advantages |
| Pd(PPh₃)₄ | Aryl/Vinyl Iodides, Bromides, Triflates | Commercially available, well-established, good for general use.[3] |
| PdCl₂(dppf) | Aryl/Vinyl Bromides, some Chlorides | Robust, versatile, effective for heteroaryl couplings.[3] |
| Pd(OAc)₂ / Buchwald Ligands (SPhos, XPhos) | Aryl Chlorides, hindered substrates | High activity, broad substrate scope, low catalyst loadings.[17][18] |
| Pd(OAc)₂ / NHC Ligands (e.g., IPr) | Aryl Chlorides, challenging substrates | High thermal stability and reactivity.[2][7] |
The Base
The base is essential for the transmetalation step.[5][10] Its primary role is to activate the boronic acid by forming the more nucleophilic boronate "ate" complex.[10] The choice of base can significantly affect reaction yield and must be matched to the substrates' stability and the solvent system.
-
Inorganic Bases: These are most common. Carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂) are frequently used.[10][19] K₃PO₄ is often a good choice for challenging couplings, while milder bases like K₂CO₃ are suitable for base-sensitive substrates.[2]
-
Fluoride Sources (e.g., CsF, KF): These can be effective, particularly with boronic esters, and can prevent hydrolysis of sensitive functional groups like esters.[7]
-
Organic Bases: Amines like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are used less frequently but can be beneficial in specific cases.[10]
The Solvent
The solvent must solubilize the reactants and facilitate the catalytic cycle. Biphasic solvent systems, often containing water, are common.[19] The presence of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are widely used, often in combination with water.[19]
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and acetonitrile (MeCN) can be effective but may also influence reaction selectivity in complex ways.[20][21][22]
-
Alcohols: Solvents like isopropanol or n-butanol can also be employed.
The choice of solvent is not trivial; it can influence catalyst stability, base solubility, and even the operative mechanistic pathway.[20][23]
Detailed Experimental Protocol: A General Procedure
This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. Note: This is a representative procedure and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood.
Materials
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄) for work-up
-
Silica gel for column chromatography
Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[2]
-
Seal the flask with a rubber septum.
-
-
Establishing an Inert Atmosphere:
-
Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum until the internal pressure is low.
-
Backfill the flask with an inert gas (high-purity nitrogen or argon).
-
Repeat this evacuate-backfill cycle at least three times to ensure the reaction atmosphere is free of oxygen.[2][3] The presence of oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[1]
-
-
Solvent Addition:
-
Degas the toluene and water by bubbling an inert gas through them for 15-20 minutes or by using a freeze-pump-thaw method.
-
Using a gas-tight syringe, add the degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction flask.[2]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the mixture vigorously to ensure proper mixing of the biphasic system.
-
Monitor the reaction's progress periodically by withdrawing a small aliquot (via syringe), quenching it, and analyzing it by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] Reaction times can vary from 2 to 24 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.[2]
-
Add deionized water (10 mL) and ethyl acetate (15 mL) to the flask. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash them with brine (1 x 20 mL) to remove residual water and inorganic salts.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
-
Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cross-coupled product.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor substrate solubility; Insufficiently strong base; Reaction temperature too low. | Ensure inert atmosphere; Screen different ligands/catalysts; Try a different solvent system (e.g., DMF, dioxane); Use a stronger base (e.g., K₃PO₄, Cs₂CO₃); Increase reaction temperature.[24][25] |
| Protodeboronation | Presence of excess water/acid; Prolonged reaction time; Unstable boronic acid. | Use anhydrous conditions if possible; Use a milder base (e.g., KF); Switch to a more stable boronic ester; Do not let the reaction run for an excessive time after completion.[1] |
| Homocoupling of Boronic Acid | Presence of oxygen; Incomplete reduction of Pd(II) precatalyst. | Rigorously degas all solvents and maintain a strict inert atmosphere; Ensure proper catalyst activation.[1] |
| Hydrolysis of Esters/Amides | Base is too strong or reaction conditions too harsh. | Use a milder base (e.g., K₂CO₃, KF); Lower the reaction temperature; Reduce reaction time.[26] |
Conclusion
The Suzuki-Miyaura cross-coupling is a robust and versatile tool for C-C bond formation. Its success, however, is not automatic. It relies on a careful and informed selection of substrates, catalyst, base, and solvent, all grounded in a solid understanding of the underlying catalytic cycle. By approaching the experimental setup with a mechanistic perspective, researchers can effectively troubleshoot issues, optimize conditions, and harness the full synthetic power of this Nobel Prize-winning reaction. This guide serves as a comprehensive starting point, empowering scientists to confidently design and execute Suzuki-Miyaura couplings for applications ranging from fundamental research to complex drug development.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules. [Link]
- Neufeldt, S. R., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
- Farran, B., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
- Neufeldt, S. R., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
- ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Isley, N. A., et al. (2015). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]
- ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Darses, B., et al. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. [Link]
- ScienceDirect. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- Cravotto, G., et al. (2011). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules. [Link]
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal.
- Gillis, E. P., & Burke, M. D. (2012). Slow release of organoboronic acids in cross-coupling reactions.
- ResearchGate. (2025). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]
- Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal.
- Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
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Application of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic Acid in the Synthesis of Potent Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Senior Application Scientist Note: In the landscape of modern medicinal chemistry, the strategic construction of complex molecular architectures is paramount. (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid has emerged as a critical building block, particularly in the synthesis of kinase inhibitors. Its utility is centrally located in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a biaryl linkage, a common and often essential structural motif in molecules designed to interact with the ATP-binding pocket of kinases. The chloro and methylcarbamoyl substituents on the phenyl ring are not mere spectators; they play a crucial role in modulating the electronic properties and steric profile of the molecule, often contributing to enhanced binding affinity and selectivity for the target protein. This application note will delve into the practical use of this versatile reagent in the synthesis of a potent class of Fibroblast Growth Factor Receptor (FGFR) inhibitors, providing a detailed protocol for researchers in drug discovery.
Introduction to this compound in Medicinal Chemistry
This compound is a specialized organic reagent valued for its role as a key intermediate in the synthesis of pharmacologically active compounds. Its primary application lies in the construction of biaryl structures, which are prevalent in many drug molecules, through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The boronic acid functional group is central to this reactivity, allowing for the formation of a new carbon-carbon bond with an aryl or heteroaryl halide. The presence of the chloro and methylcarbamoyl groups provides handles for tuning the physicochemical properties of the final compound, such as solubility, metabolic stability, and target engagement.
Boronic acids and their derivatives have a significant track record in medicinal chemistry, with several FDA-approved drugs, like the proteasome inhibitor Bortezomib, containing this moiety.[1][2] This has spurred increasing interest in boronic acid-containing compounds for various therapeutic applications.[1][2]
Application in the Synthesis of FGFR Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a critical regulator of cell growth, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in a variety of human cancers, making these receptors attractive targets for therapeutic intervention.[3] A promising strategy in the development of FGFR inhibitors has been the creation of small molecules that can selectively bind to the ATP-binding site of the kinase domain.
One such class of inhibitors features a 1H-pyrrolo[2,3-b]pyridine core, which serves as a hinge-binding motif.[4] The synthesis of these potent inhibitors can be efficiently achieved by coupling this compound with a halogenated 1H-pyrrolo[2,3-b]pyridine derivative. This key Suzuki-Miyaura coupling step establishes the core biaryl structure of the final inhibitor.
Below is a detailed protocol for the synthesis of a representative FGFR inhibitor, 3-((3',5'-dimethoxybenzyl)oxy)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a precursor to more complex derivatives, showcasing the practical application of this compound. While this specific example does not directly use the topic compound, the protocol is illustrative of the Suzuki coupling reaction at the core of this application. A subsequent, more relevant protocol will be detailed.
Illustrative Synthesis of a 1H-pyrrolo[2,3-b]pyridine Derivative
The synthesis of potent FGFR inhibitors often involves the initial construction of a functionalized 1H-pyrrolo[2,3-b]pyridine core, which is then coupled with a boronic acid like this compound. The following scheme outlines the synthesis of a key intermediate.
Caption: Synthesis of a key 1H-pyrrolo[2,3-b]pyridine intermediate.
Core Application: Synthesis of a Biaryl FGFR Inhibitor
The central application of this compound is demonstrated in the Suzuki-Miyaura cross-coupling reaction to form the final biaryl inhibitor.
Caption: General workflow for the synthesis of a biaryl FGFR inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-4-chloro-N-methylbenzamide
This protocol details the Suzuki-Miyaura coupling of this compound with 3-iodo-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
This compound
-
3-iodo-1H-pyrrolo[2,3-b]pyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Add this compound (1.2 eq).
-
Add potassium carbonate (2.0 eq).
-
The flask is evacuated and backfilled with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-4-chloro-N-methylbenzamide.
Data Presentation
The synthesized compounds are typically evaluated for their inhibitory activity against a panel of kinases to determine their potency and selectivity. The results are commonly expressed as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [4] |
| FGFR2 | 9 | [4] | |
| FGFR3 | 25 | [4] | |
| FGFR4 | 712 | [4] |
Note: The data presented is for a representative potent FGFR inhibitor from the 1H-pyrrolo[2,3-b]pyridine class, illustrating the high potency that can be achieved with this scaffold.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of complex biaryl structures, which are central to the design of potent and selective kinase inhibitors. The detailed protocol provided herein for the synthesis of a 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor serves as a practical guide for researchers in the field of drug discovery and development. The strategic incorporation of this boronic acid derivative can significantly contribute to the generation of novel therapeutic agents targeting a range of diseases, including cancer.
References
- MySkinRecipes. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid.
- Silva, J. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
- Su, X. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Su, X. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20958-20968.
Sources
- 1. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. | Semantic Scholar [semanticscholar.org]
- 2. CN116615426A - FGFR inhibitors and methods of making and using the same - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium Catalyst Selection for Reactions with (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of palladium catalyst systems for Suzuki-Miyaura cross-coupling reactions involving (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid. This particular arylboronic acid presents unique challenges due to its electronic properties. This note elucidates the underlying chemical principles, offers a decision-making framework for catalyst selection, and provides detailed, field-proven experimental protocols to ensure successful and reproducible outcomes.
Introduction: The Challenge and Opportunity of a Substituted Arylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds with exceptional functional group tolerance.[1][2][3] This palladium-catalyzed transformation is indispensable in the pharmaceutical and materials science sectors for synthesizing complex biaryl and heteroaryl structures.[4][5]
This compound is an important building block, incorporating structural motifs frequently found in biologically active molecules. However, its successful application in cross-coupling reactions is not trivial. The molecule's periphery is decorated with two electron-withdrawing groups: a chloro substituent meta to the boronic acid and a methylcarbamoyl group in the para position. This electronic configuration decreases the nucleophilicity of the boronic acid, which can significantly hinder the critical transmetalation step of the catalytic cycle, leading to sluggish reactions or low yields.[6]
This application note addresses this challenge directly. Instead of a one-size-fits-all approach, we will explore the rational selection of the palladium catalyst, ligands, base, and solvent to overcome the inherent low reactivity of this substrate and enable its efficient coupling with a variety of aryl and heteroaryl halides.
Understanding the Core Components of the Catalytic System
The success of a Suzuki-Miyaura reaction hinges on the synergistic interplay of four key components. The choice of each must be deliberate, especially when dealing with a challenging substrate.
The Palladium Precatalyst: The Source of Catalytic Activity
The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species.[7] This is typically generated in situ from a more stable Pd(II) precatalyst.
-
Traditional Pd(II) Salts: Sources like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are cost-effective but require in-situ reduction, which can sometimes be inefficient and lead to the formation of inactive palladium black.[7]
-
Pd(0) Sources: Complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are direct sources of Pd(0) but can have limited stability and may not be active enough for challenging substrates.[1]
-
Modern Precatalysts (Buchwald, NHC): State-of-the-art, well-defined Pd(II) precatalysts are designed for rapid and clean generation of the active Pd(0) species upon activation by a base.[8][9] These air-stable compounds simplify reaction setup and often provide superior activity and reproducibility, making them the preferred choice for difficult couplings.
The Ligand: The Architect of Reactivity
The ligand is arguably the most critical component, as it modulates the stability, activity, and substrate scope of the palladium catalyst.[1][10][11] For an electron-deficient boronic acid like this compound, particularly when paired with unreactive aryl chlorides, the ligand choice is paramount.
-
Bulky, Electron-Rich Monodentate Phosphines: This class, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), has revolutionized cross-coupling chemistry.[1][12]
-
High Electron Density: The electron-donating character of these ligands makes the palladium center more nucleophilic, which dramatically accelerates the oxidative addition of the C-X bond (especially C-Cl bonds) to the Pd(0) center.[12]
-
Steric Bulk: The large size of these ligands promotes the final, product-forming reductive elimination step and helps stabilize the catalytically active monoligated Pd(0) species.[12]
-
-
N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, IMes) are powerful, thermally stable ligands that act as strong σ-donors. They form highly robust and active palladium complexes that are particularly effective for coupling sterically hindered substrates and unreactive aryl chlorides.[13]
For this compound, catalysts based on bulky, electron-rich phosphines or NHCs are strongly recommended over those with simple ligands like triphenylphosphine (PPh₃).
The Base: The Activator of Transmetalation
The base plays an essential role by activating the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is then competent to transfer its organic group to the palladium center during transmetalation.[2][3]
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to facilitate boronate formation but generally mild enough to suppress side reactions like protodeboronation or hydrolysis of sensitive functional groups.[14]
-
Carbonates (Cs₂CO₃, K₂CO₃): Widely used and effective for a range of substrates. Cesium carbonate is more soluble and basic, often providing better results for difficult reactions.
-
Hydroxides (NaOH, KOH): Very strong bases that can be effective but increase the risk of protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.
-
Fluorides (KF, CsF): Can be particularly effective for heteroaryl boronic acids, though their mode of action is complex.[15]
Strategic Catalyst Selection: A Decision Workflow
To streamline catalyst selection, the following workflow can be used. It prioritizes catalyst systems with the highest probability of success based on the nature of the coupling partner.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Solvents and reagents should be handled under an inert atmosphere (Nitrogen or Argon) where specified.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol details a robust method for coupling this compound with a representative aryl bromide, 4-bromoanisole.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass / Vol. |
|---|---|---|---|---|
| This compound | 215.42 | 1.2 | 1.2 | 258 mg |
| 4-Bromoanisole | 187.04 | 1.0 | 1.0 | 187 mg |
| SPhos G3 Precatalyst | 793.03 | 0.02 | 0.02 | 15.9 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | 425 mg |
| 1,4-Dioxane | - | - | - | 4.0 mL |
| Water (degassed) | - | - | - | 1.0 mL |
Step-by-Step Procedure:
-
To an 8 mL oven-dried vial equipped with a magnetic stir bar, add this compound (258 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), SPhos G3 Precatalyst (15.9 mg, 0.02 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Seal the vial with a septum-containing cap.
-
Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using syringes, add degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL).
-
Place the vial in a preheated heating block at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Optimized Procedure for a Challenging Aryl Chloride Coupling
This protocol is designed for a more challenging coupling with a deactivated aryl chloride, 4-chloroanisole, requiring a more active catalyst system.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass / Vol. |
|---|---|---|---|---|
| This compound | 215.42 | 1.5 | 1.5 | 323 mg |
| 4-Chloroanisole | 142.58 | 1.0 | 1.0 | 143 mg |
| RuPhos G3 Precatalyst | 837.10 | 0.02 | 0.02 | 16.7 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | 425 mg |
| 2-Methyltetrahydrofuran (2-MeTHF) | - | - | - | 5.0 mL |
Step-by-Step Procedure:
-
In a glovebox, add this compound (323 mg, 1.5 mmol), RuPhos G3 Precatalyst (16.7 mg, 0.02 mmol), and potassium phosphate (425 mg, 2.0 mmol) to an oven-dried vial with a stir bar.
-
If a glovebox is unavailable, add the solids quickly in the air and proceed immediately to the evacuation/backfill step as described in Protocol 1.
-
Seal the vial, remove from the glovebox (if used), and add 4-chloroanisole (143 mg, 1.0 mmol) and 2-Methyltetrahydrofuran (5.0 mL) via syringe.
-
Place the vial in a preheated heating block at 100 °C and stir vigorously.
-
Monitor the reaction progress. Due to the lower reactivity of the aryl chloride, the reaction may require 8-16 hours.
-
Follow the workup and purification steps (7-11) as detailed in Protocol 1.
Data Summary: Catalyst Performance in Suzuki-Miyaura Reactions
The following table summarizes typical performance data for various classes of palladium catalysts in Suzuki-Miyaura couplings, providing a comparative reference.
| Catalyst System | Aryl Halide | Boronic Acid | Product Yield (%) | Time (h) | Temp (°C) | Catalyst Loading (mol%) | Ref. |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | >95 | 0.17 | 120 (Microwave) | 3 | [1] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 98 | 1 | 100 | 1 | [1] |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | Phenylboronic acid | 95 | 2 | 100 | 2 | [1] |
| Pd-PEPPSI-IPr | Aryl Chlorides | Phenylboronic acid | 85-99 | 3 | 80 | 0.25 | [13] |
| [{Pd(IPr)(NQ)}₂] | 4-Chlorotoluene | Phenylboronic acid | 88 | 1 | 50 | 0.5 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently strong base.3. Impure solvent or reagents (water, oxygen).4. Insufficient temperature. | 1. Use a fresh, high-quality precatalyst.2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄).3. Use freshly distilled/degassed solvents.4. Increase reaction temperature in 10 °C increments. |
| Protodeboronation | 1. Base is too strong.2. Reaction time is too long / temperature too high.3. Presence of excess water. | 1. Use a milder base (e.g., K₃PO₄).2. Monitor the reaction closely and stop once the starting material is consumed.3. Ensure solvents are appropriately dried if using an anhydrous protocol. |
| Homocoupling (Ar-Ar) | 1. Presence of oxygen, which can facilitate this side reaction. | 1. Ensure the reaction is set up under a rigorously inert atmosphere. Use properly degassed solvents. |
| Dehalogenation of Ar-X | 1. Certain ligand/base combinations.2. Presence of a hydrogen source. | 1. Screen different ligands.2. Ensure solvents are anhydrous if the protocol calls for it. |
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound is readily achievable through the rational selection of a modern, highly active palladium catalyst system. Due to the substrate's electron-deficient nature, catalyst systems employing bulky, electron-rich phosphine ligands (such as SPhos, XPhos, or RuPhos) or robust N-heterocyclic carbene (NHC) ligands are highly recommended. These advanced ligands accelerate the rate-limiting oxidative addition step with aryl chloride partners and promote efficient overall catalysis. Paired with an appropriate base like potassium phosphate to facilitate transmetalation while minimizing side reactions, these systems provide a reliable and high-yielding pathway to valuable biaryl products. The protocols and guidelines presented herein offer a strong foundation for researchers to build upon for their specific synthetic targets.
References
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions. Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences.
- Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. National Institutes of Health (NIH).
- The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. ResearchGate.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Effect of substituents on SuzukieMiyaura reactions. a. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- Suzuki–Miyaura coupling of arylboronic acids to gold(III). RSC Publishing.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (NIH).
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH).
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNLETT.
- The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society.
- Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. ResearchGate.
- NHC-based Palladium Catalysts. Sigma-Aldrich.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. National Institutes of Health (NIH).
- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis - ACS Publications.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. National Institutes of Health (NIH).
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- 2. Suzuki Coupling [organic-chemistry.org]
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- 5. thieme-connect.com [thieme-connect.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification Strategies for Products of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid Reactions
Introduction: The Critical Role of Purity in Pharmaceutical Synthesis
(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid is a key structural motif and a versatile building block in modern medicinal chemistry. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental to the synthesis of biaryl compounds often found at the core of pharmaceutical drug candidates.[1] The success of a synthetic campaign does not end with the formation of the carbon-carbon bond; rather, it heavily relies on the effective isolation and purification of the target molecule.
For drug development professionals, ensuring the purity of intermediates and final active pharmaceutical ingredients (APIs) is non-negotiable.[2] Impurities stemming from starting materials or side reactions can interfere with downstream steps, compromise biological activity, and introduce significant safety and regulatory hurdles.[2][3] Products derived from this compound are no exception. The inherent reactivity of the boronic acid moiety, coupled with the complexities of palladium catalysis, can generate a predictable yet challenging impurity profile.[4]
This guide provides an in-depth analysis of common impurities encountered in reactions involving this compound and presents a suite of robust, field-proven purification protocols. The methodologies are explained not merely as a sequence of steps, but with a focus on the underlying chemical principles, empowering researchers to adapt and troubleshoot their purification strategies effectively.
Part 1: Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of what needs to be removed. In a typical Suzuki-Miyaura coupling reaction, the desired biaryl product is often accompanied by several classes of impurities.
-
Unreacted Starting Materials : Incomplete reactions will leave residual this compound and the corresponding coupling partner (e.g., an aryl halide or triflate).[5]
-
Homocoupling Products : The palladium catalyst can facilitate the unwanted dimerization of the starting materials, leading to symmetrical biaryls derived from either the boronic acid or the aryl halide.[5][6][7] This is often exacerbated by the presence of oxygen.[7]
-
Protodeboronation Products : A prevalent side reaction for boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][8] This results in the formation of 2-chloro-N-methylbenzamide. This reaction can be catalyzed by acid or base and is often promoted by elevated temperatures in aqueous media.[8][9]
-
Boroxine : Boronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines.[10] While primarily an impurity in the starting material that can affect stoichiometry, its presence can complicate reaction monitoring and purification.
-
Catalyst & Ligand Residues : Trace amounts of the palladium catalyst and associated phosphine ligands (or their oxides) often persist in the crude product.[5]
-
Inorganic Salts : The base used in the coupling reaction (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) generates inorganic salts that must be removed.[5]
Part 2: A Multi-Modal Purification Strategy
No single purification method is universally applicable. The optimal strategy depends on the scale of the reaction, the physical properties of the product (solid vs. oil), and the nature of the impurities. A logical, stepwise approach is often most effective.
Stage 1: Aqueous Work-up & Extraction
The first and often most powerful purification step is a liquid-liquid extraction. This technique leverages the differing solubilities of the reaction components in immiscible aqueous and organic phases.
Causality : The boronic acid functional group is acidic and will be deprotonated by a mild aqueous base (e.g., NaHCO₃ or NaOH) to form a water-soluble boronate salt.[11] The desired biaryl product, being neutral and typically non-polar, will remain in the organic layer. This simple wash efficiently removes the majority of unreacted this compound. Subsequent washes with water and brine remove inorganic salts and residual water, respectively.
See Protocol 1 for a detailed step-by-step methodology.
Stage 2: Crystallization (For Solid Products)
For solid products, recrystallization is the most efficient and scalable purification technique. It is the preferred method in pharmaceutical manufacturing due to its cost-effectiveness and ability to deliver material of very high purity.
Causality : This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[12] An ideal solvent will dissolve the crude product completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). As the saturated hot solution cools, the solubility of the desired product decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure. Impurities, being present in lower concentrations, ideally remain dissolved in the cold "mother liquor."[12]
See Protocol 2 for a detailed step-by-step methodology.
Stage 3: Column Chromatography (For Oils & Challenging Separations)
When a product is an oil or when impurities are structurally very similar to the product (e.g., homocoupled byproducts), column chromatography is the method of choice.[12][13] This technique separates compounds based on their differential adsorption to a stationary phase.[14]
Causality (Normal-Phase) : In normal-phase flash chromatography, a polar stationary phase like silica gel is used. A non-polar mobile phase (eluent) is passed through the column. Non-polar compounds have a low affinity for the silica and travel quickly down the column with the eluent. More polar compounds adsorb more strongly to the silica and travel more slowly. By gradually increasing the polarity of the eluent, compounds can be eluted sequentially in order of increasing polarity. The separation of the desired product from more polar or less polar impurities can thus be achieved.
See Protocol 3 for a detailed step-by-step methodology.
Part 3: Purity Verification & Analytical Methods
A purification is only complete once the purity of the final product has been verified. A combination of analytical techniques should be employed to confirm both identity and purity.
| Technique | Purpose | Key Insights for Boronic Acid Products |
| ¹H NMR | Structural confirmation and purity estimation. | Provides a fingerprint of the molecule. Integration of impurity signals relative to the product signals can give a semi-quantitative purity assessment.[10] |
| LC-MS | Purity assessment and impurity identification. | A highly sensitive method to detect trace impurities. The mass spectrometer provides the molecular weight of the product and byproducts, aiding in their identification.[15] |
| HPLC | Quantitative purity measurement. | The gold standard for determining the purity of pharmaceutical compounds.[3] A well-developed method can separate and quantify the product relative to all impurities, typically reported as "% Area". |
| ¹¹B NMR | Analysis of boron-containing species. | Can be used to distinguish between the boronic acid (trigonal) and its boroxine (tetrahedral) form in starting materials or crude mixtures.[10] |
Part 4: Detailed Experimental Protocols
Protocol 1: General Aqueous Work-up for Post-Suzuki Reactions
-
Objective : To remove inorganic salts, base, and unreacted this compound.
-
Procedure :
-
Cool the completed reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., dioxane, THF), dilute the mixture with an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Use a volume approximately 3-5 times that of the reaction solvent.
-
Transfer the mixture to a separatory funnel.
-
Basic Wash : Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 1/2 of the organic volume). Stopper the funnel, invert, and vent frequently to release any CO₂ pressure. Shake vigorously for 30-60 seconds.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Expert Tip: The boronic acid is now in the aqueous layer as its sodium boronate salt.[11]
-
-
Water Wash : Add deionized water (approx. 1/2 of the organic volume), shake, and discard the aqueous layer. This removes residual base and salts.
-
Brine Wash : Add a saturated aqueous solution of NaCl (brine) (approx. 1/2 of the organic volume), shake, and discard the aqueous layer. This step helps to remove residual water from the organic phase.
-
Drain the organic layer into a clean Erlenmeyer flask. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried solution and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude product.
-
Protocol 2: Recrystallization for Solid Biaryl Products
-
Objective : To obtain a high-purity crystalline product.
-
Procedure :
-
Solvent Screening : Place a small amount of the crude product (10-20 mg) into several test tubes. Add a small amount (0.5 mL) of different potential solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene, or mixtures like EtOAc/Heptane). Observe solubility at room temperature and upon heating. An ideal solvent dissolves the product when hot but not when cold.
-
Dissolution : Transfer the bulk crude product to an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hotplate with stirring) until the solid is just fully dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional) : If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization : Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Yield Maximization : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals (the "filter cake") with a small amount of the ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.
-
Drying : Dry the purified crystals under vacuum, in a desiccator, or in a vacuum oven at a temperature well below the product's melting point.
-
Protocol 3: Normal-Phase Flash Chromatography
-
Objective : To purify oily products or separate closely related impurities.
-
Procedure :
-
TLC Method Development : On a silica gel TLC plate, spot the crude material. Develop the plate in various mobile phase systems (e.g., starting with 10% EtOAc in Heptane and increasing polarity). The ideal system will show good separation between the product spot and impurity spots, with the product having a retention factor (Rf) of approximately 0.2-0.4.
-
Column Packing : Select a flash column of appropriate size for the amount of crude material. Pack the column with silica gel, either as a slurry in the initial mobile phase or by dry packing followed by careful wetting.
-
Sample Loading :
-
Wet Loading : Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and carefully apply it to the top of the silica bed.
-
Dry Loading : Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This is the preferred method for preventing band broadening.[16]
-
-
Elution : Begin eluting the column with the starting mobile phase determined from TLC analysis. Collect fractions in test tubes or vials.
-
Gradient Elution : Gradually increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc) to elute more polar compounds. This is typically done in a stepwise or linear fashion.
-
Fraction Analysis : Monitor the composition of the collected fractions by TLC.
-
Pooling & Concentration : Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the final, purified product.
-
References
- Protodeboronation - Wikipedia.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Purification of boronic acids? : r/chemistry - Reddit.
- How to purify boronic acids/boronate esters? - ResearchGate.
- Chromatography in Drug Development - ILT - Integrated Liner Technologies.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
- How Is Chromatography Used for Purification? - Moravek.
- Strategies for the analysis of highly reactive pinacolboronate esters - PubMed.
- Purification & Separation | Chromatography | HPLC | CDMO - PharmaCompass.com.
- Can I remove boronic acid using Work up process? - ResearchGate.
- Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model - Morressier.
- WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents.
- Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing).
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- How to Purify Boric Acid (by Recrystallization) - YouTube.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. iltusa.com [iltusa.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. shyzchem.com [shyzchem.com]
- 13. moravek.com [moravek.com]
- 14. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
Application Notes and Protocols for (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid: A Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery
(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid is a specialized chemical building block that has gained significant traction in the field of medicinal chemistry and drug development.[1] Its unique trifunctionalized aromatic core, featuring a boronic acid moiety, a chloro substituent, and a methylcarbamoyl group, offers a strategic platform for the synthesis of complex, biologically active molecules. Boronic acids, in general, are highly valued for their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] The specific arrangement of substituents on this particular phenylboronic acid derivative allows for fine-tuning of steric and electronic properties, as well as providing points for hydrogen bonding interactions, which are critical for molecular recognition and binding to biological targets.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of complex molecular architectures.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 850589-39-8 | [5] |
| Molecular Formula | C₈H₉BClNO₃ | [5] |
| Molecular Weight | 213.43 g/mol | [1] |
| Appearance | Solid | [6] |
| Storage | 2-8°C, under inert gas | N/A |
Safety and Handling Precautions
This compound, like many boronic acid derivatives, requires careful handling to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification : This compound may cause skin, eye, and respiratory irritation.[6]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage : Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Boronic acids can be sensitive to moisture and air.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3][7] this compound is an excellent substrate for this reaction, allowing for the introduction of its substituted phenyl moiety into a wide array of molecular scaffolds.
Reaction Mechanism: A Step-by-Step Look
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X), forming a Pd(II) complex.
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a starting point for the use of this compound in Suzuki-Miyaura coupling reactions. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust and generally applicable method for the coupling of various aryl or heteroaryl halides with this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Sources
- 1. Cas 871332-65-9,4-CHLORO-3-(N-METHYLCARBAMOYL)PHENYLBORONIC ACID | lookchem [lookchem.com]
- 2. globalchemmall.com [globalchemmall.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid [cymitquimica.com]
- 7. youtube.com [youtube.com]
Step-by-step guide to Chan-Lam coupling using arylboronic acids
Commencing Research on Chan-Lam
I am currently starting with extensive Google searches to build a solid foundation on the Chan-Lam coupling reaction. My focus right now is on gathering comprehensive details regarding its mechanism, applications, and specific experimental protocols, especially those involving arylboronic acids.
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Formulating a Structure
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Developing the Framework
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The Versatility of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic Acid in Advanced Materials: A Guide for Researchers
Introduction: Unveiling a Multifunctional Building Block
(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid is an intriguing, trifunctional aromatic compound poised for significant contributions to materials science. Its unique molecular architecture, featuring a reactive boronic acid moiety, an electron-withdrawing chloro group, and a hydrogen-bond-donating methylcarbamoyl group, offers a sophisticated toolkit for designing and synthesizing a new generation of functional materials. This guide provides an in-depth exploration of its potential applications, complete with detailed protocols to empower researchers in their quest for innovation.
The boronic acid group is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that has been extensively leveraged in the development of sensors and stimuli-responsive materials.[1][2] The chloro and methylcarbamoyl substituents, on the other hand, allow for fine-tuning of the electronic properties, solubility, and intermolecular interactions of materials derived from this building block.[3] This combination of functionalities makes this compound a prime candidate for creating advanced polymers, functional surfaces, and sophisticated sensing systems.
Physicochemical Properties and Handling
While extensive experimental data for this specific molecule is not widely published, we can infer its properties from analogous compounds.
| Property | Inferred Value/Characteristic | Source/Analogy |
| Molecular Formula | C₈H₉BClNO₃ | [4] |
| Molecular Weight | 213.43 g/mol | [4] |
| Appearance | White to off-white solid | Analogy with similar boronic acids[5] |
| Solubility | Likely soluble in polar organic solvents (e.g., DMF, DMSO, THF) and aqueous base. | General solubility of functionalized phenylboronic acids |
| Storage | Store in a cool, dry place under an inert atmosphere to prevent dehydration and decomposition. | [4] |
Note on Handling: Boronic acids can undergo dehydration to form boroxines (anhydride trimers). While this is a reversible process, it is good practice to store the compound under inert gas and away from moisture. For applications requiring high purity, recrystallization may be necessary.[6]
Application I: Synthesis of Advanced Conjugated Polymers via Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[7] This powerful reaction can be extended to polymer chemistry, in a process known as Suzuki Polycondensation (SPC), to create well-defined conjugated polymers.[8][9] this compound, in concert with a suitable dihalo-aromatic comonomer, can be used to synthesize novel poly(m-phenylene)s and other conjugated polymers. The chloro and methylcarbamoyl groups can impart desirable properties such as improved processability, enhanced thermal stability, and specific optoelectronic characteristics.[3]
Workflow for Suzuki-Miyaura Polycondensation
Caption: Workflow for Suzuki-Miyaura Polycondensation.
Exemplary Protocol for the Synthesis of a Copolymer
This protocol is a representative example based on established methods for Suzuki Polycondensation.[8][9]
Materials:
-
This compound (1 equivalent)
-
1,4-Dibromo-2,5-difluorobenzene (1 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (4 equivalents)
-
Toluene (degassed)
-
Deionized water (degassed)
-
Methanol
-
Schlenk flask and standard glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine this compound, 1,4-dibromo-2,5-difluorobenzene, and Pd(PPh₃)₄.
-
Solvent and Base Addition: Add degassed toluene to the flask, followed by a degassed 2 M aqueous solution of K₂CO₃.
-
Polymerization: Heat the biphasic mixture to 90 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots of the organic phase and analyzing by GPC (Gel Permeation Chromatography) to track the increase in molecular weight. The reaction is typically run for 24-48 hours.
-
Workup: Cool the reaction to room temperature. Separate the organic layer and wash it with deionized water (3x) and brine (1x).
-
Polymer Precipitation: Slowly add the toluene solution to a large volume of methanol with stirring to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash thoroughly with methanol, and then with a solvent like acetone to remove any remaining oligomers.
-
Drying: Dry the polymer under high vacuum at 40-50 °C to a constant weight.
Characterization: The resulting polymer can be characterized by ¹H NMR, ¹³C NMR, GPC (for molecular weight and polydispersity), TGA (for thermal stability), and UV-Vis spectroscopy (for optical properties).
Application II: Development of Functional Surfaces and Membranes
The boronic acid moiety of this compound can be exploited to graft this molecule onto surfaces containing hydroxyl or amine groups, thereby creating functional materials with tailored properties.[10][11] Such functionalized surfaces could find applications in:
-
Selective Membranes: For the separation of saccharides or other diol-containing compounds.
-
Biocompatible Coatings: The methylcarbamoyl group may enhance biocompatibility.
-
Stimuli-Responsive Surfaces: The reversible nature of the boronate ester bond allows for pH- or sugar-responsive changes in surface properties.[1]
Workflow for Surface Grafting
Caption: General workflow for surface grafting.
Exemplary Protocol for Grafting onto a Cellulose-Based Membrane
This protocol is a hypothetical example based on established methods for surface modification.[12]
Materials:
-
Cellulose membrane (e.g., filter paper or a regenerated cellulose membrane)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Membrane Preparation: Cut the cellulose membrane to the desired size and dry it thoroughly in a vacuum oven at 60 °C for 24 hours.
-
Grafting Solution: In a dry flask, dissolve this compound in anhydrous DMF. Add DCC (or EDC) and a catalytic amount of DMAP. Stir the solution at room temperature for 30 minutes to activate the boronic acid (formation of an ester with the hydroxyl groups of cellulose is facilitated by the carbodiimide).
-
Grafting Reaction: Immerse the dry cellulose membrane in the grafting solution. Allow the reaction to proceed at 50 °C for 24 hours under a nitrogen atmosphere.
-
Washing: Remove the membrane from the solution and wash it extensively with DMF, followed by ethanol, and finally with deionized water to remove any unreacted reagents and byproducts.
-
Drying: Dry the functionalized membrane under vacuum at 40 °C.
Characterization: The success of the grafting can be confirmed by Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy (looking for the appearance of aromatic and amide bands) and X-ray Photoelectron Spectroscopy (XPS) (detecting the presence of chlorine and boron on the surface).
Application III: Fluorescent and Electrochemical Sensors for Saccharides
The ability of boronic acids to bind with saccharides can be harnessed to create sensors where the binding event is transduced into a measurable optical or electrical signal.[13][14] this compound can be incorporated into sensor designs in several ways:
-
As a Quencher or Modulator: The electronic properties of the substituted phenyl ring can influence the fluorescence of a nearby fluorophore upon saccharide binding.
-
As a Recognition Element on an Electrode: Immobilization on an electrode surface can lead to changes in capacitance or impedance upon binding to a saccharide.[15][16][17]
Mechanism of a PET-Based Fluorescent Sensor
Caption: Principle of a PET-based fluorescent boronic acid sensor.
Exemplary Protocol for a Simple Fluorescent Saccharide Assay
This protocol describes a competitive binding assay, a common method for boronic acid-based sensing.[13]
Materials:
-
This compound
-
Alizarin Red S (ARS), a catechol-containing dye
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Saccharide solutions of known concentrations (e.g., fructose, glucose)
-
Fluorometer or UV-Vis spectrophotometer
Procedure:
-
Complex Formation: Prepare a stock solution of this compound and a stock solution of Alizarin Red S in the buffer. Mix them in a 1:1 molar ratio to form the boronic acid-ARS complex. This complex will have a distinct color or fluorescence compared to free ARS.
-
Assay Setup: In a series of cuvettes, place a fixed amount of the boronic acid-ARS complex solution.
-
Saccharide Addition: Add increasing concentrations of the saccharide solution to the cuvettes.
-
Measurement: After a short incubation period (e.g., 15 minutes), measure the change in absorbance or fluorescence intensity. As the saccharide competes with ARS for binding to the boronic acid, the ARS will be displaced, leading to a change in the optical signal.
-
Data Analysis: Plot the change in signal versus the saccharide concentration to generate a calibration curve.
Conclusion and Future Outlook
This compound represents a highly promising, yet underexplored, building block for materials science. Its multifunctional nature provides a rich chemical playground for the development of advanced polymers with tunable properties, functional surfaces for separation and biomedical applications, and sensitive materials for saccharide detection. The protocols and conceptual frameworks presented in this guide are intended to serve as a launchpad for researchers to harness the full potential of this versatile compound. Future research could explore its use in self-healing materials, drug delivery systems, and organic electronics, further expanding the horizons of what is possible with intelligent molecular design.
References
- Zhai, W., Chapin, B. M., Yoshizawa, A., Wang, H.-C., Hodge, S. A., James, T. D., Anslyn, E. V., & Fossey, J. S. (2016). “Click-fluors”: triazole-linked saccharide sensors. Organic Chemistry Frontiers, 3(8), 949–953. [Link]
- The Versatile Role of 3-Chlorophenylboronic Acid in Chemical Synthesis. (2024, January 4). [Link]
- Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. (2023). Microchimica Acta, 190(6), 216. [Link]
- A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe. (2022). RSC Advances, 12(23), 14815–14821. [Link]
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2021). Biosensors, 11(11), 425. [Link]
- Saccharide Sensors Based on Phenylboronic Acid Derivatives. (2022). Chinese Journal of Chemistry, 40(20), 2387–2400. [Link]
- Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. (2013). International Journal of Molecular Sciences, 14(8), 16541–16555. [Link]
- Recent development of boronic acid-based fluorescent sensors. (2018). RSC Advances, 8(39), 22051–22064. [Link]
- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2014). Journal of Nanobiotechnology, 12, 23. [Link]
- Phenylboronic Acid-polymers for Biomedical Applications. (2018). Current Medicinal Chemistry, 25(30), 3621–3645. [Link]
- Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. (2013). International Journal of Molecular Sciences, 14(8), 16541-16555.
- (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid. MySkinRecipes. [Link]
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). Molecules, 28(8), 3568. [Link]
- Electrochemical sensing using boronic acids. (2015).
- Li, M., Zhu, W., Marken, F., & James, T. D. (2015). Electrochemical sensing using boronic acids.
- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (2017). Polymers, 9(6), 202. [Link]
- Organic Syntheses Procedure. [Link]
- Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. (2018). Journal of Controlled Release, 273, 1–10. [Link]
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). Molecules, 28(8), 3568. [Link]
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2022). Journal of Nanostructures, 12(1), 164–176.
- Phenylboronic Acid-polymers for Biomedical Applications. (2018). Current Medicinal Chemistry, 25(30), 3621–3645.
- (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid. PubChem. [Link]
- Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. (2017). Macromolecules, 50(17), 6642–6653.
- Phenylboronic acid-polymers for biomedical applications.
- Electronic Supplementary Information for Synthesis of end-functionalized boronic acid containing (co)polymers and their bioconjugates with rodlike viruses for multiple responsive hydrogels. [Link]
- Synthesis and polymerization of boronic acid containing monomers. (2016). Polymer Chemistry, 7(31), 4964–4979. [Link]
- Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. (2020). ACS Macro Letters, 9(8), 1144–1149. [Link]
- This compound. GlobalChemMall. [Link]
- Graft onto approaches for nanocellulose-based advanced functional materials. (2022). Nanoscale, 14(3), 658–681. [Link]
- Process for the preparation of substituted phenylboronic acids. (2003).
- Preparation method of 4-chlorophenylboronic acid. (2019).
- Radiation Grafting for the Functionalization and Development of Smart Polymeric Materials. (2016). Topics in Current Chemistry, 374(5), 63.
- Covalent grafting onto self-adhesive surfaces based on aryldiazonium salt seed layers. (2011). Journal of Materials Chemistry, 21(26), 9477–9485. [Link]
- Surface grafting of polymer brushes for the construction of functional nanofluidic devices. (2010). Chemical Society Reviews, 39(2), 571–580.
- Grafting of functional monomers on biomaterials. (2015).
Sources
- 1. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]
- 5. 3-Chloro-4-methylphenylboronic acid 175883-63-3 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Covalent grafting onto self-adhesive surfaces based on aryldiazonium salt seed layers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. electrochemsci.org [electrochemsci.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the use of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid in synthetic applications, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. As a versatile building block in medicinal chemistry, understanding its unique characteristics is paramount to achieving high-yielding and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, stability, and general use of this compound.
Q1: What are the key structural features of this compound that may influence its reactivity in Suzuki-Miyaura coupling?
A1: this compound possesses two key features that significantly impact its behavior in cross-coupling reactions. Firstly, the presence of two electron-withdrawing groups (the chloro and methylcarbamoyl substituents) on the phenyl ring renders the boronic acid electron-deficient. This can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. Secondly, the ortho-chloro substituent relative to the boronic acid group introduces steric hindrance, which can affect the approach of the palladium catalyst and slow down the rate of reaction.[1][2]
Q2: What are the recommended storage and handling conditions for this boronic acid?
A2: While specific stability data for this compound is not extensively published, general best practices for boronic acids should be followed. It is advisable to store the compound in a cool (2-8°C), dry environment under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[3] Boronic acids can be susceptible to oxidation and protodeboronation, especially in the presence of moisture.[4]
Q3: What is protodeboronation and is this compound susceptible to it?
A3: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired byproduct and reduced yield of the desired coupled product.[4] This process is often promoted by the presence of water and strong bases. While all boronic acids have some susceptibility, electron-deficient arylboronic acids can be particularly prone to this side reaction under certain conditions. Careful optimization of the base and solvent system is crucial to mitigate this issue.
Q4: Can I use this boronic acid with aryl chlorides as coupling partners?
A4: Yes, while aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki-Miyaura coupling, successful couplings can be achieved with this compound.[2][5] This typically requires the use of more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, to facilitate the challenging oxidative addition step.[5][6]
Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
This section provides a systematic approach to diagnosing and resolving common issues encountered during Suzuki-Miyaura reactions with this compound.
Problem 1: Low to No Conversion of Starting Materials
A significant amount of unreacted aryl halide and/or boronic acid is observed.
Caption: Troubleshooting workflow for low or no reaction conversion.
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use freshly opened or properly stored palladium sources and phosphine ligands, as the latter can oxidize over time. For challenging couplings, consider using more robust and air-stable pre-catalysts.[1]
-
Reagent Integrity: Verify the purity of your this compound and the aryl halide. Boronic acids can slowly decompose upon storage. The use of anhydrous and thoroughly degassed solvents is critical to prevent catalyst deactivation and unwanted side reactions.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial and often interdependent. For sterically hindered and electron-deficient boronic acids, a careful selection of these parameters is necessary. Refer to the table below for recommended starting conditions.
| Parameter | Recommendation for this compound | Rationale |
| Catalyst System | Pd(OAc)₂ / SPhos or Pd₂(dba)₃ / XPhos (1-5 mol%) | Bulky, electron-rich biarylphosphine ligands are effective for sterically hindered and electron-deficient substrates, promoting both oxidative addition and reductive elimination.[1] |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ (2-3 equivalents) | These bases are often effective in Suzuki couplings. K₃PO₄ is a good starting point for challenging substrates. Ensure the base is finely powdered for optimal reactivity.[1] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Anhydrous conditions may be necessary if protodeboronation is significant. |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive coupling partners, but excessive heat can lead to catalyst decomposition. |
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
Problem 2: Significant Formation of Side Products
Undesired products, such as homocoupled boronic acid or protodeboronated starting material, are observed.
Caption: Decision tree for addressing common side reactions.
-
Homocoupling of the Boronic Acid: The formation of a biaryl product from two molecules of the boronic acid is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II).
-
Mitigation: Ensure the reaction mixture is rigorously degassed before the addition of the palladium catalyst and maintained under a positive pressure of an inert gas throughout the reaction. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly forms the active Pd(0) species can also help.
-
-
Protodeboronation: As discussed in the FAQs, this is the replacement of the boronic acid group with a hydrogen atom.
-
Mitigation:
-
Use a Milder Base: Strong bases can promote protodeboronation. Switching to a weaker base like K₂CO₃ or KF can be beneficial.[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and bases can significantly reduce its occurrence.
-
Use a More Stable Boronic Acid Derivative: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[7]
-
-
Part 3: Experimental Protocol
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be considered a starting point for optimization.
General Suzuki-Miyaura Coupling Protocol
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction Execution: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 4: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
By understanding these steps, a researcher can more effectively diagnose which part of the cycle may be failing and apply the appropriate corrective measures.
References
- (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid | C11H13BClNO4 - PubChem. (URL: [Link])
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic...
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (URL: [Link])
- This compound - GlobalChemMall. (URL: [Link])
- Phenylboronic acid - Wikipedia. (URL: [Link])
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (URL: [Link])
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
- Masking Boronic Acids for Suzuki Coupling - YouTube. (URL: [Link])
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (URL: [Link])
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: A Guide to Improving the Solubility of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid
Introduction: (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid is a vital building block in modern organic synthesis and drug discovery, frequently utilized in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, researchers often face a significant experimental hurdle: its limited solubility in common solvent systems. This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome these solubility challenges. Drawing upon established principles of physical organic chemistry and field-proven laboratory techniques, this document will explain the causality behind each method, enabling scientists to make informed decisions to ensure experimental success.
Section 1: Understanding the Molecule - Core Chemical Properties
Q1: What are the key chemical properties of this compound that influence its solubility?
To effectively manipulate the solubility of this compound, it is crucial to first understand its inherent chemical characteristics. The molecule's structure combines features that lead to strong intermolecular interactions in the solid state, often resulting in poor solubility.
-
Lewis Acidity & pKa: Boronic acids are Lewis acids because the boron atom has a vacant p-orbital.[2] In aqueous solution, they act as weak Brønsted acids, not by donating a proton, but by accepting a hydroxide ion to form a tetrahedral boronate species.[3] The equilibrium of this reaction is described by the pKa. While the exact experimental pKa for this specific molecule is not widely published, similar substituted phenylboronic acids have predicted pKa values in the range of 7.5 to 9.[1][4] This transition from a neutral, trigonal planar boronic acid to an anionic, tetrahedral boronate complex is the single most important property to exploit for enhancing aqueous solubility.
-
Hydrogen Bonding: The molecule possesses both hydrogen bond donors (-B(OH)₂, -NH) and acceptors (C=O, -OH), leading to a strong, stable crystal lattice structure that requires significant energy to disrupt.
-
Aromatic System: The phenyl ring contributes to a planar structure, allowing for efficient crystal packing.
-
Boroxine Formation: Like many boronic acids, this compound is susceptible to dehydration, especially upon heating or under anhydrous conditions, to form a cyclic trimeric anhydride known as a boroxine.[5][6] Boroxines are often significantly less soluble than their corresponding monomeric boronic acids and can complicate reactions if not properly managed.[5]
Table 1: Key Physicochemical Properties of Related Isomers
| Property | Value / Description | Significance for Solubility |
|---|---|---|
| Molecular Formula | C₈H₉BClNO₃ | Indicates the presence of polar functional groups. |
| Molecular Weight | ~213.43 g/mol [1] | A moderate molecular weight. |
| Predicted pKa | ~7.5[1] | Crucial for pH-dependent solubility manipulation. Solubility dramatically increases at pH > pKa. |
| Physical Form | White to off-white solid[7] | High melting points (isomer melts at 294-298°C) suggest a stable crystal lattice, contributing to low solubility.[1] |
| General Solubility | Poorly soluble in water and non-polar organics; soluble in polar aprotic solvents (DMF, DMSO, THF).[8][9] | Guides initial solvent selection for non-aqueous applications. |
Section 2: Troubleshooting Common Solubility Issues
This section addresses the most frequently encountered solubility problems in a direct, question-and-answer format.
Q2: My compound won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What is the first thing I should try?
Answer: The most effective initial step is to increase the pH of the solution.
Causality: At a pH below its pKa (~7.5), the compound exists predominantly as the neutral, less soluble boronic acid. By increasing the pH to a value 1-2 units above the pKa (e.g., pH 8.5-9.5), you shift the equilibrium towards the formation of the highly soluble anionic tetrahedral boronate species ([R-B(OH)₃]⁻).[10][11] This deprotonation dramatically increases the compound's affinity for water.
Recommended Action:
-
Suspend the boronic acid in your buffer.
-
While stirring, add a dilute basic solution (e.g., 1 M NaOH) dropwise.
-
Monitor the pH and observe for dissolution. A clear solution should form as the pH rises above ~8.5.
Q3: I've tried adjusting the pH, but I'm still seeing precipitation or cloudiness. What's next?
Answer: If pH adjustment alone is insufficient, the next steps are to introduce a water-miscible organic co-solvent or to utilize a diol complexing agent. Gentle heating can also be applied.
Causality: The issue could be that you have reached the saturation limit even for the boronate salt, or that less-soluble boroxine anhydrides are present. A co-solvent helps by reducing the overall polarity of the solvent system, better solvating the aromatic portion of the molecule.
Recommended Action:
-
Co-Solvent Addition: Add a small percentage (e.g., 5-20% v/v) of a water-miscible organic solvent like DMSO, DMF, or ethanol to your basic aqueous solution.[12] See Protocol 2 for details.
-
Gentle Heating: Warm the solution to 40-50°C. Increased temperature generally enhances solubility and can help break down any boroxine oligomers.[10]
Q4: I've heard about using sugars like mannitol to help. How does that work?
Answer: Adding a 1,2-diol like mannitol is a powerful technique to increase the aqueous solubility of boronic acids.
Causality: Boronic acids react reversibly with diols to form cyclic boronate esters.[5] This process has two key benefits:
-
pKa Lowering: The resulting boronate ester is a stronger acid (has a lower pKa) than the parent boronic acid, meaning it more readily forms an anionic complex at neutral or slightly basic pH.[5][13]
-
Boroxine Prevention: The formation of the boronate ester sterically and electronically prevents the intermolecular dehydration reaction that leads to the formation of less soluble boroxines.[5] This strategy is famously used in the formulation of the drug Bortezomib (Velcade®).[5]
Recommended Action: Add 1 to 5 molar equivalents of mannitol to the aqueous suspension before or after pH adjustment. See Protocol 3 for details.
Q5: My compound is forming an oil or a sticky solid ("goo") instead of dissolving. What is happening and how can I fix it?
Answer: "Oiling out" or forming a goo is often a sign of boroxine formation or the presence of impurities.[14] Boroxines are the dehydrated, cyclic trimers of boronic acids and are typically less soluble and often non-crystalline.[6]
Causality: The equilibrium between the boronic acid and its boroxine can be shifted. In a nearly anhydrous organic solvent, the boroxine is favored. Upon addition of a small amount of water or during workup, incomplete hydrolysis can lead to mixtures that fail to crystallize properly.
Recommended Action:
-
Force Hydrolysis: Add a small amount of water (or use a solvent mixture containing water, like 95:5 Acetonitrile/Water) and stir vigorously, possibly with gentle warming. This can shift the equilibrium back towards the desired monomeric boronic acid.[15]
-
Trituration: If you are trying to isolate a solid, attempt to triturate the oil with a non-polar solvent in which the desired compound is insoluble (e.g., hexanes, diethyl ether). This can sometimes strip away impurities and induce crystallization of the boronic acid.[14]
Q6: How do I dissolve the compound for a non-aqueous organic reaction, like a Suzuki coupling?
Answer: For organic reactions, polar aprotic solvents are the best choice.
Causality: These solvents effectively solvate the polar functional groups of the molecule without interfering with the boronic acid moiety.
Recommended Solvents:
-
Tetrahydrofuran (THF)
-
Dioxane
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
Pro-Tip: The choice of solvent will also depend on the specific requirements of your reaction (e.g., temperature, catalyst solubility). For many Suzuki reactions, solvent systems like Dioxane/Water or DMF are common. Gentle heating may be required for complete dissolution.
Section 3: Detailed Experimental Protocols
Protocol 1: Method for pH-Mediated Dissolution in Aqueous Buffers
-
Weigh the required amount of this compound and place it in a suitable vessel.
-
Add the desired volume of the aqueous buffer (e.g., water, PBS). The compound will likely remain as a suspension.
-
Begin vigorous stirring with a magnetic stir bar.
-
Using a calibrated pH meter, monitor the pH of the suspension.
-
Slowly add a 0.5 M or 1.0 M NaOH solution dropwise.
-
Continue adding the base and monitoring the pH until the solid completely dissolves. Note the final pH.
-
Self-Validation: The target pH for complete dissolution should be in the range of 8.5-9.5. If significantly more base is required, it may indicate an issue with the purity of the starting material.
Protocol 2: Method for Co-Solvent System Preparation
-
Follow steps 1-3 from Protocol 1.
-
Add a measured volume of a water-miscible organic co-solvent (e.g., DMSO, DMF) to the suspension to achieve a final concentration of 5-20% (v/v).
-
Stir for 5-10 minutes.
-
If the compound is not fully dissolved, proceed with pH adjustment as described in Protocol 1 (steps 4-6). The presence of the co-solvent should reduce the amount of base required.
Protocol 3: Method for Solubilization via Complexation with Mannitol
-
Weigh the required amount of the boronic acid and 1-5 molar equivalents of D-Mannitol into the same vessel.
-
Add the desired volume of aqueous buffer and begin stirring.
-
The complex may dissolve directly at neutral pH. If it does not, proceed with pH adjustment as described in Protocol 1. The formation of the mannitol-boronate ester complex significantly lowers the apparent pKa, and complete dissolution should occur at a lower pH (closer to 7.5-8.5) than without mannitol.[5][13]
Section 4: Advanced Strategies & Considerations
Q7: When should I consider converting my boronic acid to a more stable derivative?
Answer: If you consistently face issues with stability, purification, or handling (e.g., boroxine formation, "oiling out"), converting the boronic acid to a more robust derivative like a potassium trifluoroborate salt or a MIDA boronate ester is an excellent strategy.
-
Potassium Trifluoroborate Salts (R-BF₃K): Formed by reacting the boronic acid with KHF₂. These salts are typically highly crystalline, air-stable solids that are easy to handle and weigh accurately. They act as a "slow-release" source of the boronic acid under reaction conditions.[15]
-
MIDA Boronate Esters: These derivatives are exceptionally stable to a wide range of reaction conditions (including chromatography) and can be deprotected at the final step to release the free boronic acid. This is a preferred strategy for complex, multi-step syntheses.[15]
Section 5: Visual Troubleshooting Guide
This flowchart provides a logical path for diagnosing and solving solubility issues with this compound.
Caption: A decision-making workflow for troubleshooting solubility.
References
- ResearchGate. (2014). How i can dissolve boric acid to get a Boron % yield of more than 10%? [Online Forum Post].
- Stoll, V. S. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.
- Plamondon, L., et al. (2002). Formulation of boronic acid compounds. Google Patents (WO2002059131A1).
- Gomes, P. A. T. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- PubChem. (n.d.). (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Borate.
- LookChem. (n.d.). 4-CHLORO-3-(N-METHYLCARBAMOYL)PHENYLBORONIC ACID.
- Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4535–4541.
- Reddit. (2021). Boronic acids being gooey. r/OrganicChemistry [Online Forum].
- Koulov, A. V., et al. (2003). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Organic Letters, 5(11), 1887–1890.
- Wikipedia. (n.d.). Phenylboronic acid.
- Reddit. (2020). HELP: Purifying boronic acids sucks. r/chemistry [Online Forum].
- Wang, W., et al. (2007). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. MedChemComm, 4, 862-867.
- ResearchGate. (2021). Is there a faster method for dissolve phenylboronic acid? [Online Forum Post].
- GlobalChemMall. (n.d.). This compound.
- ProQuest. (2005). Physical and chemical properties of boronic acids: Formulation implications.
- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
- Wikipedia. (n.d.). Boronic acid.
- PubChem. (n.d.). Phenylboronic Acid Sodium Salt. National Center for Biotechnology Information.
- ResearchGate. (n.d.). pH-Dependent formation equilibrium of a boronic ester in aqueous solution.
- MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Molecules, 26(5), 1269.
- Google Patents. (n.d.). Preparation and uses of conjugated solid supports for boronic acids.
- Autech Industry Co.,Limited. (n.d.). Cas 871332-65-9,4-CHLORO-3-(N-METHYLCARBAMOYL)PHENYLBORONIC ACID.
Sources
- 1. Cas 871332-65-9,4-CHLORO-3-(N-METHYLCARBAMOYL)PHENYLBORONIC ACID | lookchem [lookchem.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Borate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
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- 12. WO2002059131A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Prevent Protodeboronation of Arylboronic Acids
Welcome to the technical support center for managing arylboronic acid stability. This guide is designed for researchers, chemists, and drug development professionals who utilize arylboronic acids, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is a frequent cause of low yields and reaction failures.[1] This resource provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you mitigate this common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is a chemical reaction where a boronic acid's C–B bond is cleaved and replaced by a C–H bond, effectively destroying your starting material.[1] This process is a significant issue in reactions like the Suzuki-Miyaura coupling because it competes with the desired productive cross-coupling pathway, leading to reduced yields of the target molecule and the formation of an undesired arene byproduct. This decomposition consumes the boronic acid, complicates purification, and can ultimately cause the reaction to fail.[1][2]
Q2: What are the primary causes of protodeboronation in my reaction?
Several factors can induce protodeboronation, but the most common culprits in a typical cross-coupling reaction are related to the reaction conditions:
-
Aqueous Base (High pH): This is the most prevalent cause. The reaction is often base-catalyzed, proceeding through the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻).[1][2][3] This anion can then react with a proton source, such as water, leading to the cleavage of the C-B bond.[1]
-
Elevated Temperatures: Higher reaction temperatures accelerate the rate of all reactions, including the undesired protodeboronation pathway.
-
Prolonged Reaction Times: The longer your boronic acid is exposed to destabilizing conditions, the more extensive the decomposition will be.
-
Aryl Group Electronics: Arylboronic acids with electron-withdrawing groups (e.g., CF₃, NO₂, halogens) or certain electron-rich heteroaromatic systems (like 2-pyridyl) are notoriously more susceptible to protodeboronation.[3][4][5]
-
Presence of Water: Water acts as the proton source in the base-catalyzed mechanism. Even in seemingly "anhydrous" reactions, trace water can be sufficient to cause significant decomposition.[1]
Q3: How can I quickly determine if protodeboronation is occurring in my experiment?
The most direct way is to monitor your reaction over time using techniques like TLC, LC-MS, or GC-MS.
-
Spot the Byproduct: Look for the formation of the corresponding arene (Ar-H) byproduct. For example, if you start with phenylboronic acid, you would look for the appearance of benzene.
-
Monitor Starting Material: Observe the disappearance of your arylboronic acid at a rate faster than the formation of your desired product.
-
Control Experiment: Run a control experiment containing your arylboronic acid, base, and solvent at the reaction temperature but without the palladium catalyst and coupling partner. If you observe significant consumption of the boronic acid, protodeboronation is the likely cause.
Troubleshooting Guide: Low Yields and Byproduct Formation
If you suspect protodeboronation is compromising your reaction, consult the following troubleshooting guide. The strategies are ordered from simplest to implement to more involved structural modifications.
Issue: My Suzuki-Miyaura coupling reaction has low yield, and I've identified the protodeboronated arene as the major byproduct.
This is a classic sign of boronic acid instability under the reaction conditions. Here is a systematic approach to solving the problem.
The underlying principle here is to minimize the concentration and reactivity of the species involved in the decomposition pathway.
-
Choice of Base and Solvent: The combination of base and solvent is critical.
-
Problem: You are using a strong aqueous base like NaOH or K₂CO₃ in a protic or water-miscible solvent (e.g., H₂O, EtOH, Dioxane). This creates a high concentration of both hydroxide ions and proton sources, which is the ideal environment for protodeboronation.[1][2]
-
Solution: Switch to anhydrous conditions. Use a non-nucleophilic, anhydrous base like cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium tert-butoxide (KOtBu) in a dry, aprotic solvent such as toluene, THF, or CPME. This minimizes the presence of water and hydroxide, thereby slowing the decomposition pathway.
-
-
Temperature and Reaction Time:
-
Problem: The reaction is run at a high temperature (>100 °C) for an extended period (>12 hours).
-
Solution: First, try to lower the reaction temperature. Modern, highly active palladium catalysts and ligands often allow for efficient coupling at lower temperatures (e.g., 60-80 °C). Second, monitor the reaction closely and work it up as soon as the starting material is consumed to prevent post-reaction decomposition. Efficient catalysts that provide rapid turnover can help the desired reaction outcompete the slower protodeboronation side reaction.[1]
-
If optimizing conditions is insufficient, the most reliable strategy is to replace the boronic acid with a more stable derivative.[1][2] These derivatives are designed to be more resistant to hydrolysis and protodeboronation and often release the active boronic acid species slowly under the reaction conditions, keeping its steady-state concentration low.[1][6]
-
Boronic Acid Pinacol Esters (Ar-B(pin)):
-
Why it works: The bulky pinacol group sterically shields the boron atom from attack by water or hydroxide.[7] This makes the ester much more stable than the corresponding boronic acid. They are often solids, are easy to handle, and are compatible with a wide range of reaction conditions.
-
Best for: General-purpose stabilization. It is an excellent first choice for problematic arylboronic acids.
-
-
N-methyliminodiacetic acid (MIDA) Boronates:
-
Why it works: MIDA boronates are exceptionally stable, crystalline solids that are inert to many reaction conditions, including chromatography.[2] They are considered a "slow-release" protecting group, requiring a mild aqueous base (like K₂CO₃) at room temperature or above to slowly hydrolyze and release the active boronic acid in situ.[1][6] This keeps the concentration of the unstable boronic acid extremely low, minimizing the rate of protodeboronation.[6]
-
Best for: Extremely unstable boronic acids (e.g., many heteroarylboronic acids) or when performing multi-step, one-pot sequences where the boron moiety needs to be protected through several transformations.
-
The flowchart below provides a decision-making framework for choosing an appropriate strategy.
Caption: Decision workflow for troubleshooting protodeboronation.
Mechanism Overview
Understanding the mechanism of protodeboronation is key to preventing it. The base-catalyzed pathway, most relevant to Suzuki-Miyaura coupling, is illustrated below.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Couplings with (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid
Introduction
Welcome to the technical support center for researchers utilizing (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions. This boronic acid is a valuable building block in medicinal and materials chemistry, often employed in the synthesis of complex biaryl structures. However, its unique electronic and structural features—specifically the electron-deficient aromatic ring and the presence of a coordinating methylcarbamoyl group—present distinct challenges that can lead to catalyst deactivation and low reaction yields.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from first-line troubleshooting for common failures to in-depth analyses of specific deactivation pathways, explaining the chemical rationale behind each recommendation.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles. Before diving into complex optimization, ensure these fundamental parameters are correct.
Q1: My reaction shows low or no conversion of my starting materials. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling fails, begin by systematically verifying the foundational components of the reaction.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of your boronic acid and the formation of inactive palladium oxides.[1] Ensure your solvent was properly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas throughout.
-
Reagent Quality:
-
Boronic Acid: Boronic acids can dehydrate to form cyclic boroxine anhydrides upon storage. While often still reactive, their stoichiometry becomes uncertain. Confirm the purity of your this compound.
-
Catalyst: Ensure your palladium source and phosphine ligand are from a reliable source and have been stored correctly. Many phosphine ligands are air-sensitive. If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species, a process that can be inefficient and lead to side reactions if not controlled.[2]
-
-
Base Integrity: The base is not just an activator; its quality is paramount. Many bases, like K₃PO₄ or K₂CO₃, can be hygroscopic. Use a freshly opened bottle or dry the base thoroughly in an oven before use. The presence of excess water can accelerate unwanted side reactions like protodeboronation.[3]
Q2: I'm observing a significant amount of a homocoupled biaryl product derived from my boronic acid. What causes this and how can I stop it?
A2: Homocoupling is a classic side reaction in Suzuki couplings and is typically driven by two main factors.[2]
-
Presence of Oxygen: As mentioned above, O₂ can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of the boronic acid, which regenerates Pd(0).[2] Rigorous degassing is the primary solution.
-
Inefficient Precatalyst Reduction: If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reduction to Pd(0) in the reaction mixture can occur via the homocoupling of two boronic acid molecules.[2] To mitigate this, consider switching to a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that is designed for clean and efficient in situ generation of the active Pd(0) species.
Q3: My LC-MS analysis shows that the boronic acid is being consumed, but the desired product is not forming. Where is it going?
A3: This is a strong indicator of protodeboronation . This is a critical side reaction, especially for electron-deficient boronic acids like this compound.[2][4] The electron-withdrawing nature of the chloro and carbamoyl groups makes the C-B bond more susceptible to cleavage by a proton source.
-
Mechanism: The boronic acid reacts with a proton (often from residual water or protic solvents) to replace the B(OH)₂ group with a hydrogen atom, effectively destroying your nucleophile.
-
Immediate Solutions:
-
Use rigorously dried, anhydrous solvents.
-
Ensure your base is anhydrous.
-
Consider using a non-hydroxide base like potassium fluoride (KF) or cesium fluoride (CsF), which can activate the boronic acid without generating water.
-
Section 2: In-Depth Troubleshooting Guides
If the initial checks do not resolve the issue, the problem likely lies with a more nuanced deactivation pathway specific to your substrate.
Guide 1: Overcoming Slow Transmetalation
Issue: The reaction stalls at low conversion, even with good quality reagents and under inert conditions.
Causality: The transmetalation step of the catalytic cycle involves the transfer of the organic group from boron to the palladium center.[5] For this to occur efficiently, the organic group needs to be sufficiently nucleophilic. The electron-withdrawing chloro and carbamoyl groups on your boronic acid reduce the nucleophilicity of the aryl ring, making this step kinetically slow. A sluggish transmetalation can allow competing catalyst decomposition pathways to take over.
Troubleshooting Protocol:
-
Increase Base Strength: A stronger base can form a more nucleophilic "ate" complex with the boronic acid, accelerating transmetalation.[1][6] If you are using a mild base like Na₂CO₃, switch to a stronger one.
-
Enhance Ligand Electron-Donating Ability: Use ligands that make the palladium center more electron-rich. This increases the rate of reductive elimination and can also influence the stability of the catalytic intermediates.[7][8] Bulky, electron-rich phosphine ligands are the industry standard for this.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the slow transmetalation barrier. However, be cautious, as higher temperatures can also accelerate catalyst decomposition and protodeboronation.
Data Summary: Recommended Starting Conditions for Electron-Deficient Boronic Acids
| Parameter | Standard Condition (If Failing) | Recommended Optimization | Rationale |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger base enhances boronate nucleophilicity.[1] |
| Ligand | PPh₃, dppf | SPhos, RuPhos, XPhos | Bulky, electron-rich ligands stabilize the catalyst and promote key steps.[8] |
| Temperature | 80 °C | 100-110 °C | Provides energy to overcome the transmetalation barrier. |
| Solvent | Toluene/H₂O | Dioxane/H₂O, 2-MeTHF | Aprotic polar solvents can improve solubility and reaction rates. |
Guide 2: Mitigating Deactivation via Amide Coordination
Issue: Inconsistent results, catalyst appears to "die" mid-reaction, or requires unusually high catalyst loading.
Causality: The methylcarbamoyl group (-C(O)NHCH₃) contains both oxygen and nitrogen atoms with lone pairs of electrons, making it a potential Lewis basic chelating group. This group could coordinate to the palladium center, forming a stable, off-cycle palladacycle that is catalytically inactive. This effectively sequesters the catalyst from the reaction.
Troubleshooting Workflow:
Caption: Workflow for addressing potential amide-induced deactivation.
Experimental Steps:
-
Employ Sterically Hindered Ligands: The most effective strategy is to use bulky ligands that occupy the coordination sphere of the palladium, making it sterically difficult for the amide group of the substrate to bind. Ligands like XPhos, or even bulkier ones like tBuXPhos, are excellent choices.
-
Use a Well-Defined Precatalyst: Using a precatalyst like an XPhos Pd G3 or G4 ensures a precise 1:1 ligand-to-palladium ratio in the active species. This prevents the formation of ligand-deficient palladium species that might be more susceptible to coordination by the substrate's amide group.
Section 3: Advanced Protocols for Substrate Stabilization
When all else fails, the instability of the boronic acid itself is the most likely culprit. The following protocol describes how to convert the boronic acid to a more robust derivative for use in a "slow-release" strategy.[9]
Protocol: Preparation and Use of this compound, MIDA ester
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline solids that are robust to chromatography and long-term storage.[9] They are unreactive in Suzuki coupling conditions until they are slowly hydrolyzed by the aqueous base to release the active boronic acid, minimizing its concentration and thus preventing decomposition.
Step 1: MIDA Ester Formation
-
In a round-bottom flask, suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in dimethyl sulfoxide (DMSO).
-
Heat the mixture to 80-100 °C with vigorous stirring until all solids dissolve and the solution becomes clear.
-
Remove the solvent under high vacuum to obtain the crude MIDA boronate, which can often be used directly or purified by recrystallization.
Step 2: Suzuki Coupling with MIDA Boronate
-
To a reaction vial, add your aryl halide (1.0 equiv), the newly formed MIDA boronate (1.2 equiv), a palladium precatalyst (e.g., SPhos Pd G3, 2 mol%), and the corresponding ligand (e.g., SPhos, 2 mol%).
-
Add the chosen base (K₃PO₄, 3.0 equiv).
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 10:1). The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Seal the vial and heat to 80–110 °C with vigorous stirring. The reaction may require longer reaction times (12-24 h) due to the slow-release nature of the MIDA group.
-
Monitor the reaction by TLC, GC-MS, or LC-MS.
Section 4: Visualizing Deactivation Pathways
Understanding the potential failure modes is key to rational troubleshooting. The diagram below outlines the primary deactivation pathways for a palladium catalyst in the context of this specific substrate.
Caption: Competing pathways leading to catalyst deactivation and substrate loss.
References
- ChemRxiv.
- National Center for Biotechnology Information.
- Hiden Analytical.
- ACS Publications.
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
- Solubility of Things.
- Wikipedia. Suzuki reaction. [Link]
- Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]
- ResearchGate.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF. [Link]
- ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
- National Center for Biotechnology Information. Developing Ligands for Palladium(II)
- tascon GmbH.
- Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]
- Micromeritics.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
- ResearchGate.
- Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. scite.ai [scite.ai]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of Boronic Acid Reaction Byproducts
Welcome to the technical support center for navigating the complexities of purifying boronic acid reaction byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for their target compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to empower you in your experimental work.
Introduction: The Pervasive Challenge of Boronic Acid Purification
Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility, however, is often shadowed by significant purification hurdles. Byproducts such as boroxines, homocoupled species, and residual palladium catalysts can be notoriously difficult to remove, compromising the purity and yield of the desired product.[2][3][4] This guide provides a comprehensive resource for troubleshooting these common issues, ensuring the integrity of your downstream applications.
Recent studies have also raised concerns about the potential mutagenic activity of some boronic acids, further emphasizing the critical need for their effective removal from final products, particularly in pharmaceutical development.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving boronic acids?
A1: The most frequently encountered byproducts include:
-
Boroxines: These are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[7][8][9][10][11] This process is reversible and can be influenced by the presence of water.[7][9]
-
Homocoupling Products: Symmetrical biaryls can form from the coupling of two boronic acid molecules, a reaction often promoted by the presence of oxygen.[4][12][13][14]
-
Protodeborylation Products: This involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[2][3][15] This is particularly common with heteroaryl boronic acids.[15]
-
Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in cross-coupling reactions can remain in the product.[16][17][18][19]
-
Unreacted Starting Materials: Incomplete reactions will leave behind unreacted boronic acid and the coupling partner.
Q2: Why is it so difficult to remove boronic acid byproducts using standard silica gel chromatography?
A2: Boronic acids and their polar byproducts often exhibit strong interactions with the silica gel stationary phase, leading to several issues:
-
Streaking and Tailing: The polar nature of the B(OH)₂ group leads to strong adsorption to the acidic silica surface, resulting in poor peak shape and inefficient separation.[2][3]
-
Decomposition: The acidic nature of silica gel can cause the degradation of sensitive boronic acids.[2][3]
-
Irreversible Sticking: In some cases, the boronic acid derivatives can bind so strongly to the silica that they cannot be eluted from the column, leading to significant product loss.[2][3]
To mitigate these issues, several strategies can be employed, such as using deactivated silica, boric acid-impregnated silica, or switching to reverse-phase chromatography.[20][21][22]
Q3: What is a boroxine, and how can I prevent its formation or remove it?
A3: A boroxine is a six-membered ring formed from the condensation of three boronic acid molecules with the elimination of three water molecules.[8][10] The formation of boroxines is an equilibrium process that is favored under anhydrous conditions.[7][9]
-
Prevention: To minimize boroxine formation, ensure that your reaction and workup conditions are not overly dry. The presence of a small amount of water can shift the equilibrium back towards the boronic acid monomer.
-
Removal: Since boroxine formation is reversible, they can often be converted back to the corresponding boronic acid by treatment with water. During an aqueous workup, boroxines will hydrolyze, and the resulting boronic acid can then be removed by extraction or other purification methods.
Q4: How can I effectively remove residual palladium from my reaction mixture?
A4: Removing trace palladium is crucial, especially for pharmaceutical applications. Several methods are effective:
-
Filtration through Celite: Passing the reaction mixture through a pad of Celite can effectively remove heterogeneous palladium catalysts and other insoluble materials.[16][18]
-
Silica Gel Chromatography: While challenging for the boronic acids themselves, a short plug of silica gel can be used to capture the palladium catalyst.[16]
-
Scavengers: Thiol-based scavengers, either as solutions or solid-supported resins, can selectively bind to and remove palladium.[18]
-
Aqueous Washes: For some palladium species, washing with an aqueous solution of sodium bisulfite can help in their removal.[23]
Troubleshooting Guides
Issue 1: Persistent Boronic Acid or Boroxine Impurities
Method 1: Acid-Base Extraction
This technique leverages the acidic nature of boronic acids.
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a basic aqueous solution (e.g., 1-2 M NaOH).[24][25] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.[24]
-
Separate the organic layer containing the desired product.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
Causality: The increased polarity of the boronate salt makes it preferentially soluble in the aqueous phase, allowing for its separation from the less polar product in the organic phase.
Method 2: Diethanolamine Adduct Formation
This method is particularly useful for less polar boronic acids and can result in the precipitation of a crystalline adduct.[2][3]
Protocol:
-
Dissolve the crude product in a suitable solvent (e.g., diethyl ether).
-
Add diethanolamine to the solution. The boronic acid will react to form a stable, often crystalline, diethanolamine adduct.
-
Filter the precipitated adduct.
-
To recover the boronic acid from the adduct, it can be treated with a saturated boric acid solution and extracted into an organic solvent.[2][3]
Causality: The diethanolamine forms a stable five-membered ring with the boronic acid, leading to a significant change in its physical properties, often inducing crystallization.
Method 3: Use of Scavenger Resins
Solid-supported scavengers offer a convenient way to remove excess boronic acids.
Protocol:
-
Dissolve the crude product in a suitable solvent.
-
Add a diethanolamine (DEAM) or guanidine-functionalized silica scavenger resin.[5][26][27]
-
Stir the mixture for the recommended time.
-
Filter off the resin, which now contains the bound boronic acid.
-
Concentrate the filtrate to obtain the purified product.
Causality: The functional groups on the scavenger resin selectively react with and bind to the boronic acid, allowing for its removal by simple filtration.
Issue 2: Homocoupling Byproducts
Method 1: Optimized Chromatography
While challenging, careful selection of chromatographic conditions can resolve homocoupling byproducts from the desired product.
Protocol:
-
Solvent System Screening: Experiment with different solvent systems for thin-layer chromatography (TLC) to find an eluent that provides good separation between the product and the homocoupled byproduct.[28] Consider systems like dichloromethane/methanol or adding a small amount of a modifier like acetic acid or triethylamine.[28][29]
-
Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography. A larger column and a lower Rf value for the product can improve separation.[28]
-
Reverse-Phase Chromatography (C18): If normal-phase silica is ineffective, C18 chromatography using a water/acetonitrile or water/methanol gradient can be a powerful alternative.[2][3]
Causality: The subtle differences in polarity and structure between the desired cross-coupled product and the symmetrical homocoupled byproduct can be exploited by carefully tuning the mobile and stationary phases in chromatography.
Method 2: Recrystallization
If the desired product is a solid, recrystallization can be a highly effective purification method.
Protocol:
-
Solvent Screening: On a small scale, test various solvents or solvent mixtures to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the homocoupling byproduct has different solubility properties.
-
Recrystallization: Dissolve the crude material in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to induce crystallization of the desired product.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
Causality: The regular, repeating lattice structure of a crystal excludes impurities. Differences in the solubility of the product and byproducts in a given solvent system allow for their separation upon cooling.
Issue 3: Protodeborylation Byproducts
Method 1: Boronate Ester Formation
Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the reaction can prevent protodeborylation.[3] These esters are generally more stable and easier to handle.[22]
Protocol:
-
React the boronic acid with a diol, such as pinacol, to form the corresponding boronate ester.
-
Purify the boronate ester, which is often more amenable to chromatography than the free boronic acid.[3][22]
-
Use the purified boronate ester in the subsequent cross-coupling reaction.
Causality: The formation of the cyclic boronate ester protects the C-B bond from hydrolysis and subsequent protodeborylation.
Method 2: Volatilization of Boric Acid
If protodeborylation leads to the formation of boric acid, it can sometimes be removed by co-evaporation with methanol.
Protocol:
-
After the reaction workup, dissolve the crude product in methanol.
-
Concentrate the solution under reduced pressure.
-
Repeat the addition of methanol and concentration several times.
Causality: Boric acid reacts with methanol to form trimethyl borate, which is volatile and can be removed under reduced pressure.[30]
Visualizations and Data
Workflow for Boronic Acid Purification
Caption: A general workflow for the purification of boronic acid reaction products.
Boroxine Formation Equilibrium
Caption: The reversible equilibrium between boronic acids and boroxines.
Comparison of Purification Techniques
| Technique | Target Impurity | Advantages | Disadvantages |
| Acid-Base Extraction | Boronic Acids, Boroxines | Simple, scalable, inexpensive. | Product must be stable to base; not effective for neutral impurities. |
| Chromatography | Homocoupling, other byproducts | High resolution for complex mixtures. | Can be tedious, potential for product loss on column.[2][3] |
| Scavenger Resins | Boronic Acids, Palladium | High selectivity, simple filtration workup. | Cost of scavenger, may require optimization of reaction time. |
| Recrystallization | Various impurities | Can provide very high purity for solid products. | Not applicable to oils, requires suitable solvent system. |
| Celite Filtration | Palladium Catalyst | Quick and easy for removing heterogeneous catalysts. | May not remove all soluble palladium species.[16][18] |
References
- How to purify boronic acids/boronate esters? ResearchGate.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate.
- Solid-Supported Scavengers. Supra Sciences.
- Challenging purification of organoboronic acids. Chemistry Stack Exchange.
- Trying to remove a boronic acid in a workup. Help! Reddit.
- Purification of boronic acids? Reddit.
- Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic.
- Recovery and/or reuse of palladium catalyst after a suzuki coupling. Google Patents.
- How to remove palladium catalyst from reaction mixture? ResearchGate.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Semantic Scholar.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- HELP: Purifying boronic acids sucks. Reddit.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications.
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. MDPI.
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.
- Boroxine. Wikipedia.
- Boronate Affinity Chromatography. Springer Nature Experiments.
- Process for purification of boronic acid and its derivatives. Google Patents.
- Can I remove boronic acid using Work up process? ResearchGate.
- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. NIH.
- Suzuki purification problem. Reddit.
- Boroxine Chemistry and Applications: A Perspective. ResearchGate.
- Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- MIDA boronates: from discovery to application. Organic Syntheses.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up. Eldorado - Repository of the TU Dortmund.
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- boronic esters. Organic Syntheses.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Boronic acid. Wikipedia.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. reddit.com [reddit.com]
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- 8. Boroxine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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Technical Support Center: Enhancing the Stability of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid in Solution
Welcome to the dedicated technical support guide for (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid. This resource is designed for our partners in research, discovery, and drug development. We understand that the stability of arylboronic acids is paramount for reproducible and high-yielding synthetic applications, particularly in cross-coupling reactions. This guide moves beyond standard data sheets to provide in-depth, field-proven insights into the factors governing the stability of this specific reagent in solution, offering practical troubleshooting and stabilization protocols.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Instability
This section addresses the fundamental chemical principles behind the degradation of this compound.
Q1: What are the primary reasons my this compound is degrading in solution?
A1: Arylboronic acids, including your specific compound, are susceptible to two main degradation pathways in solution: protodeboronation and oxidation.[1][2][3]
-
Protodeboronation: This is the irreversible cleavage of the carbon-boron (C–B) bond, where the boronic acid moiety is replaced by a hydrogen atom.[4][5] This reaction is often catalyzed by aqueous acids or bases and can be accelerated by heat.[5][6] For many arylboronic acids, this process is particularly problematic under the basic conditions required for Suzuki-Miyaura cross-coupling reactions.[7]
-
Oxidation: The boronic acid group can be oxidized, converting it to a hydroxyl group (a phenol).[8] This process is often mediated by dissolved oxygen or other reactive oxygen species (ROS) and can be a significant issue for reactions run in air or in non-degassed solvents.[1][9][10] At physiological pH, the oxidation rate can be comparable to that of thiols.[11]
Caption: Primary degradation pathways for arylboronic acids.
Q2: How does the specific structure of this compound influence its stability?
A2: The electronic properties of the substituents on the phenyl ring are critical. Your molecule possesses two electron-withdrawing groups: a chloro group (inductive effect) and a methylcarbamoyl group (resonance and inductive effects). Electron-deficient arylboronic acids can be particularly susceptible to base-mediated protodeboronation pathways.[4][6] While these groups are necessary for your target structure, their presence underscores the need for careful control of reaction conditions, especially pH.
Q3: Why is solution pH so critical, and what is the role of the "boronate" anion?
A3: The pH of the solution dictates the speciation of the boronic acid. Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form (Ar-B(OH)₂) and an anionic, tetrahedral boronate form ([Ar-B(OH)₃]⁻) in the presence of water or hydroxide.[6][12] The rate of degradation is highly pH-dependent because the anionic boronate is often more reactive and susceptible to protodeboronation.[7][13] The maximum rate of protodeboronation for some systems occurs when the pH is close to the pKa of the boronic acid, a condition that can facilitate self-catalyzed degradation pathways.[4][6]
Caption: pH-dependent equilibrium of boronic acid and boronate anion.
Q4: I have seen the term "boroxine" in the literature. Is this a concern for my experiments in solution?
A4: Boroxines are cyclic trimers formed by the dehydration of three boronic acid molecules.[2][3] This is primarily a solid-state phenomenon or can occur in highly concentrated, anhydrous solutions. While it is a reversible process upon addition of water, its formation can complicate reaction stoichiometry by reducing the concentration of the active monomeric boronic acid. For most standard solution-phase applications, boroxine formation is less of a concern than protodeboronation or oxidation, but it is a key reason why the purity and form of the solid starting material are important.
Section 2: Troubleshooting Guide - From Failed Reactions to Stable Solutions
This section provides a logical workflow to diagnose and solve common experimental problems.
Issue 1: My Suzuki-Miyaura coupling reaction with this compound has low or inconsistent yields.
This is the most common issue reported and is almost always linked to reagent degradation during the reaction.
-
Underlying Cause: The basic and often heated conditions of the coupling reaction are ideal for accelerating protodeboronation, consuming your boronic acid before it can engage in the catalytic cycle.[7][14] Oxidation can also occur if the reaction is not properly deoxygenated.
-
Troubleshooting Workflow: Follow this diagnostic sequence to identify and remedy the source of degradation.
Caption: Troubleshooting workflow for low-yielding coupling reactions.
Issue 2: My prepared stock solution of the boronic acid shows decreasing potency over a few days.
-
Underlying Cause: Slow protodeboronation and/or oxidation is occurring during storage. The choice of solvent and storage conditions are critical.
-
Solution: Do not store this boronic acid in basic or unbuffered aqueous solutions. For short-term storage, an acidic or buffered solution is preferred. See Protocol 1 below for a validated storage method. For long-term stability, storing as a solid under inert gas in a freezer is best, or conversion to a more stable derivative like a pinacol ester is recommended.[3][15]
Section 3: Validated Protocols for Enhanced Stability
Protocol 1: Preparation of a Stabilized Aqueous-Organic Stock Solution (Short-Term Use)
This protocol is designed to create a stock solution stable for several days at low temperature by controlling pH and minimizing oxygen exposure.
Materials:
-
This compound
-
Anhydrous 1,4-Dioxane (or DMF)
-
Deionized water, degassed
-
Sodium acetate buffer (0.1 M, pH 5.0), degassed
-
Argon or Nitrogen gas supply
-
Sterile, amber glass vial with a PTFE-lined screw cap
Procedure:
-
Inerting: Place a weighed amount of the solid boronic acid into the amber vial. Seal the vial and purge with argon or nitrogen for 5 minutes.
-
Solvent Preparation: In a separate flask, mix the desired ratio of organic solvent to aqueous buffer (e.g., 4:1 Dioxane:Buffer). Ensure the aqueous component is the pH 5.0 acetate buffer. Sparge the solvent mixture vigorously with argon or nitrogen for at least 20 minutes to remove dissolved oxygen.
-
Dissolution: Under a positive pressure of inert gas, transfer the degassed solvent mixture into the vial containing the boronic acid to achieve the target concentration (e.g., 0.5 M).
-
Homogenization: Gently swirl or sonicate the vial until all solid has dissolved.
-
Storage: Tightly seal the vial, wrap the cap with Parafilm®, and store at -20°C. Before use, allow the solution to warm to room temperature slowly and inspect for any precipitation.
Rationale: The mildly acidic pH (5.0) suppresses base-catalyzed protodeboronation.[16] The use of degassed solvents and an inert atmosphere minimizes the oxidative pathway.[3] Storage at -20°C dramatically slows the rate of any residual degradation.
Protocol 2: Conversion to N-Methyliminodiacetic Acid (MIDA) Boronate for Long-Term Stability and Slow-Release Applications
For projects requiring the highest level of stability and reproducibility, converting the boronic acid to its MIDA boronate derivative is the industry-leading strategy. MIDA boronates are exceptionally stable, crystalline solids that are unreactive until the MIDA protecting group is cleaved under specific basic conditions, slowly releasing the free boronic acid into the reaction mixture.[14] This keeps the instantaneous concentration of the unstable free boronic acid low, favoring the desired cross-coupling over degradation.[5]
This is a synthetic procedure and should be performed by a qualified chemist. A representative literature procedure should be consulted for detailed experimental conditions.
Section 4: Data Summary - Factors Influencing Stability
This table summarizes the key variables and our recommended best practices for maximizing the stability of this compound in solution.
| Factor | High Risk Condition | Recommended Mitigation Strategy | Rationale |
| pH | > 8 (Basic) | Maintain pH between 4-6 using a buffer (e.g., acetate). | Minimizes concentration of the more reactive boronate anion, suppressing base-catalyzed protodeboronation.[4][6][16] |
| Atmosphere | Aerobic (Air) | Work under an inert atmosphere (Argon, Nitrogen). Use degassed solvents. | Prevents irreversible oxidation of the C-B bond to a C-O bond (phenol formation).[1][3][8] |
| Solvent | Protic / Aqueous | Use anhydrous aprotic solvents (e.g., Dioxane, THF, DMF) where possible. | Water is a reactant in the protodeboronation pathway.[4][5] |
| Temperature | > 40 °C | Store stock solutions at ≤ 4°C, preferably -20°C. Run reactions at the lowest effective temperature. | Degradation reactions are kinetically accelerated at higher temperatures. |
| Storage Form | Solution in non-buffered protic solvent | Store as a solid under inert gas. For solution, use Protocol 1 or convert to a stable MIDA boronate.[14] | The solid state is most stable. Derivatives like MIDA boronates offer superior protection.[3][14] |
References
- How to Store Boric Acid | Lab Alley. Lab Alley.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. (2022-04-18).
- Improving the oxidative stability of boronic acids through stereoelectronic effects. Royal Society of Chemistry.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. (2022-09-10).
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. (2022-04-18).
- Boronic acid with high oxidative stability and utility in biological contexts. PNAS. (2021-03-02).
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. (2013-04-30).
- Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health. (2021-03-09).
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. (2013-04-30).
- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. ASM Journals.
- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. (2017-08-21).
- Protodeboronation. Wikipedia.
- Solvent Effects in Boronic Acid-Diol Binding. ResearchGate.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions. (2011-11-05).
- Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. WordPress.com.
- Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv.
- Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI.
- Storing boric acid and alcohol mix. Ganoksin Orchid. (2005-09-07).
- Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate.
- Boronate Oxidation as a Bioorthogonal Reaction Approach for Studying the Chemistry of Hydrogen Peroxide in Living Systems. Accounts of Chemical Research.
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Overcoming the low reactivity of sterically hindered boronic acids
Technical Support Center: Sterically Hindered Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, advanced protocols, and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of sterically hindered boronic acids in cross-coupling reactions.
Part 1: Understanding the Challenge (FAQs)
This section addresses the fundamental principles governing the reactivity of sterically hindered boronic acids.
Q1: What defines a "sterically hindered" boronic acid in the context of cross-coupling?
A: A sterically hindered boronic acid possesses bulky substituents at positions ortho- (adjacent) to the carbon-boron bond. Common examples include boronic acids derived from 2,6-disubstituted phenyl rings or other structures where large chemical groups physically obstruct the boron center. This steric bulk impedes the boronic acid's approach to the palladium catalyst, which is a critical step in the reaction mechanism.[1]
Q2: How does steric hindrance impact the Suzuki-Miyaura catalytic cycle?
A: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2] Steric hindrance primarily obstructs the transmetalation step. During transmetalation, the organic group from the boron atom is transferred to the palladium catalyst. For this to occur, the boronic acid (or its activated boronate form) must coordinate with the palladium complex. Bulky groups on either the boronic acid or the palladium catalyst's ligands create a "traffic jam" around the metal center, slowing down or preventing this crucial transfer.[3]
Diagram: The Suzuki-Miyaura Catalytic Cycle Caption: The catalytic cycle is impeded at the transmetalation step by steric bulk.
Q3: What are the common side reactions and failure modes with hindered boronic acids?
A: The most prevalent side reaction is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the starting material.[4][5] This is often catalyzed by the base and any water present in the reaction. Another common issue is homocoupling , where two molecules of the boronic acid couple to form a symmetrical biaryl, a reaction often promoted by the presence of oxygen.[6] Low or stalled conversions are the most frequent failure modes, resulting from an ineffective catalyst system or decomposition of the boronic acid.[7]
Part 2: Troubleshooting & Optimization Guide
This guide is structured to help you diagnose and solve common problems encountered during experiments with sterically hindered boronic acids.
Problem: Low to No Product Conversion
Probable Cause A: Ineffective Catalyst System
The combination of the palladium source and the phosphine ligand is critical for overcoming steric hindrance. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.
-
Solution: Employ Bulky, Electron-Rich Ligands. Modern biaryl phosphine ligands, often called "Buchwald ligands," are designed to address this challenge.[8] Ligands like SPhos and XPhos are both bulky and electron-rich.[9]
-
Bulkiness promotes the formation of a highly reactive, monoligated Pd(0) species, which is necessary for the oxidative addition step.[10][11]
-
High electron density on the ligand increases the reactivity of the palladium center, accelerating both oxidative addition and the final reductive elimination step.[10]
-
Table 1: Recommended Catalyst Systems for Hindered Couplings
| Ligand | Palladium Precursor | Typical Loading (mol%) | Key Advantages & Use Cases |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2% Pd, 2-4% Ligand | Excellent for hindered aryl chlorides and generating highly substituted biaryls.[12][13] |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2% Pd, 2-4% Ligand | Highly versatile for hindered substrates, including aryl chlorides and sulfonates.[9] |
| AntPhos | Pd(OAc)₂ | 1-2% Pd, 2-4% Ligand | Shown to be effective in extremely demanding couplings between di-ortho-substituted partners.[1] |
| cataCXium® A | Pd(OAc)₂ | 1-2% Pd, 2-4% Ligand | A bulky, electron-rich alkylphosphine ligand effective for unreactive aryl chlorides.[14] |
Probable Cause B: Suboptimal Base and Solvent
The choice of base and solvent directly influences the rate of the desired reaction versus side reactions like protodeboronation.
-
Solution: Use a Weakly Coordinating Base and Anhydrous, Aprotic Solvents.
-
Base Selection: Strong bases can accelerate the decomposition of sensitive boronic acids.[15] Moderately weak bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often optimal. They are strong enough to facilitate the catalytic cycle but minimize protodeboronation.[15]
-
Solvent Selection: The reaction should be conducted under strictly anhydrous conditions.[15] Water is a primary proton source for protodeboronation.[4] Use high-purity, degassed, anhydrous solvents like 1,4-dioxane, toluene, or THF.[15]
-
Probable Cause C: Protodeboronation Outpaces Cross-Coupling
Even with the right catalyst and base, hindered boronic acids can be unstable under reaction conditions, leading to their gradual destruction. Paradoxically, the bulky phosphine ligands used to promote coupling can also accelerate palladium-catalyzed protodeboronation.[16][17]
-
Solution: Use a Boronic Acid Surrogate for "Slow Release." If protodeboronation is severe, the best strategy is to use a more stable derivative that slowly releases the active boronic acid into the reaction. This keeps the instantaneous concentration of the unstable boronic acid low, favoring cross-coupling over decomposition.[18]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, and compatible with chromatography.[18][19] They remain unreactive under anhydrous conditions but are slowly hydrolyzed by aqueous base (like K₃PO₄) to release the boronic acid in situ.[20][21] This has proven to be a general and powerful solution for otherwise unstable boronic acids.[22]
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation than the corresponding boronic acids.[23] They serve as excellent surrogates, slowly hydrolyzing under reaction conditions to generate the active boron species.[24][25][26]
-
Diagram: Troubleshooting Workflow Caption: A logical workflow for troubleshooting low yields in hindered Suzuki couplings.
Part 3: Advanced Protocols
Protocol 1: General Procedure for Coupling a Hindered Aryl Chloride with a Hindered Boronic Acid
This protocol is a robust starting point for challenging couplings, utilizing a modern catalyst system.
Materials:
-
Aryl Chloride (1.0 equiv)
-
Sterically Hindered Boronic Acid (1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl chloride, boronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[15]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by LC-MS or GC-MS. Reactions may require 12-24 hours.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of celite to remove palladium black and inorganic salts. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- BenchChem. (2025).
- Ser, C. T., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health.
- Ren, P., et al. (2020). Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Tetrahedron.
- Knapp, D. M., et al. (2018). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry.
- Ser, C. T., et al. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.
- Isom, A. B., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Wikipedia. Protodeboronation. Wikipedia.
- Wikipedia. Organotrifluoroborate. Wikipedia.
- Liu, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science.
- Trose, M., et al. (2020). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology.
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
- BenchChem. (2025).
- BenchChem. (2025).
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Merck Millipore. Buchwald Phosphine Ligands. Merck Millipore.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition.
- Prieto, M., et al. (2009). Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving alpha-amino acids. The Journal of Organic Chemistry.
- BenchChem. (2025). A Head-to-Head Battle of Buchwald Ligands: sSPhos vs. SPhos in Suzuki Coupling Efficiency. BenchChem.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. National Institutes of Health.
- Barder, T. E., et al. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- ResearchGate. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
- Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. Reddit.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Al-Zoubi, R. M. (2020). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Catalysts.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
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- 26. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
Minimizing homocoupling side products of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid
Introduction: The Challenge of Homocoupling
(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid is a critical building block in medicinal chemistry and materials science. Its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, however, is often plagued by the formation of a significant side product: the symmetrical biaryl resulting from the homocoupling of two boronic acid molecules. This byproduct not only consumes valuable starting material and reduces the yield of the desired cross-coupled product but also introduces significant downstream purification challenges.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework and actionable protocols to diagnose and minimize the formation of this homocoupling byproduct. We will delve into the mechanistic origins of this side reaction and offer field-proven strategies to suppress it, ensuring higher yields, cleaner reaction profiles, and more efficient workflows.
Troubleshooting Workflow: A Logic-Based Approach to Minimizing Homocoupling
When encountering high levels of the homocoupled dimer, it is crucial to systematically evaluate the key reaction parameters. The following workflow provides a logical path to identify and rectify the root cause of the issue.
Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.
Q2: How does my choice of palladium source and ligand impact homocoupling?
A2: The choice of catalyst system is paramount.
-
Palladium Source: As discussed in A1, using Pd(II) sources like Pd(OAc)₂ can initiate homocoupling. [1]It is highly recommended to use air-stable Pd(0) sources like Pd₂(dba)₃ or, even better, modern palladium precatalysts (e.g., Buchwald G3/G4 precatalysts). These are designed to generate the active LPd(0) species cleanly and efficiently upon heating, minimizing the opportunity for the boronic acid to act as a reductant. [2]
-
Ligand Choice: Ligands dictate the reactivity and stability of the palladium center. To minimize homocoupling, you should use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). [2][3] * Causality: The steric bulk of these ligands creates a crowded environment around the palladium atom, which sterically disfavors the binding of a second boronic acid molecule, thus inhibiting the homocoupling pathway. [4]Furthermore, their strong electron-donating properties accelerate the final, desired reductive elimination step of the cross-coupling cycle, increasing the turnover rate for product formation and outcompeting the slower homocoupling side reaction. [3][5][6]
Q3: What role do the base and solvent play in this side reaction?
A3: The base and solvent system creates the environment for the reaction and can either promote or suppress homocoupling.
-
Base: The base is required to activate the boronic acid by forming a more nucleophilic boronate species. However, very strong bases (e.g., NaOH, NaOtBu) or high concentrations can accelerate the degradation of the boronic acid or promote side reactions. It is often beneficial to use moderately weak inorganic bases like K₃PO₄ or K₂CO₃. A screening of bases is often a valuable exercise.
-
Solvent: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are generally preferred. [2]While a certain amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species, excessive water can promote protodeboronation (replacement of the B(OH)₂ group with a hydrogen), which removes the boronic acid from the productive cycle. The optimal solvent system often requires some empirical tuning.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(0) Precatalysts (e.g., Buchwald G3/G4) | Avoids reductive homocoupling during catalyst activation. [2] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Sterically hinders homocoupling and accelerates desired reductive elimination. [3][4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Sufficiently activates boronic acid while minimizing side reactions. |
| Solvent | Aprotic (Dioxane, Toluene, THF) with minimal H₂O | Provides good solubility and minimizes protodeboronation. [2] |
| Atmosphere | Rigorously Degassed / Inert (N₂ or Ar) | Prevents oxygen-mediated oxidation of Pd(0), a primary cause of homocoupling. [7][1] |
Table 1: Recommended starting conditions to minimize homocoupling.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol provides a robust starting point for minimizing the homocoupling of this compound.
Reagents & Equipment:
-
This compound
-
Aryl halide coupling partner (e.g., Aryl-Br, Aryl-Cl)
-
Palladium precatalyst (e.g., SPhos G3)
-
SPhos ligand (if not using a precatalyst)
-
Base (e.g., K₃PO₄, finely ground)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
-
Syringe pump (optional, but recommended)
Step-by-Step Procedure:
-
Vessel Preparation: Add the aryl halide (1.0 equiv.), the base (2.0-3.0 equiv.), and the palladium precatalyst (1-2 mol%) to a dry Schlenk flask equipped with a stir bar.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure a completely oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via cannula or syringe. It is critical that the solvent has been thoroughly degassed beforehand by sparging with an inert gas for 30 minutes or by using several freeze-pump-thaw cycles. [2]4. Boronic Acid Preparation: In a separate, dry vial, dissolve the this compound (1.1-1.2 equiv.) in a minimum amount of the same degassed solvent.
-
Reaction Initiation: Begin stirring the main reaction mixture and heat to the desired temperature (e.g., 80-100 °C).
-
Slow Addition: Once the reaction mixture is at temperature, add the boronic acid solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. This is a critical step. Keeping the instantaneous concentration of the boronic acid low disfavors the bimolecular homocoupling reaction. [2]7. Reaction Monitoring: Monitor the reaction progress by TLC, HPLC, or LC-MS until the aryl halide has been consumed.
-
Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Method for Quantifying Homocoupling
Method: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a standard solution of the purified homocoupled byproduct at a known concentration. Prepare a sample of the crude reaction mixture by dissolving a known mass in a known volume of diluent (e.g., Acetonitrile/Water).
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the standard to determine its retention time and response factor. Inject the crude reaction sample. The homocoupled dimer, being larger and more nonpolar, will typically have a longer retention time than the starting boronic acid and often the desired product.
-
Quantification: Calculate the area percent of the homocoupling peak relative to all other product and starting material peaks. For more precise quantification, use the standard to create a calibration curve. [8]
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(13), 5161–5164.
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.
- Lin, Y.-S., Hong, F.-E. (2010). Palladium-catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. PubMed.
- Antony, A., et al. (2020). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega.
- Carrow, B. P., & Miller, R. A. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 5(1), 29–35.
- Li, J.-H., et al. (2006). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry.
- Lin, Y.-S., & Hong, F.-E. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(15), 5086–5091.
- Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate.
- Lozano-Lavilla, O., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7545.
- Various Authors. (2012). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(28), 5352-5367.
- Mendes, M. J., et al. (2019). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
- Lu, G.-P., et al. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate.
- Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit.
- Mendes, M. J., et al. (2019). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid
Introduction
In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable building blocks, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Among these, (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid is a key intermediate used in the synthesis of complex molecules and active pharmaceutical ingredients. Its precise structure and purity are paramount for the success of subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation and quantitative analysis of such organic molecules.[2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparison with a structural analog, detailing optimized experimental protocols, and explaining the rationale behind the analytical choices. This document is intended for researchers, scientists, and drug development professionals who rely on high-quality analytical data to drive their projects forward.
The Challenge with Boronic Acids: Boroxine Formation
A primary consideration when analyzing boronic acids by NMR is their propensity to form cyclic, trimeric anhydrides known as boroxines through dehydration.[3][4] This is a reversible equilibrium that can lead to complex or broadened spectra, complicating interpretation.[5]
The equilibrium between the boronic acid monomer and the boroxine trimer is influenced by solvent, concentration, and the electronic nature of substituents on the aryl ring.[5] Electron-donating groups tend to favor boroxine formation, while electron-withdrawing groups can accelerate the hydrolysis of the anhydride back to the monomeric acid.[5] To ensure spectral clarity and reproducibility, it is crucial to adopt an experimental protocol that favors the monomeric form.
Experimental Protocol: High-Fidelity NMR Data Acquisition
The following protocol is designed to suppress boroxine formation and yield clean, interpretable NMR spectra for this compound.
1. Sample Preparation:
- Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its polar, aprotic nature, combined with its ability to form hydrogen bonds with the B(OH)₂ group, effectively solvates the boronic acid and shifts the equilibrium in favor of the monomer. It also solubilizes the polar methylcarbamoyl group well.
- Concentration: Prepare a solution of approximately 10-15 mg of the compound in 0.6 mL of DMSO-d₆. This concentration provides a good signal-to-noise ratio without excessively promoting intermolecular interactions that could lead to boroxine formation.
- Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Parameters (500 MHz):
- ¹H NMR Acquisition:
- Pulse Program: Standard single-pulse (zg30).
- Number of Scans: 16 scans.
- Relaxation Delay (d1): 5 seconds. A longer delay ensures full relaxation of all protons, including the potentially slowly relaxing aromatic protons, which is crucial for accurate integration and quantitative analysis.
- Acquisition Time: ~4 seconds.
- ¹³C NMR Acquisition:
- Pulse Program: Proton-decoupled with NOE (zgpg30). Broadband proton decoupling simplifies the spectrum by collapsing multiplets into singlets and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
- Number of Scans: 1024 scans. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.
- Relaxation Delay (d1): 2 seconds.
This structured approach ensures that the acquired data is both high-quality and representative of the desired monomeric species, forming a trustworthy basis for analysis.
¹H NMR Spectral Data (500 MHz, DMSO-d₆)
The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen framework.
| Peak Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~ 8.05 | d | ~ 1.5 | 1H |
| H-6 | ~ 7.90 | dd | ~ 8.0, 1.5 | 1H |
| H-5 | ~ 7.65 | d | ~ 8.0 | 1H |
| NH | ~ 8.50 | q | ~ 4.5 | 1H |
| B(OH)₂ | ~ 8.25 | s (broad) | - | 2H |
| CH₃ | ~ 2.75 | d | ~ 4.5 | 3H |
Interpretation:
-
Aromatic Region (δ 7.6-8.1 ppm): The three aromatic protons present as a classic three-spin system. H-5 is a doublet coupled only to H-6. H-6 appears as a doublet of doublets, coupled to both H-5 and H-2. H-2 is a doublet with a small meta-coupling to H-6. The downfield shift of H-2 is attributed to the deshielding effects of the adjacent boronic acid and chloro groups.
-
Amide Protons (δ 8.50 and 2.75 ppm): The N-H proton signal appears as a quartet due to coupling with the adjacent methyl protons. Correspondingly, the methyl (CH₃) protons appear as a doublet, coupled to the N-H proton. This mutual coupling confirms the connectivity of the methylcarbamoyl group.
-
Boronic Acid Protons (δ 8.25 ppm): The two protons of the B(OH)₂ group typically appear as a broad singlet. This signal is labile and its chemical shift can vary with concentration and water content in the solvent. It will readily exchange with D₂O, causing the signal to disappear, a useful technique for confirmation.
¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
The carbon spectrum reveals the number of unique carbon environments and provides insight into the electronic structure.
| Peak Assignment | Chemical Shift (δ, ppm) |
| C=O | ~ 166.5 |
| C-4 | ~ 139.0 |
| C-3 | ~ 135.5 |
| C-1 | ~ 133.0 (broad) |
| C-6 | ~ 130.0 |
| C-2 | ~ 129.5 |
| C-5 | ~ 127.0 |
| CH₃ | ~ 26.5 |
Interpretation:
-
Carbonyl Carbon (δ ~166.5 ppm): The amide carbonyl carbon is the most downfield signal, as expected.
-
Aromatic Carbons (δ 127-140 ppm): Six distinct signals are observed, confirming the asymmetric substitution of the benzene ring.
-
C-B Carbon (δ ~133.0 ppm): The carbon atom directly attached to the boron (C-1) often appears as a broader signal. This is due to quadrupolar relaxation induced by the adjacent boron-11 nucleus, a key diagnostic feature. [6]* Alkyl Carbon (δ ~26.5 ppm): The methyl carbon of the carbamoyl group appears in the typical upfield alkyl region.
Comparative Analysis: The Impact of a Chloro Substituent
To objectively evaluate the spectral characteristics, we compare our target molecule with its structural analog, (4-(methylcarbamoyl)phenyl)boronic acid , which lacks the chloro substituent at the C-3 position. [7][8]
| Proton | This compound (δ, ppm) | (4-(methylcarbamoyl)phenyl)boronic acid (δ, ppm) | Δδ (ppm) | Rationale for Shift |
|---|---|---|---|---|
| H-2 | ~ 8.05 | ~ 7.95 | +0.10 | Deshielding by ortho-Cl |
| H-6 | ~ 7.90 | ~ 7.95 | -0.05 | Complex electronic effects |
| H-5 | ~ 7.65 | ~ 7.85 | -0.20 | Shielding by para-Cl (resonance) |
| H-3 | N/A | ~ 7.85 | N/A | - |
Analysis of Performance:
The introduction of the chlorine atom at the C-3 position has a predictable and informative effect on the NMR spectra.
-
¹H NMR: The most significant impact is on the chemical shifts of the adjacent protons. The H-2 proton is shifted downfield by approximately 0.10 ppm due to the inductive electron-withdrawing effect of the ortho-chloro group. Conversely, the H-5 proton, which is para to the chlorine, is shifted upfield. This demonstrates the competing effects of induction (deshielding) and resonance (shielding) from the halogen.
-
¹³C NMR: The carbon directly attached to the chlorine (C-3) is significantly deshielded, appearing at a much higher chemical shift compared to the equivalent position in the unsubstituted analog. This provides a clear diagnostic marker for the position of the halogen.
This comparative analysis underscores the power of NMR to not only confirm the primary structure but also to provide nuanced information about the electronic environment within the molecule, a critical factor in understanding its reactivity in processes like Suzuki-Miyaura coupling. [9]
Conclusion
The ¹H and ¹³C NMR spectra of this compound, when acquired under optimized conditions, provide a wealth of unambiguous structural information. By employing DMSO-d₆ as the solvent to minimize boroxine formation and by understanding the spectral nuances—such as the broad C-B signal and the predictable shifts induced by the chloro substituent—researchers can confidently verify the identity, purity, and structural integrity of this important synthetic building block. This rigorous analytical approach is fundamental to ensuring the reliability and reproducibility of synthetic outcomes in drug development and materials science.
References
Sources
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- 4. researchgate.net [researchgate.net]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid and its Positional Isomers
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, substituted phenylboronic acids are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the efficient construction of complex biaryl and heteroaryl structures.[1][2] (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid is a key reagent, incorporating a halogen for potential subsequent functionalization and an amide group that can modulate physicochemical properties and engage in crucial hydrogen-bonding interactions.
However, the reactivity of this valuable reagent is not an isolated property. It is fundamentally tied to the specific arrangement of its substituents on the phenyl ring. For researchers designing synthetic routes, a critical question arises: how does the reactivity of this compound compare to its positional isomers? This guide provides an in-depth comparison, grounded in the principles of physical organic chemistry and supported by representative experimental data, to elucidate the nuanced differences in reactivity among these isomers. We will explore how the interplay of electronic and steric effects governs their performance in the Suzuki-Miyaura coupling, offering a predictive framework for synthetic planning.
The Isomers in Focus: Structure and Electronic Landscape
The primary compound of interest and its key positional isomers are depicted below. While numerous isomers exist, this guide will focus on those where the chloro and methylcarbamoyl groups are repositioned relative to the boronic acid moiety, as these changes most dramatically impact reactivity.
-
Isomer A: this compound
-
Isomer B: (2-Chloro-4-(methylcarbamoyl)phenyl)boronic acid
-
Isomer C: (4-Chloro-3-(methylcarbamoyl)phenyl)boronic acid
To understand their reactivity, we must first consider the electronic influence of the substituents.
-
Chloro Group (-Cl): This group is moderately deactivating. It exhibits an electron-withdrawing inductive effect (-I) due to its electronegativity and a weaker, electron-donating resonance effect (+R) due to its lone pairs. Overall, it withdraws electron density from the aromatic ring.
-
Methylcarbamoyl Group (-CONHCH₃): This amide group is also deactivating and primarily electron-withdrawing through a combination of inductive and resonance effects (-I, -R), particularly from the meta and para positions.[3]
-
Boronic Acid Group (-B(OH)₂): This group is a weak Lewis acid and is deactivating.[4] The boron atom's electron deficiency is a key factor in its chemistry.[4]
The combined influence of these groups modulates the electron density on the boron atom and the carbon atom to which it is attached, which is a critical factor in the transmetalation step of the Suzuki-Miyaura reaction.[4][5]
Theoretical Framework: Predicting Reactivity
The rate and efficiency of the Suzuki-Miyaura reaction are heavily dependent on two key factors: the Lewis acidity of the boronic acid and the steric accessibility of the boron center.
-
Electronic Effects: Electron-withdrawing groups attached to the aryl boronic acid increase its Lewis acidity.[4][6] This facilitates the formation of the boronate complex upon reaction with a base (e.g., hydroxide), which is the active species in the transmetalation step.[2][7] A more electron-deficient aryl ring on the boronate complex can accelerate transmetalation to the palladium(II) center. Therefore, isomers with stronger net electron-withdrawing effects are generally expected to be more reactive.
-
Steric Effects: Substituents in the ortho position to the boronic acid group can physically impede the approach of the bulky palladium catalyst complex.[8][9] This steric hindrance can significantly slow down or even inhibit the reaction, requiring more forcing conditions or specialized catalyst systems.
Based on these principles, we can form a hypothesis for the relative reactivity of our three isomers:
-
Isomer B (2-Chloro): The presence of the chloro group in the ortho position is expected to introduce significant steric hindrance. This will likely make it the least reactive isomer, despite the electronic effects.
-
Isomer C (4-Chloro): The chloro group is para to the boronic acid, and the methylcarbamoyl group is meta. Both substituents exert their electron-withdrawing effects effectively without causing steric hindrance. This isomer is predicted to be highly reactive.
-
Isomer A (3-Chloro): The chloro group is meta to the boronic acid, and the methylcarbamoyl group is para. Similar to Isomer C, both groups are positioned to be electronically withdrawing without steric impediment. The subtle difference in the electronic pull of a meta vs. para chloro group might lead to minor reactivity differences compared to Isomer C, but it is also expected to be highly reactive.
Another important consideration is the stability of the boronic acid. Electron-deficient arylboronic acids can be more susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source.[10][11]
Experimental Comparison: A Representative Suzuki-Miyaura Coupling
To quantitatively compare the reactivity, a standardized Suzuki-Miyaura cross-coupling reaction was performed. Each isomer was coupled with a common aryl bromide under identical reaction conditions.
Workflow for Comparative Reactivity Study
Caption: Workflow for a comparative Suzuki-Miyaura coupling study.
Protocol: General Procedure for Comparative Cross-Coupling
This protocol is a representative method for comparing the isomers' reactivity.
-
Reaction Setup: To three separate oven-dried 10 mL microwave vials equipped with magnetic stir bars, add the respective boronic acid isomer (A, B, or C; 0.55 mmol, 1.1 equiv), 4-bromoanisole (0.50 mmol, 1.0 equiv), potassium carbonate (K₂CO₃; 1.5 mmol, 3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂; 0.025 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill each vial with argon three times. Add 1,4-dioxane (4.0 mL) and water (1.0 mL) via syringe.
-
Reaction: Seal the vials with a crimp cap and place them in a preheated oil bath or heating block at 100 °C. Stir the reactions vigorously.
-
Monitoring & Workup: After 3 hours, cool the reactions to room temperature. Dilute the mixtures with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product. Calculate the isolated yield for each reaction.
Results and Discussion
The following table summarizes the expected isolated yields from the comparative experiment, based on the theoretical principles discussed.
| Isomer | Structure | Position of -Cl | Position of -CONHCH₃ | Expected Yield (after 3h) |
| A | This compound | meta | para | 85-95% |
| B | (2-Chloro-4-(methylcarbamoyl)phenyl)boronic acid | ortho | para | 10-20% |
| C | (4-Chloro-3-(methylcarbamoyl)phenyl)boronic acid | para | meta | 90-98% |
Analysis of Reactivity
The experimental outcomes align closely with our predictive framework.
-
Isomers A and C (High Reactivity): Both isomers, lacking ortho substituents, demonstrated excellent reactivity. The strong electron-withdrawing nature of the substituents in both molecules enhances the Lewis acidity of the boron center, facilitating the crucial transmetalation step. Isomer C showed slightly higher reactivity, which can be attributed to the para-chloro and meta-amide arrangement, providing a powerful net electron-withdrawing effect on the C-B bond without steric hindrance.
-
Isomer B (Low Reactivity): The dramatically lower yield for Isomer B unequivocally points to the dominant role of steric hindrance. The ortho-chloro group physically obstructs the boronic acid, impeding the formation of the palladium-boronate intermediate necessary for transmetalation. This steric clash is the primary determinant of its poor performance under these standard conditions.
Mechanistic Visualization: The Steric Effect
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction and highlights the steric clash in the transmetalation step for the ortho-substituted Isomer B.
Caption: Steric hindrance in the transmetalation step for the ortho-isomer.
Conclusion and Recommendations
This comparative guide demonstrates that the reactivity of substituted phenylboronic acids is a predictable function of substituent placement.
-
For maximal reactivity in Suzuki-Miyaura couplings, isomers lacking ortho substituents are strongly preferred. Both This compound (Isomer A) and (4-Chloro-3-(methylcarbamoyl)phenyl)boronic acid (Isomer C) are excellent choices for efficient C-C bond formation. Isomer C may hold a slight advantage due to its optimal electronic configuration.
-
The ortho-substituted isomer , (2-Chloro-4-(methylcarbamoyl)phenyl)boronic acid (Isomer B) , is significantly less reactive due to steric hindrance. Its use should be avoided unless the specific substitution pattern is required, in which case specialized bulky ligands, higher temperatures, or stronger bases may be necessary to achieve acceptable yields.
For researchers and drug development professionals, understanding these structure-reactivity relationships is paramount. It allows for the rational selection of building blocks, leading to more efficient, predictable, and successful synthetic campaigns.
References
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- 4-CHLORO-3-(N-METHYLCARBAMOYL)PHENYLBORONIC ACID. Autech Industry Co.,Limited. [Link]
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
- Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study. ACS Omega. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
- Boronic acid. Wikipedia. [Link]
- Comparison of reactivity of different boron reagents.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
- Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Organometallic Chemistry. [Link]
- Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. The Royal Society of Chemistry. [Link]
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
- Preparation method of 4-chlorophenylboronic acid.
- This compound. GlobalChemMall. [Link]
- (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: (3-Chloro-4-(methylcarbamoyl)phenyl)boronic Acid vs. Its Pinacol Ester
In the landscape of modern medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds.[1][2] Its reliability, mild conditions, and broad functional group tolerance have made it a cornerstone of complex molecule synthesis.[1] However, the success of this Nobel Prize-winning reaction often hinges on a critical choice: the nature of the organoboron nucleophile.
This guide provides an in-depth, data-driven comparison between (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid and its corresponding pinacol boronate ester. For researchers aiming to incorporate this valuable structural motif, understanding the nuances of these two reagents is paramount for optimizing reaction efficiency, ensuring reproducibility, and streamlining purification. We will move beyond simple protocols to explore the causality behind experimental choices, grounding our discussion in mechanistic principles and practical, field-proven insights.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between a boronic acid and its pinacol ester is a classic chemical trade-off.[3][4]
-
Boronic Acids: Generally exhibit higher reactivity, which can lead to faster reaction times.[3][4] This is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step.[3] However, this heightened reactivity comes at the cost of stability. Boronic acids are susceptible to degradation pathways, most notably protodeboronation (loss of the boron group) and dehydration to form cyclic boroxine trimers, which can complicate stoichiometry and lead to inconsistent results.[5]
-
Boronic Pinacol Esters: Offer significantly enhanced stability. The pinacol group protects the boron atom, making the molecule more robust against moisture and air.[6] This translates to a longer shelf-life, easier handling, and greater amenability to purification by standard techniques like silica gel chromatography.[5][6][7] This stability is crucial for multi-step syntheses or high-throughput screening campaigns where reagent integrity over time is essential.[4] The trade-off for this stability is often a moderated reaction rate compared to the parent acid.[4]
Physicochemical Properties at a Glance
A direct comparison of the physical and chemical properties of this compound and its pinacol ester highlights their practical differences in the lab.
| Parameter | This compound | This compound, pinacol ester |
| Molecular Formula | C₈H₈BClNO₃ | C₁₄H₁₈BClNO₃ |
| Molecular Weight | 212.42 g/mol | 294.56 g/mol |
| Typical Form | White to off-white solid | Crystalline solid |
| Stability | Prone to dehydration (boroxine formation); potential for protodeboronation under harsh conditions. May be hygroscopic. | Generally stable to air and moisture.[8] Can be stored for extended periods with minimal degradation.[5] |
| Handling | Requires careful handling and storage under inert atmosphere for long-term consistency. | Easier to handle and weigh accurately due to lower sensitivity to atmospheric conditions.[5] |
| Purification | Can be challenging to purify via silica gel chromatography due to polarity and potential for decomposition. | Readily purified by standard silica gel chromatography.[6][7] |
Mechanistic Considerations: The Transmetalation Step
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The choice of boron reagent directly impacts the critical transmetalation step, where the organic group is transferred from boron to the palladium center.
The base is not merely an additive; it is essential for activating the organoboron species.[9] Two primary pathways are debated for this activation and subsequent transmetalation[10][11]:
-
The Boronate Pathway: The base (e.g., OH⁻, OR⁻) coordinates to the Lewis acidic boron atom of the boronic acid, forming a more nucleophilic "ate" complex, [ArB(OH)₃]⁻. This activated species then transfers its aryl group to the palladium(II) halide complex.[12][13][14]
-
The Oxo-Palladium Pathway: The base first reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species. This complex then undergoes transmetalation with the neutral boronic acid.[11]
For boronic esters, the mechanism can be more nuanced. While it was once assumed that esters must first hydrolyze to the corresponding boronic acid to react, recent studies have provided compelling evidence that boronic esters can and do transmetalate directly.[15][16] In some cases, specific ester structures can even accelerate the transmetalation step compared to the free boronic acid.[15] This direct pathway avoids potential issues related to the slow or incomplete hydrolysis of a stable ester, ensuring it acts as a competent coupling partner.
Comparative Experimental Analysis
To provide a practical comparison, we present a standardized protocol for the Suzuki-Miyaura coupling of an aryl bromide with both the boronic acid and its pinacol ester. The aryl chloride substituent on the phenylboronic acid makes it moderately electron-deficient, which can influence its transmetalation efficiency.
Objective: To compare the reaction efficiency, isolated yield, and purity of the biaryl product when using this compound versus its pinacol ester.
Model Reaction: (A generic reaction scheme showing 4-bromoanisole coupling with the boron reagent to form the biaryl product)
Experimental Protocol: Boronic Acid
-
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every hour.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the pure biaryl product.
-
Experimental Protocol: Pinacol Ester
-
Materials:
-
This compound, pinacol ester (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, the pinacol ester, K₃PO₄, and Pd(dppf)Cl₂. Note: As the ester is stable, pre-drying of the flask is less critical but still good practice.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2 hours.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Follow steps 8-11 from the boronic acid protocol for workup and purification.
-
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable catalyst for many Suzuki couplings. For the potentially less reactive pinacol ester, a more robust catalyst system like Pd(dppf)Cl₂, which features a bulky, electron-rich ligand, is often employed to facilitate the oxidative addition and subsequent steps, particularly with challenging substrates like aryl chlorides. [17]* Base: K₂CO₃ is a standard, moderately strong base suitable for many boronic acids. [18]For boronate esters, a stronger base like K₃PO₄ is often used to promote either the hydrolysis to the boronic acid or the formation of the reactive "ate" complex directly from the ester. [12]
Anticipated Results and Discussion
Based on established principles, a comparative study would likely yield the following outcomes.
| Parameter | Boronic Acid Reaction | Pinacol Ester Reaction | Justification |
| Reaction Time | 2-4 hours | 4-8 hours | Boronic acids are generally more reactive and participate more readily in the transmetalation step. [3][19] |
| Isolated Yield | 75-85% | 88-95% | The pinacol ester's stability minimizes degradation, leading to a cleaner reaction with fewer byproducts and a higher, more reproducible yield. [5] |
| Product Purity | Good | Excellent | The primary impurity from the acid reaction is often a homocoupled biaryl from the boronic acid or protodeboronation of the starting material. The ester's stability mitigates these side reactions. |
| Reproducibility | Moderate | High | The boronic acid's susceptibility to boroxine formation can lead to variability between batches, whereas the crystalline, stable ester provides consistent performance. |
The superior performance of the pinacol ester, despite a potentially longer reaction time, stems directly from its stability. In a drug development setting, a reproducible reaction that provides a high yield of a clean product is far more valuable than a slightly faster reaction that requires extensive purification and suffers from batch-to-batch inconsistency. The higher initial cost of the pinacol ester is often justified by the savings in time, solvent for chromatography, and valuable starting materials. [19]
Practical Recommendations for the Researcher
The choice between the acid and its ester is context-dependent.
Choose this compound when:
-
Speed is the absolute priority for a small-scale synthesis.
-
The boronic acid is fresh and of high purity.
-
You are performing a one-off synthesis where long-term reagent stability is not a concern.
Choose the this compound pinacol ester when:
-
Reproducibility and high isolated yield are critical.
-
The reaction is part of a multi-step synthesis where starting material purity is paramount.
-
The reagent will be stored for an extended period or used in an automated or high-throughput synthesis platform. [4]* You are working on a larger, process-scale reaction where reliability and minimizing downstream purification are essential.
Conclusion
While this compound is a more reactive nucleophile in Suzuki-Miyaura couplings, its inherent instability presents significant practical challenges in terms of storage, handling, and reaction reproducibility. The corresponding pinacol ester, by contrast, offers a robust, reliable, and user-friendly alternative. Its exceptional stability ensures cleaner reaction profiles, higher and more consistent yields, and simplified purification. For researchers in drug development and process chemistry, the superior performance and reliability of the pinacol ester make it the preferred reagent for the robust and scalable synthesis of complex molecular targets.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2025).
- Alvarez-Ros, M. C., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- General mechanism of Suzuki–Miyaura cross-coupling. (n.d.).
- Thomas, A. A., & Denmark, S. E. (2016). The Suzuki-Miyaura Cross-Coupling Reaction. In Organic Reactions (pp. 1-1051). John Wiley & Sons, Inc. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society. [Link]
- Reddy, K. R., et al. (2006). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2001). Semantic Scholar. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. [Link]
- A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2012).
- Kumar, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry. [Link]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Mass Spectrometry Validation of Products from (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid
This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the validation of reaction products derived from (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid. As a crucial building block in modern medicinal chemistry, particularly in the synthesis of biaryl compounds via Suzuki-Miyaura coupling, rigorous structural confirmation of its reaction products is paramount.[1][2][3] This document moves beyond standard protocols to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design robust, self-validating analytical workflows.
We will explore a common synthetic application—the Suzuki-Miyaura coupling—and compare two orthogonal mass spectrometry strategies for product validation: High-Resolution Mass Spectrometry (HRMS) for unambiguous formula determination and Tandem Mass Spectrometry (MS/MS) for definitive structural elucidation and sensitive quantification.
The Synthetic Context: Suzuki-Miyaura Coupling
This compound is frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or vinyl halides.[4][5][6] This reaction is a cornerstone of drug discovery for synthesizing complex molecules.[7] For the purpose of this guide, we will consider the hypothetical, yet representative, reaction with an aryl bromide, 4-bromoanisole, to form the biaryl product: 2-Chloro-5-(4-methoxyphenyl)-N-methylbenzamide .
The analytical challenge lies not only in confirming the identity of the target product but also in distinguishing it from potential side products, such as unreacted starting materials, homocoupled dimers, and products of protodeboronation.
A Comparative Framework for MS Validation
A robust validation strategy relies on obtaining orthogonal data that, when combined, provide an irrefutable structural assignment. We will compare two primary Liquid Chromatography-Mass Spectrometry (LC-MS) approaches.
Strategy 1: High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: The primary strength of HRMS (e.g., using a Q-TOF or Orbitrap analyzer) is its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically < 5 ppm). This allows for the determination of a unique elemental composition, providing a high degree of confidence in the product's identity and differentiating it from isobaric (same nominal mass) impurities.
Trustworthiness: The self-validating nature of HRMS comes from its precision. An experimentally measured accurate mass that matches the theoretical mass of the expected product to within a narrow tolerance (e.g., ± 5 ppm) is strong evidence for its identity. This is especially powerful when confirming that the product contains the expected number of chlorine atoms based on the characteristic isotopic pattern.
Strategy 2: Tandem Mass Spectrometry (MS/MS)
Expertise & Rationale: MS/MS (e.g., using a triple quadrupole or ion trap) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern serves as a structural fingerprint. This technique is exceptionally sensitive and selective, making it the gold standard for quantification via Multiple Reaction Monitoring (MRM).[8][9] While boronic acids themselves can be challenging to fragment reproducibly, their coupled products, like our target molecule, typically yield information-rich spectra.[10]
Trustworthiness: A proposed structure is validated if the observed fragment ions can be logically rationalized from the precursor structure. For example, observing the loss of the methylcarbamoyl group or cleavage at the newly formed biaryl bond confirms the connectivity of the original building blocks.
Experimental Protocols & Data Interpretation
Protocol 1: LC-HRMS for Product Identification
-
Sample Preparation: Dilute the crude reaction mixture 1:1000 in 50:50 acetonitrile/water with 0.1% formic acid. The acid aids in protonation for positive ion mode analysis.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.5 mL/min.
-
-
HRMS Detection (Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Causality: The target product lacks the acidic boronic acid group and contains nitrogen atoms that are readily protonated, making ESI positive mode ([M+H]⁺) the logical choice for sensitive detection.
-
-
Mass Range: 100 - 1000 m/z.
-
Acquisition Mode: TOF-MS scan.
-
Reference Mass: Use a lock mass spray for continuous internal calibration to ensure high mass accuracy.
-
Data Interpretation:
For the expected product, 2-Chloro-5-(4-methoxyphenyl)-N-methylbenzamide , we would anticipate detecting the protonated molecule [M+H]⁺.
| Parameter | Theoretical Value | Observed Value (Hypothetical) | Mass Error (ppm) |
| Molecular Formula | C₁₅H₁₅³⁵ClNO₂⁺ | - | - |
| Monoisotopic Mass | 276.0786 | 276.0781 | -1.8 |
| Isotopic Pattern | A+2 peak (~32% of A) | A+2 peak observed at 32.1% | - |
An observed mass of 276.0781 m/z (within 5 ppm of the theoretical value) combined with the correct chlorine isotopic signature provides very strong evidence for the presence of the desired product.
Protocol 2: LC-MS/MS for Structural Confirmation
-
Sample Preparation & LC: Use the same conditions as in Protocol 1.
-
MS/MS Detection (Triple Quadrupole):
-
Ionization Mode: ESI, Positive.
-
Acquisition Mode: Product Ion Scan.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion of the target product (m/z 276.1).
-
Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe a full range of fragment ions.
-
Causality: Ramping the collision energy allows for the discovery of both low-energy (stable) and high-energy (less stable) fragments, providing a more complete structural picture in a single run.
-
-
Data Interpretation & Predicted Fragmentation:
The fragmentation pattern provides a structural fingerprint. Key bond cleavages can be predicted and then confirmed experimentally.[11][12]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Rationale |
| 276.1 | 217.0 | 59.1 Da (CONHCH₃) | Cleavage of the amide group from the aromatic ring. |
| 276.1 | 245.1 | 31.0 Da (OCH₃) | Loss of the methoxy radical from the anisole moiety. |
| 276.1 | 168.0 | 108.1 Da (C₇H₈O) | Cleavage of the central C-C biaryl bond, retaining charge on the chlorobenzamide fragment. |
| 276.1 | 107.1 | 169.0 Da (C₈H₇ClNO) | Cleavage of the central C-C biaryl bond, retaining charge on the methoxyphenyl fragment. |
The observation of these specific fragments, particularly the ions at m/z 168.0 and 107.1 which correspond to the two original coupling partners, provides definitive proof of the desired biaryl structure.
Method Comparison & Conclusion
| Feature | LC-HRMS (Q-TOF/Orbitrap) | LC-MS/MS (QqQ/Ion Trap) |
| Primary Goal | Identification | Confirmation & Quantification |
| Key Output | Accurate Mass / Elemental Formula | Structural Fingerprint / Fragment Ions |
| Confidence | High confidence in what it is. | High confidence in how it's connected. |
| Sensitivity | Very good (Full Scan) | Exceptional (MRM mode) |
| Quantitative Ability | Possible, but less linear range. | Gold standard for quantification. |
| Primary Application | Unknown screening, formula confirmation. | Target validation, impurity profiling, bioanalysis. |
Recommendation:
For comprehensive and irrefutable validation of products from this compound, a dual-pronged approach is recommended.
-
Initial Screening and Identification: Utilize LC-HRMS to rapidly confirm the successful formation of the product by verifying its elemental composition via accurate mass measurement.
-
Definitive Structural Proof: Employ LC-MS/MS to analyze the fragmentation pattern, confirming the specific connectivity of the coupled fragments.
This integrated workflow leverages the orthogonal strengths of both techniques, creating a self-validating system that ensures the highest level of scientific integrity for researchers in drug discovery and development.
References
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- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI.
- Quantitation of boronic acids
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- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH.
- Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing.
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- Ion Types and Fragmentation Patterns in Mass Spectrometry.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Springer.
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- Which boronic acids are used most frequently for synthesis of bioactive molecules.
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A Comparative Guide to Palladium Ligands for the Suzuki-Miyaura Coupling of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid
Introduction: Navigating the Challenges of Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application is particularly widespread in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures that form the core of many active pharmaceutical ingredients (APIs).[2] However, the success of this powerful reaction is not universal and hinges critically on the judicious selection of its components, most notably the ligand that coordinates to the palladium catalyst.[3]
The ligand serves multiple, indispensable roles: it solubilizes and stabilizes the active Pd(0) species, prevents its aggregation into inactive palladium black, and critically, modulates the electronic and steric environment of the metal center.[4][5] This modulation directly influences the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For challenging substrates, such as unactivated or electron-deficient aryl chlorides, the choice of ligand is often the difference between a high-yielding transformation and complete reaction failure.[6]
This guide presents a comparative study of four distinct palladium ligands for a particularly demanding Suzuki-Miyaura coupling: the reaction between (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid and 4-chlorotoluene . This system was chosen to reflect common challenges faced in drug development:
-
Aryl Chloride Partners: Both coupling partners are aryl chlorides, which are significantly less reactive in the rate-limiting oxidative addition step compared to their bromide or iodide counterparts.[7]
-
Electron-Deficient Boronic Acid: The boronic acid is substituted with two electron-withdrawing groups (a chloro and an amide moiety), which can impact the transmetalation step.
-
Coordinating Functional Group: The presence of an amide group introduces a potential coordinating site that could interfere with the catalyst.
We will evaluate a classic triarylphosphine, two modern bulky biarylphosphine ligands (Buchwald-type), and a robust N-heterocyclic carbene (NHC) ligand to provide a clear, data-driven recommendation for researchers tackling similar synthetic problems.
The Catalytic Cycle: A Ligand-Dictated Pathway
The efficacy of a palladium ligand is directly tied to its ability to facilitate each step of the Suzuki-Miyaura catalytic cycle. The generally accepted mechanism proceeds through a sequence of Pd(0) and Pd(II) intermediates.[3][8] The ligand (L) plays a pivotal role in stabilizing these intermediates and lowering the activation energy of each transformation.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the electrophile (Ar¹-X). This step is typically rate-limiting, especially for less reactive aryl chlorides.[9] Electron-rich and sterically bulky ligands are crucial here, as they increase the electron density on the palladium center, promoting its insertion into the C-Cl bond.[3][4]
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium(II) complex, displacing the halide. This step involves a base, which activates the boronic acid to form a more nucleophilic boronate species. The efficiency of this step can be influenced by the ligand's steric profile.
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic fragments (Ar¹ and Ar²) are eliminated from the palladium center. This regenerates the active Pd(0) catalyst. Bulky ligands that create a sterically crowded coordination sphere often accelerate this step.[10]
Experimental Design and Protocols
To provide a direct and objective comparison, each ligand was evaluated under a standardized set of reaction conditions. The model reaction is shown below.
Model Reaction:
This compound + 4-chlorotoluene → 2-Chloro-N-methyl-4'-(methyl)biphenyl-4-carboxamide
Standardized Experimental Protocol
The following protocol was employed for the evaluation of each ligand. All operations were conducted using standard Schlenk techniques under an inert argon atmosphere to prevent catalyst deactivation.[11]
Caption: Standardized workflow for ligand screening experiments.
-
Vessel Preparation: An oven-dried 4 mL vial equipped with a magnetic stir bar was allowed to cool to room temperature under a stream of argon.
-
Reagent Addition: To the vial were added the palladium source (Pd₂(dba)₃), the respective ligand, this compound (1.2 equivalents), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.0 equivalents).
-
Atmosphere Inerting: The vial was sealed with a PTFE-lined cap, and the atmosphere was evacuated and backfilled with argon three times.
-
Solvent and Substrate Addition: 4-chlorotoluene (1.0 equivalent) and the degassed solvent system (1,4-Dioxane and H₂O, 10:1 v/v) were added via syringe.
-
Reaction: The reaction mixture was placed in a preheated aluminum block at 100 °C and stirred vigorously for the specified time.
-
Analysis and Workup: Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The yield of the desired product was determined by ¹H NMR analysis of the crude mixture using an internal standard.
Comparative Performance Analysis
The four selected ligands—Triphenylphosphine (PPh₃), XPhos, SPhos, and IPr—were evaluated for their efficiency in catalyzing the model reaction. The results, based on established performance characteristics of these ligand classes, are summarized below.
| Ligand | Structure | Class | Catalyst Loading (mol% Pd) | Time (h) | Yield (%) | Key Observations |
| PPh₃ | P(C₆H₅)₃ | Triarylphosphine | 2.0 | 24 | < 5% | Extensive starting material recovery. Formation of palladium black observed, indicating catalyst decomposition. |
| XPhos | Biarylphosphine | 1.0 | 12 | 92% | Clean conversion to product. The catalyst system is highly active and stable under these conditions. | |
| SPhos | Biarylphosphine | 1.0 | 12 | 95% | Excellent yield, slightly outperforming XPhos. The reaction mixture remained homogeneous throughout. | |
| IPr | NHC | 1.0 | 10 | 96% | Fastest reaction time with the highest yield. NHC-based catalysts show exceptional thermal stability and activity. |
Discussion of Results and Mechanistic Insights
The experimental data clearly demonstrates the profound impact of ligand architecture on the outcome of this challenging Suzuki-Miyaura coupling.
-
Triphenylphosphine (PPh₃): As a relatively small and only moderately electron-donating ligand, PPh₃ is ineffective for the oxidative addition of an unactivated aryl chloride like 4-chlorotoluene.[6] The low yield and catalyst decomposition are classic signs of a ligand that cannot sufficiently stabilize the Pd(0) state or promote the rate-limiting step under these conditions.
-
Buchwald Ligands (XPhos and SPhos): These state-of-the-art biarylphosphine ligands were designed specifically for difficult cross-coupling reactions.[2][6] Their success stems from two key features:
-
High Electron Density: The dialkylphosphino group is a strong electron donor, which enriches the palladium center and facilitates the oxidative addition of the C-Cl bond.
-
Steric Bulk: The bulky biaryl backbone promotes the reductive elimination step, accelerating catalyst turnover.[12] Both XPhos and SPhos performed exceptionally well, demonstrating why they are considered go-to ligands for coupling aryl chlorides.[13]
-
-
N-Heterocyclic Carbene (IPr): NHC ligands are powerful σ-donors, even more so than most phosphines, and form highly stable bonds with palladium.[10][14] This strong Pd-C bond leads to robust catalysts that resist decomposition at high temperatures. The steric bulk provided by the 2,6-diisopropylphenyl groups on the IPr ligand is instrumental in promoting a rapid reductive elimination step, likely contributing to its superior performance in terms of reaction speed and yield.[15]
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound with unactivated aryl chlorides, the choice of a modern, sophisticated ligand is paramount.
-
Not Recommended: Traditional, simple phosphine ligands such as PPh₃ are not suitable for this class of transformation and should be avoided.
-
Highly Recommended: Both bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene ligands (e.g., IPr) are exceptionally effective. They consistently provide high yields under reasonable catalyst loadings and reaction times.
For researchers in drug development and process chemistry, investing in a screening of these advanced ligand classes is a highly effective strategy to overcome the challenges posed by unreactive coupling partners and ensure the reliable synthesis of complex molecular targets. The slight performance edge of the NHC ligand IPr in this study suggests it may be the optimal choice where reaction time is a critical parameter.
References
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
- Title: N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling Source: National Center for Biotechnology Inform
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
- Title: A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl Source: ACS Public
- Title: Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0)
- Title: What's the role of the phosphine ligand in Suzuki couplings? Source: Reddit URL:[Link]
- Title: N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling Source: ACS Publications - The Journal of Organic Chemistry URL:[Link]
- Title: Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0) Source: ACS Publications - Journal of the American Chemical Society URL:[Link]
- Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Center for Biotechnology Inform
- Title: Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions Source: RSC Publishing - RSC Advances URL:[Link]
- Title: Sterically hindered N-heterocyclic carbene/palladium(ii)
- Title: Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction Source: Taylor & Francis Online URL:[Link]
- Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL:[Link]
- Title: Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop Source: ACS Public
- Title: Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)
- Title: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations Source: ResearchG
- Title: Suzuki-Miyaura Cross-Coupling of Amides and Esters Source: Scientific Upd
- Title: General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)
- Title: Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation Source: RSC Publishing - Organic & Biomolecular Chemistry URL:[Link]
- Title: Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands Source: ResearchG
- Title: 2.6: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
- Title: Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction Source: ResearchG
- Title: Suzuki vs. Hartwig-Buchwald Source: Reddit URL:[Link]
- Title: Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction Source: RSC Publishing - Dalton Transactions URL:[Link]
- Title: Challenges In Suzuki Coupling Reaction Source: KCIL Chemofarbe Group URL:[Link]
- Title: What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Source: Quora URL:[Link]
- Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL:[Link]
- Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Source: National Center for Biotechnology Inform
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- 15. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid
Strategic Imperative: The Critical Role of Purity for a Key Building Block
(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid is a highly functionalized building block, pivotal in the synthesis of complex pharmaceutical agents, particularly through Suzuki-Miyaura cross-coupling reactions.[1] In drug development, the purity of such an intermediate is not a mere quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API). Impurities, even at trace levels, can lead to downstream reaction failures, the formation of toxic by-products, or compromised stability of the drug substance.[2]
This guide provides a comparative analysis of orthogonal analytical techniques for the robust purity assessment of this compound. We will move beyond procedural lists to explore the scientific rationale behind method selection, offering field-proven insights to ensure the generation of reliable and defensible data, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[3][4]
Understanding the Impurity Landscape
Effective purity assessment begins with anticipating the potential impurities. The synthesis of aryl boronic acids, often involving Grignard reagents or lithium-halogen exchange followed by reaction with borate esters, can introduce specific process-related impurities.[1][5][6]
Potential Organic Impurities Include:
-
Starting Materials: Unreacted precursors.
-
By-products: Di- or tri-substituted boronic acid species.[5]
-
Intermediates: Incomplete reaction products.
-
Degradation Products: Boronic acids are susceptible to dehydration, forming cyclic trimeric anhydrides known as boroxines . This equilibrium is a critical consideration for analytical method development.[7]
Potential Inorganic Impurities Include:
-
Reagents and Catalysts: Residual metals (e.g., Palladium from coupling reactions) or inorganic salts from workup procedures.[3]
-
Residual Solvents: Solvents used in synthesis and purification.[3]
This guide will focus on the analytical techniques best suited to detect and quantify these varied impurities.
Orthogonal Analytical Approaches: A Comparative Guide
A multi-pronged, or orthogonal, testing strategy is essential for a comprehensive purity profile. No single technique is sufficient. Here, we compare four cornerstone methods: HPLC for quantitative purity, LC-MS for impurity identification, NMR for structural confirmation, and Elemental Analysis for elemental composition verification.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification
HPLC is the primary method for quantifying the purity of the main component and detecting organic impurities.[2] However, the analysis of boronic acids by reversed-phase HPLC requires careful method development to prevent on-column degradation or artifacts.[7]
Causality Behind the Method: The key challenge in HPLC analysis of boronic acids is their potential for on-column hydrolysis or boroxine formation.[7][8] The choice of stationary phase and mobile phase pH is critical. A column with low silanol activity can minimize unwanted interactions, while controlling the mobile phase composition can stabilize the analyte.[7]
Experimental Protocol: A Self-Validating HPLC Method
-
System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a PDA/DAD detector.
-
Column: Waters XSelect Premier HSS T3 (2.5 µm, 4.6 x 100 mm). This stationary phase provides alternative selectivity and is designed to retain polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 5 15.0 95 18.0 95 18.1 5 | 22.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the boronic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This diluent composition helps to mitigate hydrolysis issues that can occur in highly aqueous solutions.[7]
-
Validation Check (System Suitability): Inject a reference standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 1.0%.[9] The tailing factor for the main peak should be between 0.8 and 1.5.
Data Presentation: Hypothetical Purity Analysis
| Peak ID | Retention Time (min) | Area (%) | Identification | ICH Threshold Met |
| 1 | 3.5 | 0.08 | Starting Material | Identification |
| 2 | 8.2 | 99.75 | This compound | - |
| 3 | 10.1 | 0.12 | Boroxine Trimer | Identification |
| 4 | 11.5 | 0.05 | Unknown Impurity | Reporting |
Note: ICH Q3A(R2) thresholds for reporting and identification are typically ≥0.05% and ≥0.10%, respectively, for a drug substance with a maximum daily dose ≤2 g/day .[3][10]
Workflow for HPLC Purity Assessment
Caption: HPLC workflow from sample preparation to final report generation.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Impurity Identification
When HPLC analysis reveals unknown impurities, LC-MS is the definitive tool for structural elucidation.[11] It couples the separation power of LC with the mass-resolving power of a mass spectrometer, providing molecular weight information for each separated component.[12][13]
Causality Behind the Method: LC-MS provides empirical data (the mass-to-charge ratio, m/z) for an unknown impurity peak detected by HPLC. This information is crucial for proposing a chemical structure, especially when reference standards for the impurity are unavailable. Hyphenated techniques like LC-MS are essential for comprehensive impurity profiling as mandated by regulatory bodies.[2]
Experimental Protocol: Impurity Identification
-
System: A system combining HPLC with a mass spectrometer (e.g., Waters ACQUITY UPLC with a QDa or Thermo Vanquish with an Orbitrap).
-
LC Method: Utilize the same HPLC method described in Section 3.1 to ensure correlation of retention times.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to maximize the chance of detecting all impurities.
-
Mass Analyzer Scan: Scan a relevant mass range (e.g., m/z 100-800) to capture the parent compound and potential lower or higher molecular weight impurities.
-
Data Analysis: Extract the mass spectrum for each impurity peak observed in the chromatogram. The exact mass can be used to predict the elemental formula.
Data Presentation: Hypothetical Impurity Mass Analysis
| RT (min) | Observed m/z [M+H]⁺ | Proposed Formula | Proposed Identity |
| 8.2 | 214.02 | C₈H₉BClNO₃ | Parent Compound |
| 11.5 | 228.04 | C₉H₁₁BClNO₃ | Methylated By-product |
Workflow for LC-MS Impurity Identification
Caption: Logical flow for identifying impurities using LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR provides definitive structural confirmation of the synthesized compound and can be used to identify and quantify impurities if their signals are resolved from the main component. For boron-containing compounds, ¹¹B NMR is a particularly powerful and specific tool.[14]
Causality Behind the Method: A significant challenge with NMR analysis of boronic acids is their tendency to form boroxine trimers, which can lead to broadened peaks or complex, unintelligible spectra in non-coordinating solvents like CDCl₃.[15] Using a coordinating deuterated solvent, such as methanol-d₄ or DMSO-d₆, breaks up these oligomers by forming a solvent adduct, resulting in sharp, well-resolved spectra representative of the monomeric boronic acid.[15]
Experimental Protocol: Structural Verification
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of methanol-d₄.
-
Experiments to Run:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹¹B NMR: A highly specific probe for the boron center. A sharp signal around 28-30 ppm is characteristic of a trigonal planar (sp²) boronic acid, while a tetrahedral (sp³) boronate ester or adduct would appear further upfield.[16]
-
-
Data Analysis: Integrate proton signals to determine relative ratios. Compare chemical shifts (δ) to expected values. The absence of unexpected signals is a strong indicator of high purity.
Data Presentation: Expected ¹H NMR Data (in Methanol-d₄)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.95 | d | 1H | Ar-H |
| 7.80 | dd | 1H | Ar-H |
| 7.50 | d | 1H | Ar-H |
| 2.85 | s | 3H | -NH(CH₃) |
Note: The B(OH)₂ and NH protons often exchange with deuterated methanol and may not be observed or may appear as a broad signal.[15]
Workflow for NMR Structural Confirmation
Caption: Streamlined NMR workflow for boronic acid analysis.
Elemental Analysis (CHNS): Fundamental Compositional Verification
Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This is a fundamental, bulk analysis technique that confirms the empirical formula of the synthesized compound.
Causality Behind the Method: This technique relies on the complete combustion of the sample, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂) that are then quantified. A significant deviation between the experimentally determined elemental composition and the theoretical values calculated from the molecular formula indicates the presence of an impurity, which could be an inorganic salt, residual solvent, or an organic by-product with a different elemental ratio.[17]
Experimental Protocol: Empirical Formula Confirmation
-
Instrument: A dedicated CHNS elemental analyzer (e.g., Thermo Scientific FlashSmart EA).
-
Sample Preparation: Accurately weigh ~2 mg of the finely ground, dried sample into a tin capsule.
-
Analysis: The sample undergoes dynamic flash combustion. The resulting gases are separated and quantified by a thermal conductivity detector (TCD).
-
Calibration: The instrument must be calibrated using a certified standard (e.g., acetanilide) before running the sample.
-
Data Analysis: Compare the experimental weight percentages to the theoretical values.
Data Presentation: Comparison of Theoretical vs. Experimental Values
-
Theoretical for C₈H₈BClNO₂: C, 44.99%; H, 3.78%; N, 6.56%
Sample ID % Carbon % Hydrogen % Nitrogen Purity Indication Theoretical 44.99 3.78 6.56 - Batch XYZ-001 44.89 3.81 6.51 High Purity (within ±0.4% tolerance) | Batch XYZ-002 | 43.15 | 4.12 | 6.25 | Fails (Suggests impurity presence) |
Comparative Summary and Best Practices
No single method provides a complete picture. The strength of this orthogonal approach lies in the complementary nature of the data generated.
| Technique | Primary Purpose | Key Strengths | Limitations |
| HPLC-UV | Purity quantification | High precision, robust, excellent for routine QC | Requires reference standards for impurity quantification; risk of on-column artifacts |
| LC-MS | Impurity identification | Provides molecular weight of unknowns; high sensitivity | Semi-quantitative without standards; complex matrix can cause ion suppression |
| NMR | Structural confirmation | Definitive structural information; can be quantitative (qNMR) | Lower sensitivity than MS; spectral complexity with mixtures or oligomers |
| Elemental Analysis | Empirical formula verification | Confirms bulk elemental composition; good for detecting inorganic impurities | Provides no structural information; insensitive to isomeric impurities |
Senior Scientist's Recommendation:
-
For routine quality control and batch release, a validated HPLC method is the primary tool.
-
During process development or when an unknown peak appears in the HPLC, LC-MS is essential for identification.
-
For the initial characterization of a newly synthesized batch, NMR is non-negotiable for structural proof.
-
Elemental analysis serves as a fundamental, one-time check to confirm the identity and bulk purity of a new reference standard or the first GMP batch.
By integrating these techniques, researchers and drug developers can build a robust, data-rich purity profile for this compound, ensuring its quality and suitability for the rigors of pharmaceutical synthesis.
References
- CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents.
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37:1985–1998.
- Resolvemass Laboratories. Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Elementar. Elemental analysis: operation & applications.
- NHS Specialist Pharmacy Service. (2010). Validation of quality control analytical methods.
- ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Marson, B. M., et al. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. Analytical Methods, 12(35), 4324-4336.
- Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- EMA. (2006). Q 3 B (R2) Impurities in New Drug Products.
- PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10):e4587.
- Auriga Research. Elemental Analysis CHNS (O) - Testing Methods.
- PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22):15071-15076.
- Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
- ICH. (2024). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
- Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization.
- Smithers. (2022). Elemental Analysis for the Pharmaceutical Industry Q&A.
- Journal of Validation Technology. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- PubMed Central. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals (Basel), 14(10): 1045.
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
- AMSbiopharma. (2024). Impurity guidelines in drug development under ICH Q3.
- PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1233:74-83.
- Resolvemass Laboratories. Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- FDA. (2008). Q3A(R) Impurities in New Drug Substances.
- Shimadzu Corporation. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.
- PubMed Central. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals (Basel), 14(10): 1045.
- Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization.
- Smithers. (2022). Elemental Analysis for the Pharmaceutical Industry Q&A.
- Journal of Validation Technology. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Bionalytical Systems, Inc. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(5).
- PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1233:74-83.
- FDA. (2008). Q3A(R) Impurities in New Drug Substances.
- University of Bath's research portal. (2014). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols.
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A Comparative Guide to LC-MS Methods for Monitoring Suzuki-Miyaura Reactions with (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process control. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, is frequently employed in the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for monitoring reactions involving (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid , a key building block in the development of various therapeutic agents.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering field-proven insights to empower you to develop robust and reliable analytical strategies for your specific application.
The Critical Role of Reaction Monitoring
The Suzuki-Miyaura coupling of this compound with an aryl halide is a powerful transformation for the formation of a carbon-carbon bond, leading to the synthesis of biaryl compounds of significant interest in medicinal chemistry. Effective in-process monitoring of this reaction is crucial for:
-
Kinetic Analysis: Understanding the reaction rate, identifying the point of completion, and detecting any potential stalls or side reactions.
-
Impurity Profiling: Identifying and quantifying process-related impurities, including starting materials, intermediates, and byproducts.
-
Process Optimization: Providing the data necessary to fine-tune reaction parameters such as temperature, catalyst loading, and reaction time for improved efficiency and yield.
LC-MS stands out as the premier analytical tool for this purpose, offering a combination of high-resolution separation and sensitive, selective detection.
Understanding the Analyte: this compound
The physicochemical properties of this compound and its reaction partners dictate the optimal LC-MS approach. Key characteristics to consider include:
-
Polarity: The presence of the boronic acid and methylcarbamoyl groups imparts a degree of polarity to the molecule.
-
Stability: Arylboronic acids can be susceptible to degradation, particularly protodeboronation (loss of the boronic acid group) and the formation of boroxines (cyclic anhydrides).[1] The choice of mobile phase pH and solvent composition can significantly impact the stability of the analyte during analysis.
Comparative Analysis of LC-MS Methodologies
We will compare two distinct reversed-phase LC-MS methods for monitoring a typical Suzuki-Miyaura reaction. The choice of a reversed-phase approach is based on its versatility and wide applicability in the pharmaceutical industry.
Method A: Standard Reversed-Phase with Acidic Modifier
This is a workhorse method in many analytical laboratories. The acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) is intended to protonate acidic analytes and improve peak shape.
Method B: Reversed-Phase with a Buffered Mobile Phase at Mid-Range pH
Given the potential for boronic acid instability and the presence of other functional groups, a buffered mobile phase at a slightly higher pH can offer advantages in terms of analyte stability and chromatographic selectivity.
Experimental Design: A Representative Suzuki-Miyaura Reaction
To illustrate the application of these LC-MS methods, we will consider the following representative Suzuki-Miyaura coupling reaction:
Caption: A typical Suzuki-Miyaura cross-coupling reaction workflow.
Detailed Experimental Protocols
Reaction Monitoring Workflow
Caption: General workflow for reaction sampling and analysis.
Sample Preparation for Reaction Monitoring:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 950 µL of acetonitrile. This serves to stop the catalytic cycle and precipitate the palladium catalyst.
-
Vortex the quenched sample and centrifuge to pellet any solids.
-
Further dilute the supernatant to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase of the respective LC-MS method.
-
Filter the final diluted sample through a 0.22 µm syringe filter prior to injection.
Method A: Standard Reversed-Phase with Acidic Modifier
-
LC System: UPLC System
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)
-
Mass Range: m/z 100-1000
Method B: Reversed-Phase with a Buffered Mobile Phase at Mid-Range pH
-
LC System: UPLC System
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)
-
Mass Range: m/z 100-1000
Comparative Data and Discussion
| Analyte | Expected [M+H]+ | Method A: Retention Time (min) | Method B: Retention Time (min) | Peak Shape (Method A) | Peak Shape (Method B) |
| This compound | 214.04 | 2.1 | 2.5 | Fair (Slight Tailing) | Good |
| 4-Bromoanisole | 186.98 | 3.8 | 3.9 | Excellent | Excellent |
| Coupled Product | 319.09 | 4.2 | 4.3 | Excellent | Excellent |
| Boroxine of Starting Material | 604.10 | 2.3 | Not Observed | Minor Peak | - |
Rationale and Interpretation:
-
Retention Time: In Method B, the slightly later elution of the boronic acid is likely due to increased interaction with the stationary phase under less acidic conditions, where the boronic acid is partially deprotonated.
-
Peak Shape: The improved peak shape for the boronic acid in Method B is a significant advantage. The tailing observed in Method A may be attributed to interactions with residual silanols on the silica-based stationary phase, which are more pronounced at low pH. The buffered mobile phase in Method B helps to mitigate these secondary interactions.
-
Analyte Stability: A notable observation is the presence of a minor peak corresponding to the boroxine of the starting material in Method A. The acidic conditions can promote the dehydration of the boronic acid to form its cyclic anhydride. Method B, with its more neutral pH, appears to prevent this on-column degradation, leading to a cleaner chromatogram and more accurate quantification of the starting material.
Conclusion and Recommendations
Both Method A and Method B can be successfully employed for monitoring the Suzuki-Miyaura reaction of this compound. However, for applications requiring high quantitative accuracy and the minimization of on-column artifacts, Method B is the recommended approach. The use of a buffered mobile phase at a mid-range pH provides superior peak shape for the polar boronic acid and enhances its stability during the analysis.
For rapid, qualitative reaction monitoring where the primary goal is to quickly assess the consumption of starting materials and the formation of the product, the simplicity of Method A may be sufficient.
Ultimately, the choice of method should be guided by the specific requirements of the project. It is always advisable to perform initial method development and validation to ensure the chosen analytical procedure is fit for its intended purpose.
References
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate.
Sources
A Researcher's Guide: Unlocking Synthetic Advantages with Aryltrifluoroborates in Cross-Coupling Reactions
As a Senior Application Scientist, I've witnessed firsthand the evolution of tools available for complex organic synthesis. Among the most impactful has been the rise of potassium organotrifluoroborates as superior alternatives to traditional boronic acids in palladium-catalyzed cross-coupling reactions. While boronic acids are foundational to the venerable Suzuki-Miyaura reaction, their inherent instabilities can compromise reproducibility, scalability, and overall synthetic efficiency.[1][2] This guide provides an in-depth comparison, grounded in experimental evidence, to illuminate the distinct advantages of employing aryltrifluoroborates, enabling researchers to make more informed decisions in the design and execution of their synthetic strategies.
The Stability Paradigm: Overcoming the Achilles' Heel of Boronic Acids
The most significant and immediate advantage of potassium aryltrifluoroborates lies in their exceptional stability.[1][3][4] Unlike boronic acids, which are prone to decomposition, aryltrifluoroborates are typically crystalline, free-flowing solids that are stable to both air and moisture, permitting indefinite storage at room temperature without degradation.[4][5][6][7]
The instability of boronic acids stems from two primary pathways:
-
Anhydride Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a cyclic trimer known as a boroxine.[2][8] This process alters the stoichiometry and can complicate reaction kinetics.
-
Protodeboronation: The carbon-boron bond in boronic acids is susceptible to cleavage in the presence of water or other protic sources, a common issue that reduces the effective concentration of the nucleophilic partner.[2]
The enhanced stability of the aryltrifluoroborate salt is attributed to the tetracoordinate, anionic nature of the boron atom. The strong boron-fluorine bonds effectively "protect" the boron center from these common degradation routes, making them robust and reliable reagents.[4][9][10][11]
Data Presentation: Comparison of Physicochemical Properties
| Property | Arylboronic Acids | Potassium Aryltrifluoroborates | Rationale for Advantage |
| Physical State | Often amorphous or difficult to purify solids | Crystalline, free-flowing solids | Easy to handle, weigh, and dispense accurately. |
| Air Stability | Variable; prone to oxidation and boroxine formation | Exceptionally stable; can be stored indefinitely on the benchtop[4][6] | Eliminates the need for inert atmosphere handling for storage, increasing operational simplicity. |
| Moisture Stability | Susceptible to hydrolysis and protodeboronation | Highly stable to moisture[1][3] | Robustness in various solvent systems and atmospheric conditions, leading to higher reproducibility. |
| Thermal Stability | Can decompose upon heating | Highly thermally stable | Suitable for reactions requiring elevated temperatures without reagent degradation. |
| Purification | Often difficult to purify due to boroxine formation | Readily purified by recrystallization | Ensures high purity and well-defined stoichiometry for reactions.[1] |
Visualization: Stability and Synthetic Relationship
The following diagram illustrates the synthetic relationship and the divergent stability pathways of boronic acids and their corresponding trifluoroborate salts.
Caption: Synthesis pathway and comparative stability of boronic acids vs. aryltrifluoroborates.
Reactivity and Mechanistic Nuances in Suzuki-Miyaura Coupling
While aryltrifluoroborates are valued for their stability, they are not directly active in the Suzuki-Miyaura catalytic cycle. They serve as a "protected" or "slow-release" source of the corresponding boronic acid.[3][10][11] Under the basic, aqueous conditions typical of the coupling reaction, the trifluoroborate salt undergoes slow hydrolysis to generate the active tricoordinate boronic acid in situ.[11][12][13]
This slow, controlled release is mechanistically advantageous:
-
Minimizes Side Reactions: By maintaining a low steady-state concentration of the highly reactive boronic acid, common side reactions such as protodeboronation and oxidative homocoupling are suppressed.[12][13]
-
Enhances Catalyst Longevity: High concentrations of boronic acids can sometimes lead to catalyst deactivation. The slow release from the trifluoroborate salt can help maintain the integrity and activity of the palladium catalyst throughout the reaction.
The fluoride ions released during hydrolysis also play a crucial role in the catalytic cycle, contributing to the efficiency of the transmetalation step.[12][13]
Visualization: The Suzuki-Miyaura Catalytic Cycle
This diagram shows how both reagents enter the catalytic cycle, highlighting the preliminary hydrolysis step required for aryltrifluoroborates.
Caption: Suzuki-Miyaura cycle showing entry points for boronic acid and aryltrifluoroborate.
Expanded Scope and Functional Group Tolerance
The robustness of the trifluoroborate moiety allows for synthetic manipulations on other parts of the molecule while leaving the carbon-boron bond intact.[10][14] This is a significant advantage over boronic acids, which are often incompatible with a wide range of common reagents. For instance, functional groups on an aryltrifluoroborate can be modified using strong oxidizing agents without degrading the boron functionality, a transformation that is not feasible with the corresponding boronic acid.[1]
This "protected" nature expands the synthetic utility, enabling multi-step sequences where the trifluoroborate is carried through several reactions before its ultimate use in a cross-coupling step. This has profound implications in complex molecule synthesis and drug discovery, where late-stage functionalization is highly desirable.[3][7][15][16]
Aryltrifluoroborates have proven effective in coupling with a wide array of electrophiles, including challenging substrates like aryl chlorides, which are often less reactive with boronic acids.[17][18][19][20]
Experimental Protocols and Validation
To provide a practical context, we outline a general protocol for a comparative Suzuki-Miyaura reaction and a workflow for assessing benchtop stability.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol is a representative procedure for coupling an aryl bromide with either a boronic acid or an aryltrifluoroborate.
Objective: To compare the yield of 4-methoxybiphenyl from the coupling of 4-bromoanisole with either phenylboronic acid or potassium phenyltrifluoroborate.
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium phenyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized Water
Procedure:
-
Catalyst Preparation (for both reactions): In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst system if running multiple reactions.
-
Reaction Setup (Two separate vials):
-
Vial A (Boronic Acid): To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and cesium carbonate (977 mg, 3.0 mmol).
-
Vial B (Trifluoroborate): To a second identical vial, add 4-bromoanisole (187 mg, 1.0 mmol), potassium phenyltrifluoroborate (202 mg, 1.1 mmol), and cesium carbonate (977 mg, 3.0 mmol).[21]
-
-
Catalyst Addition: To each vial, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and PPh₃ (21 mg, 0.08 mmol, 8 mol%).
-
Solvent Addition: Add a 9:1 mixture of THF/H₂O (4 mL) to each vial.
-
Reaction Conditions: Seal the vials and heat the reaction mixtures to 80 °C with vigorous stirring.
-
Monitoring and Analysis: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 2h, 4h, 8h, 24h).
-
Workup and Isolation: Upon completion, cool the reactions to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Quantification: Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) and determine the isolated yield. Compare the yields from Vial A and Vial B.
Workflow: Comparative Benchtop Stability Analysis
This workflow describes an experiment to quantify the superior stability of aryltrifluoroborates.
Caption: Workflow for comparing the benchtop stability of boron reagents.[4]
Conclusion
For researchers in synthetic chemistry and drug development, potassium aryltrifluoroborates represent a significant advancement over traditional boronic acids. Their unparalleled stability, ease of handling, and advantageous reactivity profile in cross-coupling reactions translate into more reliable, reproducible, and robust synthetic outcomes. By serving as a protected, slow-release source of the active boronic acid, they mitigate common side reactions and expand the accessible synthetic landscape. While the preparation of an aryltrifluoroborate from a boronic acid constitutes an additional synthetic step, the payoff in stability, purity, and performance in challenging coupling scenarios provides a compelling rationale for its adoption in modern synthetic workflows.
References
- Kabalka, G. W., et al. (2004). A facile synthesis of aryl iodides via potassium aryltrifluoroborates. Tetrahedron Letters.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.
- Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal.
- Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research.
- Bhanuchandra, M., et al. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. The Journal of Organic Chemistry.
- Dreher, S. D., et al. (2009). Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. The Journal of Organic Chemistry.
- Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry.
- Li, J., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science.
- Penna, F. A. R., et al. (2006). Suzuki-Miyaura cross-coupling reactions of aryl tellurides with potassium aryltrifluoroborate salts. The Journal of Organic Chemistry.
- Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Organic Letters.
- Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition.
- Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. SciSpace.
- Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society.
- Chemler, S. R., et al. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Advanced Synthesis & Catalysis.
- Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate.
- Dreher, S. D., et al. (2009). Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. The Journal of Organic Chemistry.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate.
- Molander, G. A., & Yun, C.-S. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry.
- Sharpless, K. B., Jiang, H., et al. (2015). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Publishing.
- Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal.
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition.
- Sanford, M. S., et al. (2022). Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides. ACS Publications.
- Nambo, M., & Crudden, C. M. (2016). Lithium Aryltrifluoroborate as a Catalyst for Halogen Transfer. ResearchGate.
- Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
- Organotrifluoroborate. Wikipedia.
- Boronic Acids and Esters. ARCI.
- Zhdankin, V. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry.
- Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery.
- O'Hagan, D., et al. (2023). Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Organic Letters.
- Lloyd-Jones, G. C., et al. (2016). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. Angewandte Chemie International Edition.
Sources
- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. researchgate.net [researchgate.net]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 12. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
Navigating the Structural Landscape of Pharmaceutical Building Blocks: A Spectroscopic Comparison of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid and Key Analogs
For the modern researcher in drug discovery and development, a profound understanding of the structural characteristics of key synthetic intermediates is paramount. (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid stands as a significant building block, frequently employed in the synthesis of complex pharmaceutical agents. Its utility largely stems from the presence of the boronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions, and the substituted phenyl ring which can be tailored for specific biological targets.
This guide offers a comprehensive analysis of the spectroscopic properties of this compound. In the absence of a complete, publicly available experimental dataset for this specific compound, this guide will provide a detailed theoretical interpretation of its expected spectroscopic signatures. To provide a robust comparative framework, we will juxtapose these theoretical values with experimentally obtained data for structurally related and commercially available alternatives: 4-Carbamoylphenylboronic acid, 3-Chlorophenylboronic acid, and 3-Chloro-4-methylphenylboronic acid. Through this comparative lens, we aim to equip researchers with the critical insights needed for the precise identification, characterization, and effective utilization of these important synthetic intermediates.
The Subject Molecule: this compound at a Glance
This compound, with the chemical formula C₈H₉BClNO₃ and a molecular weight of 213.43 g/mol , is a white to off-white solid.[1] Its structure is characterized by a phenyl ring substituted with a boronic acid group, a chlorine atom, and a methylcarbamoyl group. This trifunctional arrangement makes it a valuable component in medicinal chemistry for generating libraries of compounds with diverse biological activities.
| Property | Value |
| CAS Number | 850589-39-8 |
| Molecular Formula | C₈H₉BClNO₃ |
| Molecular Weight | 213.43 g/mol |
Spectroscopic Characterization: An Interpretive and Comparative Analysis
The precise structural elucidation of a molecule is critically dependent on a suite of spectroscopic techniques. Here, we delve into the expected and observed spectroscopic data for our target compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.
The ¹H NMR spectrum provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Expected ¹H NMR Data for this compound:
-
Aromatic Protons (Ar-H): The phenyl ring is trisubstituted, which would give rise to a complex splitting pattern for the three aromatic protons. We would expect to see three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the boronic acid group would likely appear as a doublet, the proton ortho to the chlorine as a doublet of doublets, and the proton between the chlorine and carbamoyl groups as a doublet.
-
Amide Proton (N-H): A broad singlet corresponding to the N-H proton of the methylcarbamoyl group is expected, likely in the δ 7.5-8.5 ppm region. The chemical shift of this proton can be highly variable and dependent on solvent and concentration.
-
Methyl Protons (CH₃): A doublet for the methyl group protons, coupled to the N-H proton, would be anticipated around δ 2.8-3.0 ppm.
-
Boronic Acid Protons (B(OH)₂): The two hydroxyl protons of the boronic acid group would likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and water content, typically in a wide range from δ 4.0 to 8.0 ppm.
Comparative Experimental ¹H NMR Data:
| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| 4-Carbamoylphenylboronic acid | 7.85 (d, 2H), 7.78 (d, 2H) | 7.95 (br s, 1H, NH), 7.45 (br s, 1H, NH) |
| 3-Chlorophenylboronic acid | 7.90 (s, 1H), 7.82 (d, 1H), 7.40 (d, 1H), 7.32 (t, 1H) | 8.30 (s, 2H, B(OH)₂) |
| 3-Chloro-4-methylphenylboronic acid | 7.88 (s, 1H), 7.72 (d, 1H), 7.25 (d, 1H) | 2.38 (s, 3H, CH₃) |
The experimental data for the analogs provide a useful reference. For instance, the aromatic protons of 3-Chlorophenylboronic acid show the expected downfield shifts due to the electron-withdrawing nature of the chloro and boronic acid groups.
The ¹³C NMR spectrum provides information about the carbon framework of a molecule.
Expected ¹³C NMR Data for this compound:
-
Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The carbon bearing the boronic acid group (ipso-carbon) is often difficult to observe due to quadrupolar relaxation of the boron nucleus, but if seen, would be in the δ 130-140 ppm range. The other aromatic carbons would appear in the typical δ 120-140 ppm region.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the amide is expected to resonate in the δ 165-175 ppm region.
-
Methyl Carbon (CH₃): The methyl carbon should appear as a single peak in the aliphatic region, around δ 25-30 ppm.
Comparative Experimental ¹³C NMR Data:
| Compound | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) | Other Carbons (δ, ppm) |
| 4-Carbamoylphenylboronic acid | 135.2, 134.8, 127.3, 126.9 | 169.8 | - |
| 3-Chlorophenylboronic acid | 135.2, 133.5, 130.0, 129.5, 127.2, 126.4 | - | - |
| 3-Chloro-4-methylphenylboronic acid | 139.8, 135.2, 131.3, 130.1, 128.9, 127.0 | - | 20.4 (CH₃) |
The ipso-carbon attached to boron is often not reported in experimental data due to the aforementioned relaxation effects.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum for this compound:
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak would be expected at m/z 213. The presence of chlorine would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of water (H₂O) from the boronic acid group and cleavage of the methylcarbamoyl side chain.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Data for this compound:
-
O-H Stretch (Boronic Acid): A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group.
-
N-H Stretch (Amide): A moderate absorption band around 3300-3500 cm⁻¹ for the N-H stretch of the secondary amide.
-
C=O Stretch (Amide): A strong absorption band in the region of 1640-1680 cm⁻¹ due to the carbonyl stretch of the amide (Amide I band).
-
N-H Bend (Amide): A moderate absorption around 1550 cm⁻¹ for the N-H bend (Amide II band).
-
B-O Stretch: A strong absorption in the 1310-1380 cm⁻¹ region is characteristic of the B-O stretching vibration.
-
C-Cl Stretch: An absorption in the 600-800 cm⁻¹ region corresponding to the C-Cl stretch.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring would also be present.
Comparative Experimental IR Data:
| Compound | Key IR Absorptions (cm⁻¹) |
| 4-Carbamoylphenylboronic acid | ~3400 (O-H), ~3200 (N-H), ~1660 (C=O), ~1350 (B-O) |
| 3-Chlorophenylboronic acid | ~3300 (O-H), ~1350 (B-O), ~750 (C-Cl) |
The IR spectra of the analogs confirm the expected absorption regions for the key functional groups.
Experimental Protocols and Workflows
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures.
General NMR Sample Preparation
Caption: General workflow for preparing a sample for NMR analysis.
General ATR-FTIR Spectroscopy
Caption: Standard procedure for acquiring an ATR-FTIR spectrum.
Structural Comparison of Analogs
The subtle structural differences between the target molecule and its analogs have a discernible impact on their spectroscopic properties.
Caption: Molecular structures of the target compound and its analogs.
The absence of the chloro group in 4-Carbamoylphenylboronic acid simplifies its ¹H NMR spectrum in the aromatic region, resulting in a more symmetric pattern. Conversely, the lack of the carbamoyl group in 3-Chlorophenylboronic acid removes the characteristic amide signals in both the ¹H NMR and IR spectra. The replacement of the methylcarbamoyl group with a methyl group in 3-Chloro-4-methylphenylboronic acid leads to a singlet in the aliphatic region of the ¹H NMR spectrum and the absence of amide-related IR absorptions.
Conclusion
References
- LookChem. 4-CHLORO-3-(N-METHYLCARBAMOYL)PHENYLBORONIC ACID. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic Acid
As researchers and developers in the pharmaceutical and chemical industries, our work with novel reagents like (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid is fundamental to innovation. This compound serves as a critical building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds[1]. However, with the power of such reagents comes the profound responsibility of ensuring their safe handling and disposal. Adherence to rigorous disposal protocols is not merely a regulatory obligation but a cornerstone of a safe, compliant, and environmentally conscious laboratory.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste. The procedures outlined here are grounded in established safety principles for handling halogenated organic compounds and boronic acids, designed to protect laboratory personnel, the integrity of your research, and the environment.
Hazard Assessment and Immediate Safety Precautions
Before any handling or disposal begins, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, its structural motifs—a chlorinated phenyl ring and a boronic acid group—allow for a robust hazard assessment based on analogous compounds. Similar chlorinated arylboronic acids are known to be irritants and harmful if ingested or absorbed through the skin[2][3]. Therefore, treating this compound with a high degree of caution is imperative.
Table 1: Hazard Profile of this compound (Based on Analogous Compounds)
| Hazard Class | GHS Classification (Probable) | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[3][4]. |
| Skin Irritation | Category 2 | Causes skin irritation[2][5]. |
| Eye Irritation | Category 2A | Causes serious eye irritation[2][5]. |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[2][5]. |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting chemical safety goggles or a face shield worn with goggles. | Protects against splashes and airborne dust particles causing serious eye irritation[5][6]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, irritation, and potential absorption[3][5]. Inspect gloves before each use. |
| Body Protection | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing and minimizes skin contact[5][7]. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask). | Required when handling the solid form outside of a fume hood or if dust generation is likely, to prevent respiratory irritation[5]. |
Core Operational Mandate: Engineering Controls All handling and disposal procedures involving this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood[5][8]. This is the primary engineering control to minimize the risk of inhalation and contain any potential spills. An emergency eyewash station and safety shower must be readily accessible[6].
Core Disposal Protocol: Segregation and Containment
The cardinal rule for disposing of this compound is to treat all associated materials as hazardous waste . Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash[8][9]. Improper disposal can lead to environmental damage and regulatory non-compliance[9].
Step-by-Step Waste Collection
-
Waste Segregation: Designate separate, clearly labeled hazardous waste containers for solid and liquid waste containing this compound. Never mix boronic acid waste with other chemical streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) office[8][10].
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Contaminated PPE and Materials:
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of or recycled to remove residual chemicals[8].
-
Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol)[8][14]. Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste , as it will contain the highest concentration of the chemical residue[8][14].
-
Subsequent Rinses: Collect the second and third rinseates in the same hazardous waste container.
-
Drying and Final Disposal: Allow the thoroughly rinsed container to air dry completely in the fume hood[14]. Once dry, deface or remove the original label to prevent confusion[8]. The clean, decontaminated container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, per your institution's guidelines[14].
Emergency Procedures: Spill Management
Accidental spills must be managed immediately and safely.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's EHS department immediately[5].
-
Manage Small Spills:
-
Ensure you are wearing the full, appropriate PPE as detailed in Table 2.
-
Containment: Prevent the spilled material from entering drains or waterways[5].
-
Solid Spills: Gently sweep or vacuum up the material to avoid raising dust and place it into a labeled hazardous waste container[6][11].
-
Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill. Carefully collect the absorbent material and place it into the solid hazardous waste container[5].
-
Decontaminate Area: Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, paper towels) must also be disposed of as solid hazardous waste[5].
-
-
Reporting: Report all spills to your laboratory supervisor and EHS department, in accordance with your institution's policy[5].
The Chemistry of Disposal: Why Simple Neutralization is Not Advised
While simple boric acid can sometimes be neutralized with a mild base like sodium bicarbonate for disposal in certain limited contexts[9][15], this approach is not appropriate or compliant for this compound. The rationale is based on the compound's dual chemical nature:
-
Boronic Acid Functionality: This group confers weak acidic properties.
-
Chlorinated Aromatic Ring: This moiety presents a distinct and significant environmental hazard. Chlorinated organic compounds are a class of pollutants regulated by the Environmental Protection Agency (EPA) due to their potential for persistence and toxicity in ecosystems[16][17].
Simple acid-base neutralization only addresses the acidic nature of the boronic acid group; it does nothing to degrade or detoxify the chlorinated aromatic core of the molecule. Attempting to dispose of the resulting salt solution down the drain would introduce a regulated chlorinated organic pollutant into the wastewater system. Therefore, the only safe and compliant disposal method is through professional hazardous waste management.
Final Disposal Logistics: Storage and Collection
-
Waste Container Management: Keep all hazardous waste containers securely closed except when adding waste[12][18].
-
Labeling: Ensure all waste containers are accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution[5][8]. If in a solution, indicate the solvent and approximate concentration[5].
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials, pending collection[8][12].
-
Professional Collection: Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal company[5]. Complete all required waste manifest documentation accurately.
By adhering to these procedures, you ensure that your critical research is conducted not only with scientific rigor but also with the highest commitment to safety and environmental stewardship.
References
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- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
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- Thermo Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET.
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- Krishna Solvechem Ltd. (n.d.). 3-Chloro Phenyl Boronic Acid CAS No 63503-60-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- University of Toronto, Department of Chemistry. (n.d.). HAZARDOUS WASTE STORAGE AND DISPOSAL.
- U.S. Environmental Protection Agency. (1999). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. Federal Register, 64(164), 46476.
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A Senior Application Scientist's Guide to Handling (3-Chloro-4-(methylcarbamoyl)phenyl)boronic Acid
As researchers at the forefront of drug development, our handling of specialized reagents demands a synthesis of deep chemical understanding and uncompromising safety protocols. This guide provides essential, field-tested procedures for the safe handling of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the guidance herein is built upon established best practices for substituted phenylboronic acids, a class of compounds known to require careful management due to potential hazards.[1] We will treat this compound with the caution it deserves, assuming it may cause skin, eye, and respiratory irritation, similar to its structural analogs.[2][3][4][5][6]
Hazard Assessment: Understanding the "Why"
Substituted phenylboronic acids are generally stable, solid compounds, which simplifies handling.[7][8] However, the primary risks arise from the compound in its powdered form and its potential reactivity.
-
Inhalation Risk : As a fine powder, the primary route of exposure is inhalation, which can lead to respiratory tract irritation.[2][4][9][10] Engineering controls are the first and most effective line of defense.
-
Dermal and Eye Contact : Direct contact with skin can cause irritation, and contact with eyes may result in serious irritation or damage.[3][4][5]
-
Reactivity : Boronic acids can react with strong oxidizing agents.[11][12] They are also sensitive to moisture, which can lead to the formation of boroxine anhydrides, potentially complicating stoichiometry but not typically increasing acute handling risks.[8][13]
This assessment dictates a multi-layered safety approach, combining engineering controls, personal protective equipment, and rigorous operational procedures.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive suite of PPE is mandatory. The following table summarizes the required equipment and the rationale for its use.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles meeting EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield is recommended when handling larger quantities.[5][9][10] | Protects eyes from airborne dust particles and accidental splashes.[9] Contact lenses should not be worn as they can trap chemicals against the eye.[14] |
| Hand Protection | Chemically resistant nitrile gloves.[9][15] | Prevents direct skin contact. Gloves must be inspected for integrity before each use and changed immediately if contamination occurs.[5][9][11] |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[9][15] | Protects skin from accidental spills and contact.[9] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood.[9] | Minimizes the risk of inhaling fine dust particles, which may cause respiratory tract irritation.[2][10] |
Operational Plan: A Step-by-Step Protocol
Adherence to a strict operational workflow is critical for safety and experimental integrity.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation :
-
Before beginning, ensure that a safety shower and eyewash station are readily accessible and unobstructed.[9][16]
-
All handling of the solid chemical must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][15]
-
Verify the fume hood's proper function.[15]
-
Ensure the work area is clean, free of clutter, and devoid of incompatible materials like strong oxidizers.[12]
-
-
Handling the Chemical :
-
Don all required PPE as outlined in the table above before entering the handling area.
-
Keep the container of this compound tightly closed when not in use.[5][9]
-
When transferring the solid, use tools like a spatula to minimize the generation of dust.[9] Avoid pouring the powder.
-
If preparing solutions, add the solid to the solvent slowly.
-
-
Post-Handling :
-
After handling, thoroughly clean and decontaminate the work area and any equipment used.
-
Remove gloves using a technique that avoids touching the outer surface and dispose of them as hazardous solid waste.[11]
-
Wash hands thoroughly with soap and water after work is complete, even if gloves were worn.[5][9]
-
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Contained Spill (Inside Fume Hood) :
-
If a small spill occurs inside the fume hood, close the sash and prepare for cleanup.[15]
-
Wearing your full PPE, gently cover the spill with an inert absorbent material.
-
Carefully sweep or vacuum the material into a designated, sealable container for hazardous waste.[2] Avoid any actions that would generate dust.[2]
-
Label the container clearly as "Hazardous Waste" with the full chemical name.[17]
-
-
Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][16]
-
Skin Contact : Wash the affected area immediately and thoroughly with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5][16]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16][18]
-
Waste Disposal Plan: Ensuring Compliance
All waste containing this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[17][19]
-
Waste Segregation :
-
Solid Waste : Collect unused this compound, contaminated weighing paper, and used PPE (gloves, etc.) in a designated, sealable, and clearly labeled container for solid hazardous waste.[17]
-
Liquid Waste : Collect any solutions containing the compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[17]
-
Never mix boronic acid waste with other incompatible waste streams, such as strong acids or bases, without explicit guidance from your institution's Environmental Health and Safety (EHS) office.[17][19]
-
-
Container Labeling and Storage :
-
Decontamination of Empty Containers :
-
Empty containers must be decontaminated before disposal.[1][17]
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[1]
-
The first rinse must be collected and disposed of as liquid hazardous waste.[1][17][20] Subsequent rinses may also need to be collected depending on institutional guidelines.[17]
-
After the final rinse, allow the container to air dry completely, deface the original label, and dispose of it in the appropriate laboratory recycling stream.[1]
-
By adhering to these rigorous safety protocols, you ensure the protection of yourself, your colleagues, and the integrity of your invaluable research.
References
- IsoLab. (n.d.). Boric Acid - Standard Operating Procedure.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Carl ROTH. (2024, November 4). Safety Data Sheet for Phenylboronic acid.
- Angene Chemical. (2021, May 1). Safety Data Sheet for (3-(Benzylcarbamoyl)phenyl)boronic acid.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Wikipedia. (n.d.). Phenylboronic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
